Mal-amido-PEG24-TFP ester
Description
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Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H108F4N2O29/c65-56-55-57(66)63(68)64(62(56)67)99-61(74)4-7-75-9-11-77-13-15-79-17-19-81-21-23-83-25-27-85-29-31-87-33-35-89-37-39-91-41-43-93-45-47-95-49-51-97-53-54-98-52-50-96-48-46-94-44-42-92-40-38-90-36-34-88-32-30-86-28-26-84-24-22-82-20-18-80-16-14-78-12-10-76-8-5-69-58(71)3-6-70-59(72)1-2-60(70)73/h1-2,55H,3-54H2,(H,69,71) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVWSNWDFQZUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H108F4N2O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Mal-amido-PEG24-TFP Ester in Advanced Bioconjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
Core Principle: A Heterobifunctional Crosslinker for Precise Molecular Linkage
Mal-amido-PEG24-TFP ester is a sophisticated heterobifunctional crosslinking reagent meticulously designed for the precise covalent linkage of biomolecules. Its utility in bioconjugation stems from its three distinct components: a maleimide (B117702) group, a 2,3,5,6-tetrafluorophenyl (TFP) ester, and a 24-unit polyethylene (B3416737) glycol (PEG) spacer. This combination of functionalities allows for the sequential and specific conjugation of two different molecules, typically a thiol-containing molecule and an amine-containing molecule.
The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond. The TFP ester, on the other hand, is a highly reactive functional group that readily couples with primary amines, such as those on the lysine (B10760008) residues of proteins or on amine-modified oligonucleotides, to form a stable amide bond. The extended PEG24 linker provides a hydrophilic spacer arm, which is crucial for enhancing the solubility and stability of the resulting conjugate, as well as minimizing steric hindrance between the conjugated molecules.
Quantitative Data Summary
The efficiency and stability of the conjugation reactions are paramount for the successful development of bioconjugates. The following tables summarize key quantitative data for the reactive moieties of this compound.
Table 1: Comparison of TFP Ester and NHS Ester Hydrolysis Rates
| pH | TFP Ester Half-life | NHS Ester Half-life |
| 7.0 | ~10 hours | Hours |
| 8.0 | ~1 hour | Minutes |
| 10.0 | ~6 minutes | < 1 minute |
| Data adapted from studies on self-assembled monolayers, demonstrating the relative stability of TFP esters compared to N-hydroxysuccinimide (NHS) esters, another common amine-reactive group. TFP esters show significantly greater stability, especially under basic conditions, allowing for more controlled and efficient conjugation to amines.[1][] |
Table 2: Maleimide-Thiol Conjugation Efficiency
| Maleimide:Thiol Molar Ratio | Incubation Time | Conjugation Efficiency |
| 2:1 | 30 minutes | 84 ± 4% |
| 5:1 | 2 hours | 58 ± 12% |
| Data from a study on the conjugation of thiol-containing ligands to maleimide-functionalized nanoparticles. Optimal efficiency is achieved with a modest excess of maleimide and a relatively short incubation time.[3][4] |
Key Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of complex biologics, including:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a potent cytotoxic drug (payload) to a monoclonal antibody. The TFP ester can react with lysine residues on the antibody, and the maleimide can react with a thiol group on the drug or a modified linker attached to the drug. The PEG spacer enhances the solubility and pharmacokinetic profile of the ADC.
-
PROTACs (Proteolysis Targeting Chimeras): this compound is an ideal linker for synthesizing PROTACs.[5][6][7][8][9] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connects the target-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for the formation of a stable and productive ternary complex.
Experimental Protocols
The following are detailed methodologies for the two key conjugation reactions involving this compound.
Protocol 1: Amine Conjugation via TFP Ester
This protocol describes the conjugation of the TFP ester moiety to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein to be conjugated (in a suitable buffer, e.g., PBS, pH 7.5-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Thiol Conjugation via Maleimide
This protocol details the conjugation of the maleimide moiety to a thiol-containing molecule (e.g., a protein with cysteine residues, a peptide, or a small molecule).
Materials:
-
Thiol-containing molecule in a degassed buffer (e.g., PBS, pH 6.5-7.5)
-
(Optional) Reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine)
-
Amine-conjugated molecule from Protocol 1
-
Quenching solution (e.g., 1 M beta-mercaptoethanol or N-acetylcysteine)
-
Purification column
Procedure:
-
Reduction of Disulfides (if necessary): If the thiol groups are present as disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Conjugation Reaction: Add the amine-conjugated molecule (with the now-activated maleimide group) to the thiol-containing molecule. A 1.5-5 fold molar excess of the maleimide-containing molecule is typically used.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
Quenching: Add a quenching solution to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography.
-
Characterization: Confirm the successful conjugation and purity of the final product using techniques like SDS-PAGE, mass spectrometry, and HPLC.
Visualizing Workflows and Pathways
PROTAC Synthesis and Mechanism of Action
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound, and its subsequent mechanism of action.
Caption: Workflow for PROTAC synthesis and its mechanism of action.
Signaling Pathway Modulation by a BET-Degrading PROTAC
A prime example of a bioconjugate that could be synthesized using a maleimide-PEG-ester linker is a PROTAC targeting BET proteins, such as ARV-825. By degrading BRD4, these PROTACs can downregulate the expression of the oncogene c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway modulation by a BET-degrading PROTAC.
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mal-amido-PEG2-TFP ester | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Mal-amido-PEG24-TFP ester structure and chemical properties.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Mal-amido-PEG24-TFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Functional Components
This compound is a sophisticated chemical entity meticulously designed for covalent linkage of biomolecules. Its structure comprises three key functional components:
-
Maleimide (B117702) Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This specificity allows for controlled, site-specific conjugation.
-
Polyethylene (B3416737) Glycol (PEG) Spacer (PEG24): The 24-unit polyethylene glycol chain is a long, hydrophilic spacer. The PEG moiety enhances the water solubility of the molecule and the resulting conjugate, which can mitigate aggregation issues often encountered with hydrophobic crosslinkers.[1] Furthermore, the PEG spacer can improve the pharmacokinetic properties of the final bioconjugate.[2]
-
Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive functional group that readily couples with primary amines, such as those found on lysine (B10760008) residues in proteins or on the N-terminus of peptides, to form stable amide bonds. TFP esters are noted for their enhanced stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a significant advantage in bioconjugation reactions by minimizing hydrolysis and improving reaction efficiency.[3][4]
Chemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing and executing successful bioconjugation strategies.
| Property | Value | Reference(s) |
| Molecular Weight | 1445.53 g/mol | [5] |
| Molecular Formula | C₆₄H₁₀₈F₄N₂O₂₉ | [5] |
| Purity | Typically ≥95% to 98% | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in water and most organic solvents like DMSO and DMF.[6] | |
| Storage Conditions | Store at -20°C, desiccated. Avoid frequent freeze-thaw cycles. | [6][7] |
Reactivity and Reaction Mechanisms
The utility of this compound lies in its dual reactivity, enabling the sequential or simultaneous conjugation of two different molecules.
Maleimide-Thiol Reaction
The maleimide group reacts with a thiol group via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient within a pH range of 6.5 to 7.5.[1]
Caption: Reaction of the maleimide group with a thiol.
TFP Ester-Amine Reaction
The TFP ester reacts with primary amines through nucleophilic acyl substitution to create a stable amide bond. This reaction is optimal at a pH range of 7.5 to 8.0.[8] The tetrafluorophenyl group is an excellent leaving group, facilitating this reaction. TFP esters exhibit greater hydrolytic stability in aqueous buffers compared to NHS esters, which is a significant advantage.[3][4]
Caption: Reaction of the TFP ester group with a primary amine.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of these protocols for specific applications is highly recommended.
Two-Step Sequential Conjugation Protocol
This is the most common approach, minimizing self-conjugation and unwanted side reactions.
Step 1: Reaction of TFP Ester with an Amine-Containing Molecule (e.g., a small molecule drug)
-
Dissolve the Amine-Containing Molecule: Prepare a stock solution of the amine-containing molecule in an appropriate anhydrous organic solvent (e.g., DMSO or DMF).
-
Dissolve this compound: Immediately before use, dissolve the this compound in the same anhydrous organic solvent.
-
Reaction: Add the this compound solution to the amine-containing molecule solution. A molar excess of the TFP ester (typically 1.1 to 1.5 equivalents) is recommended. The reaction can be carried out at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
Purification (Optional but Recommended): Once the reaction is complete, the intermediate product (Maleimide-PEG-Molecule) can be purified to remove unreacted starting materials using methods like preparative HPLC.
Step 2: Reaction of the Maleimide-PEG-Molecule with a Thiol-Containing Biomolecule (e.g., a monoclonal antibody)
-
Prepare the Thiol-Containing Biomolecule: If necessary, reduce disulfide bonds in the antibody to generate free thiol groups using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). This step should be performed in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline, PBS).
-
Dissolve the Maleimide-PEG-Molecule: Dissolve the purified intermediate from Step 1 in a suitable buffer (e.g., PBS).
-
Conjugation: Add the Maleimide-PEG-Molecule solution to the thiol-containing biomolecule solution. A molar excess of the maleimide-functionalized molecule (typically 5 to 20-fold over the biomolecule) is generally used.[6] The reaction should be carried out at room temperature for 2-4 hours or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Quenching: The reaction can be quenched by adding a small molecule thiol such as cysteine or N-acetylcysteine to react with any excess maleimide groups.
-
Purification: The final conjugate should be purified to remove unreacted linker, small molecules, and unconjugated biomolecules. Common purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
References
- 1. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. nanocs.net [nanocs.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to the Mechanism of Action of Mal-amido-PEG24-TFP Ester Crosslinker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of the Mal-amido-PEG24-TFP ester crosslinker. This heterobifunctional reagent is a valuable tool in bioconjugation, enabling the covalent linkage of molecules containing thiol and amine functionalities, respectively. This document details its chemical properties, reaction kinetics, and provides standardized protocols for its use in creating stable bioconjugates for research and therapeutic development.
Core Principles and Mechanism of Action
The this compound is a sophisticated crosslinking agent comprised of three key components: a maleimide (B117702) group, a long-chain polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. Each component plays a distinct and crucial role in the crosslinking process.
-
Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1][2] This specificity allows for the targeted conjugation to cysteine residues under mild conditions.
-
Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive group that readily couples with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[3][4] A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability against hydrolysis, particularly at neutral to basic pH.[5][6] This enhanced stability leads to more efficient and reproducible conjugation reactions.
-
PEG24 Spacer: The polyethylene glycol spacer, consisting of 24 ethylene (B1197577) glycol units, imparts several beneficial properties to the crosslinker and the resulting bioconjugate. Its hydrophilic nature increases the water solubility of the crosslinker and the modified molecules, which is particularly advantageous when working with hydrophobic drugs or proteins.[7] The long, flexible chain also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance and preserving their biological activity.
The overall mechanism involves a two-step or one-pot reaction strategy where the maleimide and TFP ester ends of the crosslinker react with their respective target functional groups on the molecules to be conjugated.
Quantitative Data
The efficiency and stability of the conjugation reactions are critical for the successful application of the this compound crosslinker. The following tables summarize key quantitative data regarding the reactivity and stability of the functional ends of the crosslinker.
Table 1: Hydrolysis Half-lives of TFP Ester vs. NHS Ester
| pH | TFP Ester Half-life (t½) | NHS Ester Half-life (t½) | Fold Difference |
| 7.0 | ~7.6 hours | ~4 hours | ~1.9x |
| 8.0 | ~2.5 hours | ~30 minutes | ~5x |
| 10.0 | ~39 minutes | ~4.6 minutes | ~8.5x |
| Data is based on studies with TFP and NHS ester-terminated self-assembled monolayers and provides a strong indication of the relative stability in aqueous solutions.[5] |
Table 2: Reaction Kinetics of Maleimide-Thiol Conjugation
| Reactants | Second-Order Rate Constant (k₂) | pH Condition | Reference |
| Carbonylacrylic derivative with N-Boc-Cys-OMe | 40.2 M⁻¹s⁻¹ | Neutral | [8] |
| N-methylated vinylpyridine with N-Ac-Cys-NH₂ | 18.2 M⁻¹s⁻¹ | Neutral | [9] |
| This data for similar thiol-reactive compounds illustrates the rapid kinetics of the Michael addition reaction. |
Table 3: Recommended Reaction Conditions for Optimal Conjugation
| Functional Group | Target Residue | Optimal pH Range | Recommended Molar Excess of Crosslinker |
| Maleimide | Cysteine (Thiol) | 6.5 - 7.5 | 10-20 fold |
| TFP Ester | Lysine (Amine) | 7.5 - 8.0 | 5-20 fold |
| [10][11] |
Experimental Protocols
The following are detailed methodologies for performing a two-step protein-protein conjugation using this compound.
Materials
-
This compound
-
Protein 1 (containing accessible primary amines)
-
Protein 2 (containing accessible free thiols or reducible disulfides)
-
Reaction Buffer A (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5
-
Reaction Buffer B (e.g., Phosphate Buffer), pH 6.5-7.0
-
Quenching Reagent (e.g., Tris or glycine (B1666218) solution)
-
Reducing Agent (if needed, e.g., TCEP)
-
Desalting columns or dialysis equipment
-
Anhydrous DMSO or DMF
Step 1: Activation of Protein 1 with TFP Ester
-
Preparation of Protein 1: Dissolve Protein 1 in Reaction Buffer A to a concentration of 1-10 mg/mL.
-
Preparation of Crosslinker: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the Protein 1 solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against Reaction Buffer B.
Step 2: Conjugation of Activated Protein 1 to Protein 2
-
Preparation of Protein 2:
-
If Protein 2 has accessible free thiols, dissolve it in Reaction Buffer B.
-
If Protein 2 has disulfide bonds, they must first be reduced. Incubate the protein with a 10-50 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column equilibrated with Reaction Buffer B.
-
-
Conjugation Reaction: Immediately mix the purified, maleimide-activated Protein 1 with the thiol-containing Protein 2 in a 1:1 to 1:5 molar ratio (activated Protein 1: Protein 2).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of the Conjugate: Purify the final protein-protein conjugate from unreacted proteins and other reagents using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
Characterization of the Conjugate
The success of the conjugation can be assessed by various analytical techniques, including:
-
SDS-PAGE: To visualize the formation of a higher molecular weight product.
-
Mass Spectrometry (MS): To confirm the mass of the conjugate.
-
HPLC: To assess the purity and quantify the conjugation efficiency.
Visualizations
Mechanism of Action
Caption: Reaction mechanism of the this compound crosslinker.
Experimental Workflow
Caption: Two-step experimental workflow for protein-protein conjugation.
Conclusion
The this compound is a versatile and efficient heterobifunctional crosslinker for the conjugation of thiol- and amine-containing molecules. Its key features, including the high selectivity of the maleimide group, the enhanced stability of the TFP ester, and the beneficial properties of the PEG spacer, make it an excellent choice for a wide range of applications in research, diagnostics, and therapeutics. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably generate stable and functional bioconjugates to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [ruspoj.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
- 8. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
Synthesis and purity of Mal-amido-PEG24-TFP ester.
An In-Depth Technical Guide to the Synthesis and Purity of Mal-amido-PEG24-TFP Ester
Introduction
This compound is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker is composed of three key components: a maleimide (B117702) group, a 24-unit polyethylene (B3416737) glycol (PEG) chain with an internal amide bond, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. The maleimide terminus selectively reacts with thiol (sulfhydryl) groups, while the TFP ester terminus reacts with primary amines.[3][4] The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5] TFP esters are notable for being less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering greater stability and efficiency in conjugation reactions.[4][5][6]
This guide provides a comprehensive overview of the synthesis, reaction mechanisms, and purity analysis of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of a representative this compound is presented below. It is important to note that variations may exist between suppliers.
| Property | Value | Reference |
| Molecular Formula | C64H108F4N2O29 | [7] |
| Molecular Weight | 1445.53 g/mol | [7] |
| Purity | Typically ≥95% or ≥98% | [7][8] |
| Appearance | Solid | [7] |
| Solubility | Soluble in Chloroform, DMSO, DMF, Acetonitrile, Dichloromethane | [5] |
| Storage Conditions | -20°C for long-term storage | [5] |
Synthesis Pathway
While specific proprietary synthesis methods may vary, a plausible synthetic route for this compound can be logically deduced from its structure. The process involves the sequential coupling of the three main components: the maleimide moiety, the PEG linker, and the TFP ester. A likely approach involves the formation of an amide bond to link two PEG12 units, followed by functionalization of the termini.
Caption: Proposed synthetic workflow for this compound.
Reaction Mechanisms in Bioconjugation
The utility of this compound lies in its two distinct reactive termini, which allow for the sequential and specific conjugation of two different molecules.
Maleimide-Thiol Conjugation
The maleimide group reacts with a thiol group (typically from a cysteine residue on a protein or peptide) via a Michael addition reaction. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[9][10] The resulting thioether bond is stable under physiological conditions.[11]
Caption: Reaction of the maleimide group with a thiol.
TFP Ester-Amine Conjugation
The TFP ester is an activated ester that reacts with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[12] TFP esters are preferred over NHS esters in certain applications due to their increased stability in aqueous solutions and resistance to hydrolysis, especially at higher pH values.[6] The optimal pH for this reaction is typically between 7.5 and 8.0.[3]
Caption: Reaction of the TFP ester group with a primary amine.
Experimental Protocols
General Protocol for Two-Step Sequential Bioconjugation
This protocol outlines the general steps for conjugating a thiol-containing protein to an amine-containing molecule using this compound. Optimization is crucial for each specific application.
Step 1: Thiol-Maleimide Reaction
-
Prepare Protein Solution: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris) at a pH of 7.0-7.5.[11] A typical protein concentration is 1-10 mg/mL.[11]
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.
-
Purification: Remove the excess, unreacted linker using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The buffer should be exchanged to one suitable for the next step (pH 7.5-8.0).
Step 2: TFP Ester-Amine Reaction
-
Prepare Amine-Molecule Solution: Dissolve the amine-containing molecule in a buffer compatible with the reaction (pH 7.5-8.0).
-
Reaction: Add the amine-containing molecule to the purified maleimide-activated protein from Step 1. A molar excess of the amine molecule may be required.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Final Purification: Purify the final conjugate to remove any unreacted protein, amine molecule, and byproducts using appropriate chromatographic techniques such as SEC, ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).
Recommended Reaction Conditions
| Parameter | Maleimide-Thiol Reaction | TFP Ester-Amine Reaction |
| pH Range | 6.5 - 7.5[10] | 7.5 - 8.0[3] |
| Molar Ratio | 5-20 fold excess of linker over thiol | 1.5-10 fold excess of amine over activated protein |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
| Reaction Time | 1 - 2 hours | 2 - 4 hours (or overnight at 4°C) |
| Buffer | Phosphate, HEPES, Tris (non-amine based) | Phosphate, Borate |
Purity Analysis and Characterization
Rigorous analytical methods are essential to confirm the identity, purity, and stability of both the this compound linker and the final bioconjugate.[13] The heterogeneity of PEGylated products presents an analytical challenge, often requiring a combination of techniques.[13]
Caption: General workflow for the purification and analysis of bioconjugates.
Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Results / Information Obtained |
| Reverse-Phase HPLC (RP-HPLC) | Assesses purity and separates species based on hydrophobicity. Can separate unconjugated drug/molecule from the conjugate.[14] | A main peak corresponding to the pure conjugate, with minimal peaks for impurities or starting materials. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on size. Effective for removing unreacted small molecules and detecting aggregation.[15] | A high molecular weight peak for the conjugate, separated from lower molecular weight peaks of unreacted linker or molecule. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the linker and the final conjugate, providing information on the drug-to-antibody ratio (DAR) for ADCs.[13] | A mass spectrum with peaks corresponding to the expected molecular weight(s) of the final product. |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Provides detailed structural information of the linker molecule. | A spectrum confirming the presence of characteristic peaks for the maleimide, PEG, and TFP functional groups. |
| UV-Vis Spectroscopy | Quantifies protein and sometimes the attached molecule if it has a distinct chromophore. | Used to determine the concentration of the protein and the degree of conjugation. |
Conclusion
This compound is a versatile and robust heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its well-defined reactive ends, coupled with the beneficial properties of the PEG spacer and the stability of the TFP ester, make it an invaluable tool in modern drug development. A thorough understanding of its synthesis, reaction mechanisms, and the analytical methods required for its characterization is paramount to achieving high-quality, reproducible conjugates for therapeutic and research applications. The successful implementation of the protocols and analytical workflows described in this guide will enable researchers to harness the full potential of this powerful crosslinking reagent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
- 5. MAL-PEG24-amido-PEG24-TFP ester | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. MAL-dPEG®24-Amido-dPEG®24-TFP Ester | CymitQuimica [cymitquimica.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 14. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 15. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Solubility and Stability of Mal-amido-PEG24-TFP Ester in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical physicochemical properties of Mal-amido-PEG24-TFP (tetrafluorophenyl) ester, a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the solubility and stability of this linker in aqueous environments is paramount for the successful design and execution of conjugation strategies, ensuring reproducibility and optimizing reaction yields.
Core Concepts: Solubility
The solubility of Mal-amido-PEG24-TFP ester is governed primarily by its long polyethylene (B3416737) glycol (PEG) chain. The 24 ethylene (B1197577) glycol units impart significant hydrophilicity, generally leading to good solubility in aqueous buffers.[1][2][3][4] However, the terminal maleimide (B117702) and TFP ester moieties introduce hydrophobic characteristics that can influence its behavior, particularly at high concentrations.
Factors Influencing Solubility
-
PEG Chain Length : The PEG24 chain is a dominant factor in promoting aqueous solubility by forming hydrogen bonds with water molecules.[1] Longer PEG chains generally correlate with increased hydrophilicity and solubility.[1]
-
Buffer Composition : The type and concentration of buffer salts can affect solubility. High salt concentrations may lead to a "salting-out" effect, potentially reducing the solubility of the linker.
-
pH : The pH of the aqueous buffer is not expected to have a major impact on the solubility of the intact linker, as the molecule does not possess strongly ionizable groups. However, pH plays a critical role in the stability of the functional ends, as detailed in the stability section.
-
Temperature : Temperature effects on solubility should be determined empirically, but typically, solubility increases with temperature for most compounds.
-
Organic Co-solvents : For creating concentrated stock solutions, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended. The final concentration of the organic solvent in the aqueous reaction buffer should be minimized (typically <10%) to avoid negative impacts on protein stability and reaction kinetics.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the general properties of high molecular weight PEG linkers suggest good aqueous solubility. The table below summarizes the expected solubility profile. Researchers should perform their own measurements for specific buffer systems.
| Solvent System | Expected Solubility | Remarks |
| Aqueous Buffers (e.g., PBS, HEPES, pH 6.5-8.0) | Good | The long PEG24 chain enhances solubility.[1][3] Solubility should be empirically determined for the specific application and desired concentration. |
| Organic Solvents (e.g., DMSO, DMF) | High | Ideal for preparing high-concentration stock solutions before dilution into aqueous reaction buffers. |
Core Concepts: Stability
The stability of this compound in aqueous buffers is a critical consideration, as the molecule contains two functional groups, the maleimide and the TFP ester, that are susceptible to hydrolysis. The rate of hydrolysis for both groups is highly dependent on the pH of the solution.
TFP Ester Stability
The tetrafluorophenyl (TFP) ester is an amine-reactive functional group. A key advantage of TFP esters over more common N-hydroxysuccinimide (NHS) esters is their enhanced resistance to spontaneous hydrolysis in aqueous media, particularly at neutral to basic pH.[5][6] This superior stability allows for a wider experimental window and more efficient conjugation to primary amines.
-
pH Dependence : Hydrolysis of the TFP ester is accelerated at higher pH values. The optimal pH range for reaction with primary amines is typically 7.5-8.5.
-
Reaction vs. Hydrolysis : While more stable than NHS esters, the TFP ester still competes between aminolysis (the desired reaction) and hydrolysis. Higher amine concentrations will favor the desired conjugation reaction.
Maleimide Stability
The maleimide group is a thiol-reactive functional group that can undergo hydrolysis of its imide ring to form a non-reactive maleamic acid derivative.
-
pH Dependence : The maleimide ring is relatively stable at acidic to neutral pH (pH < 7).[7] As the pH increases above 7, the rate of hydrolysis significantly increases.[7][8][9] The recommended pH range for the specific reaction with thiols is 6.5-7.5.
-
Competitive Reactions : At pH values above 7.5, the maleimide group can also react with primary amines (e.g., lysine (B10760008) side chains), which can be an undesirable side reaction.
Quantitative Stability Data
Precise half-life data is specific to buffer composition, pH, and temperature. The following table provides a summary of the stability characteristics based on the known behavior of these functional groups.
| Functional Group | pH Range | Relative Stability | Primary Hydrolysis Product | Remarks |
| TFP Ester | 6.5 - 7.5 | High | Carboxylic Acid + TFP | Relatively stable, hydrolysis is a slow competing reaction. |
| 7.5 - 8.5 | Moderate | Carboxylic Acid + TFP | Rate of hydrolysis increases, but this is also the optimal range for amine reaction.[5][6] | |
| Maleimide | < 6.5 | High | Maleamic Acid | The maleimide ring is generally stable against hydrolysis.[7] |
| 6.5 - 7.5 | Moderate | Maleamic Acid | Optimal range for thiol reaction; hydrolysis rate begins to increase. | |
| > 7.5 | Low | Maleamic Acid | Hydrolysis becomes significant, and competitive reaction with amines can occur.[7] |
Experimental Protocols
The following protocols provide a framework for determining the aqueous solubility and stability of this compound.
Protocol for Determining Aqueous Solubility
This protocol uses a shake-flask method followed by HPLC quantification to determine the equilibrium solubility.
-
Preparation of Buffers : Prepare a series of aqueous buffers relevant to your intended application (e.g., 100 mM Phosphate Buffer at pH 6.5, 7.4, and 8.0).
-
Sample Preparation : Add an excess amount of this compound to a known volume of each buffer in a sealed vial. Ensure enough solid is present that it does not fully dissolve.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Clarification : Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Quantification : Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved linker using a pre-calibrated HPLC method with UV detection.
-
Calculation : Determine the concentration in mg/mL or mM based on the calibration curve.
Protocol for Assessing Stability (Hydrolysis Rate)
This protocol uses HPLC to monitor the degradation of the linker over time in different aqueous buffers.
-
Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a dry, water-miscible organic solvent like DMSO (e.g., 10 mM).
-
Reaction Setup : Dilute the stock solution into pre-warmed aqueous buffers of different pH values (e.g., pH 6.5, 7.4, 8.5) to a final concentration of 1 mM. The final DMSO concentration should be low (e.g., 5%).
-
Time-Course Sampling : Incubate the solutions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching : Immediately quench the hydrolysis by diluting the aliquot into a cold, acidic mobile phase to prevent further degradation before analysis.
-
HPLC Analysis : Analyze each time point sample using a stability-indicating HPLC method. This method must be able to resolve the parent peak of the intact linker from its hydrolysis products (maleamic acid and the carboxylic acid from the TFP ester end).
-
Data Analysis : Plot the percentage of the remaining intact linker peak area against time. From this data, the half-life (t½) of the linker under each condition can be calculated by fitting the data to a first-order decay model.[5]
Visualizations
Chemical Degradation Pathways
The following diagrams illustrate the pH-dependent hydrolysis pathways for the maleimide and TFP ester functional groups.
Caption: pH-dependent hydrolysis pathways of TFP ester and maleimide functional groups.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps in a typical experimental workflow to determine the stability of the linker.
Caption: Experimental workflow for assessing the hydrolytic stability of the linker.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. fcad.com [fcad.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Technical Core of Mal-amido-PEG24-TFP Ester: A Guide for Advanced Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, a deep understanding of crosslinking agents is paramount for the successful design and synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth analysis of Mal-amido-PEG24-TFP ester, a heterobifunctional linker that offers a versatile tool for covalently conjugating amine- and sulfhydryl-containing molecules. This document elucidates the linker's chemical and physical properties, provides detailed experimental protocols for its application, and visualizes key workflows and mechanisms of action.
Unraveling the Physicochemical Properties
A potential point of confusion in the nomenclature of commercially available PEGylated linkers is the distinction between molecules with a single PEG chain and those with linked PEG chains. The term "this compound" can refer to two distinct molecules. The first contains a single PEG24 chain, while the second is a larger construct comprising two linked PEG24 chains, effectively functioning as a PEG48 linker. For clarity, the properties of both are presented below.
| Property | This compound | MAL-dPEG®₂₄-amido-dPEG®₂₄-TFP Ester |
| Synonyms | Mal-amido-PEG-24-TFP ester; MalamidoPEG24TFP ester | Functionally a dPEG®48 crosslinker |
| Molecular Weight | 1445.53 g/mol | 2573.87 g/mol [1] |
| Chemical Formula | C64H108F4N2O29[2] | C115H209F4N3O54[1] |
| Spacer Arm Length | ~87 atoms | 158 atoms (183.5 Å)[1] |
| Purity | Typically >95-98% | Typically >97%[1] |
| Form | Solid[2] | Not specified, likely solid |
| Solubility | Soluble in DMSO and DMF | Soluble in Methylene Chloride, DMSO, DMAC, DMF, Acetonitrile, or Chloroform[1] |
| Storage | Recommended storage at -20°C[1] | Recommended storage at -20°C[1][3] |
Core Reactivity and Applications
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer. This design allows for the sequential and specific conjugation of two different molecules.
The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, is most efficient at a pH range of 6.5-7.5 and results in a stable thioether bond.[][5]
The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive group that readily acylates primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous solutions and higher reactivity with amines, with an optimal pH range of 7.5-8.0.[6][7]
The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, which can be advantageous for improving the pharmacokinetic properties of biotherapeutics and reducing aggregation.[][8] A primary application of this linker is in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[9]
Experimental Protocols
The following are generalized yet detailed methodologies for the use of this compound in bioconjugation. Optimization will be required for specific applications.
Two-Step Bioconjugation Protocol
This protocol is designed for the sequential conjugation of an amine-containing molecule followed by a sulfhydryl-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Sulfhydryl-containing molecule (e.g., protein, peptide, small molecule)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer A: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Reaction Buffer B: 0.1 M phosphate (B84403) buffer with 150 mM NaCl and 10 mM EDTA, pH 7.2
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount of the linker in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dissolve the amine-containing molecule in Reaction Buffer A to a concentration of 2-10 mg/mL.
-
-
Reaction with Amine-Containing Molecule:
-
While gently stirring, add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Removal of Excess Linker:
-
Remove the unreacted this compound using a desalting column equilibrated with Reaction Buffer B.
-
-
Reaction with Sulfhydryl-Containing Molecule:
-
Immediately add the sulfhydryl-containing molecule to the purified, maleimide-activated protein. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Final Conjugate:
-
The final conjugate can be purified from excess sulfhydryl-containing molecule and reaction byproducts by size exclusion chromatography or dialysis.
-
PROTAC Synthesis Workflow
In PROTAC synthesis, the linker is typically conjugated to the E3 ligase ligand and the target protein ligand in a stepwise manner. The choice of which component to react first will depend on the chemical functionalities of the ligands.
Caption: A simplified workflow for the synthesis of a PROTAC molecule.
Visualizing the Mechanism and Workflow
To further aid in the conceptualization of the applications of this compound, the following diagrams illustrate a general bioconjugation workflow and the mechanism of action for a PROTAC.
Caption: A two-step bioconjugation workflow using a heterobifunctional linker.
Caption: The mechanism of action for a PROTAC, facilitating protein degradation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. vectorlabs.com [vectorlabs.com]
- 5. nbinno.com [nbinno.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Reactivity of Maleimide Groups with Thiols at pH 6.5-7.5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the maleimide-thiol reaction, a cornerstone of bioconjugation chemistry, with a specific focus on its behavior within the physiologically relevant pH range of 6.5 to 7.5. Understanding the kinetics, mechanism, and potential side reactions within this window is critical for the successful design and synthesis of stable, functional bioconjugates, including antibody-drug conjugates (ADCs).
Core Reaction Mechanism: The Thiol-Michael Addition
The conjugation of a maleimide (B117702) to a thiol-containing molecule (such as a cysteine residue in a protein) proceeds via a Michael addition reaction.[1][2] This reaction is highly efficient and forms a stable covalent thioether bond.[] The key to the reaction's pH dependence lies in the deprotonation of the thiol group (R-SH), which has a pKa typically in the range of 8-9, to form the much more nucleophilic thiolate anion (R-S⁻).
Within the pH range of 6.5 to 7.5, a sufficient concentration of the reactive thiolate species is present to allow the reaction to proceed at a practical rate, while minimizing competing side reactions.[4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high chemoselectivity.[2][4]
Caption: Mechanism of the thiol-maleimide Michael addition reaction.
Reaction Kinetics and pH Influence
The rate of the thiol-maleimide conjugation is highly pH-dependent. The reaction is significantly faster at pH 7.5 than at pH 6.5 due to the increased concentration of the nucleophilic thiolate anion. However, this acceleration comes with a trade-off: the increased rate of undesirable side reactions.
Key Considerations:
-
pH 6.5-7.0: Offers the best balance of reaction rate and selectivity. It minimizes maleimide hydrolysis and competing reactions with amines (e.g., lysine (B10760008) residues).[4][6]
-
pH 7.0-7.5: Provides faster reaction kinetics, which can be advantageous for time-sensitive conjugations or with less reactive thiols.[7] However, the potential for side reactions increases.
-
Above pH 7.5: The reaction loses its high chemoselectivity for thiols as the deprotonation of primary amines (like the ε-amino group of lysine) becomes significant, leading to competitive reactions.[4][5]
Table 1: Quantitative Data on Maleimide-Thiol Conjugation
| Ligand | Maleimide:Thiol Molar Ratio | pH | Reaction Time & Temp. | Conjugation Efficiency |
|---|---|---|---|---|
| cRGDfK peptide | 2:1 | 7.0 | 30 min, Room Temp | 84 ± 4%[8][9] |
| cRGDfK peptide | 3:1 | 7.0 | 2 hours, Room Temp | ~100%[7] |
| 11A4 nanobody | 5:1 | 7.4 | 2 hours, Room Temp | 58 ± 12%[8][9] |
Competing Reactions and Stability
While the thiol-maleimide reaction is robust, several side reactions can impact the yield and stability of the final conjugate, particularly as the pH increases.
The maleimide ring is susceptible to hydrolysis, which increases with pH.[4] This reaction opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[9] Therefore, aqueous solutions of maleimides should be prepared immediately before use, and conjugation reactions should be performed at the lowest possible pH within the functional 6.5-7.5 range.[4][5]
Table 2: pH-Dependent Hydrolysis of Maleimide
| pH | Temperature | Stability/Rate of Hydrolysis |
|---|---|---|
| 5.5 | 37°C | Extremely slow hydrolysis, high stability.[10] |
| 7.4 | 37°C | Faster hydrolysis compared to lower pH.[10] |
| > 8.0 | - | Significant hydrolysis occurs, leading to unreactive maleic acid amide.[9] |
| 9.0 | - | Fast ring opening.[10] |
| 11.0 | - | Extremely fast hydrolysis.[10] |
The formed succinimidyl thioether bond, while generally considered stable, can undergo a retro-Michael reaction, especially in the presence of other thiols.[11][12] This can lead to the exchange of the conjugated molecule. The stability of this adduct is a critical factor in the efficacy of ADCs.[13]
For peptides with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring of the conjugate.[1] This leads to a transcyclization reaction, forming a six-membered thiazine (B8601807) ring.[1][11] This rearrangement is more prominent at neutral to basic pH and can be suppressed by performing the conjugation at a more acidic pH (e.g., pH 5.0) or by acetylating the N-terminal amine.[1][11]
Experimental Protocols
A generalized protocol for the conjugation of a thiol-containing protein to a maleimide-functionalized molecule is outlined below. Optimization of molar ratios and incubation times is crucial for each specific system.
Caption: A typical workflow for protein labeling using maleimide-thiol chemistry.
-
Buffer Preparation : Use a degassed buffer such as Phosphate-Buffered Saline (PBS), Tris, or HEPES at a concentration of 10-100 mM, with the pH adjusted to between 7.0 and 7.5.[7] Degassing by vacuum or by bubbling with an inert gas like nitrogen or argon is important to prevent the oxidation of thiols.
-
Protein Preparation : Dissolve the thiol-containing protein in the reaction buffer at a concentration of 1-10 mg/mL.[8] If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for approximately 30 minutes at room temperature.[14]
-
Maleimide Reagent Preparation : Prepare a stock solution of the maleimide-functionalized reagent (e.g., a fluorescent dye or drug linker) at a concentration of 10 mM in an anhydrous solvent like DMSO or DMF. This solution should be prepared immediately before use to avoid hydrolysis.[14]
-
Conjugation Reaction : Add the maleimide stock solution to the protein solution to achieve a final molar ratio of maleimide-to-protein between 10:1 and 20:1.[7] This excess of the maleimide reagent helps to drive the reaction to completion. The reaction mixture should be incubated for 2 hours at room temperature or overnight at 4°C. For sensitive proteins, the lower temperature is recommended.[7]
-
Purification and Analysis : After incubation, remove the unreacted maleimide and other reagents. This is typically achieved by size exclusion chromatography (gel filtration), dialysis, or HPLC.[7][8] The final conjugate can be characterized by methods such as RP-HPLC to confirm purity and determine retention time differences between the starting materials and the product.[7] The degree of labeling (DOL) can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
Reactivity of TFP Esters with Primary Amines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2,3,5,6-Tetrafluorophenyl (TFP) esters with primary amines. TFP esters are a class of amine-reactive reagents widely used in bioconjugation, crosslinking, and labeling of biomolecules such as proteins, peptides, and oligonucleotides. Their increasing popularity stems from their enhanced stability and reactivity profile compared to other commonly used active esters, such as N-hydroxysuccinimide (NHS) esters. This guide will delve into the reaction kinetics, influencing factors, and detailed experimental protocols, providing researchers with the necessary information to effectively utilize TFP ester chemistry in their work.
Core Concepts: The TFP Ester-Amine Reaction
The fundamental reaction between a TFP ester and a primary amine is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.[1][2] This reaction is favored under neutral to slightly basic pH conditions, where the primary amine is deprotonated and thus more nucleophilic.[3]
A critical aspect of amine-reactive chemistry in aqueous environments is the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water). Hydrolysis of the ester leads to the formation of an unreactive carboxylic acid, reducing the efficiency of the conjugation reaction.[4][5] TFP esters exhibit greater stability against hydrolysis, particularly at basic pH, compared to the more commonly used NHS esters, making them a superior choice for many bioconjugation applications.[2][4][6]
Data Presentation: Quantitative Comparison of Activated Esters
The efficiency of a bioconjugation reaction is determined by the relative rates of aminolysis and hydrolysis. The following tables summarize key quantitative data comparing the performance of TFP esters with other common amine-reactive esters.
Table 1: Comparative Hydrolysis of TFP and NHS Esters at Various pH Conditions [4]
| pH | Ester Type | Pseudo-First-Order Rate Constant for Hydrolysis (k') (s⁻¹) | Half-life (t₁/₂) (minutes) |
| 7.0 | TFP | 1.0 x 10⁻⁵ | 1155 |
| NHS | 1.9 x 10⁻⁵ | 608 | |
| 8.0 | TFP | 3.8 x 10⁻⁵ | 304 |
| NHS | 1.1 x 10⁻⁴ | 105 | |
| 10.0 | TFP | 3.3 x 10⁻⁴ | 35 |
| NHS | 2.8 x 10⁻³ | 4.1 |
Data derived from studies on self-assembled monolayers (SAMs) of TFP and NHS esters.
Table 2: Comparative Performance of PFP, TFP, and NHS Esters [7]
| Parameter | Pentafluorophenyl (PFP) Ester | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Hydrolysis Half-life | More stable than NHS and TFP esters | 3.0 times longer than NHS at pH 8[4] | Hours at pH ≤ 7, minutes at pH 8[5] |
| Aminolysis Rate Constant (k') | 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene) | Data not available | 3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene) |
| Optimal pH for Conjugation | 7.2 - 9.0 | 7.2 - 9.0 | 7.2 - 8.5 |
| Side Reactions | Minimal side reactions reported | Data not available | Potential for ring-opening of the succinimide (B58015) ring |
Experimental Protocols
The following are detailed methodologies for common bioconjugation procedures involving TFP esters. It is crucial to use anhydrous solvents for dissolving the TFP ester to prevent premature hydrolysis.[3]
General Protocol for Protein Labeling with a TFP Ester
This protocol outlines a general procedure for conjugating a TFP ester-activated molecule (e.g., a fluorescent dye or biotin) to a protein.
Materials:
-
Protein to be labeled (e.g., IgG antibody)
-
TFP ester-activated molecule
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free reaction buffer.
-
TFP Ester Solution Preparation: Immediately before use, dissolve the TFP ester-activated molecule in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the dissolved TFP ester. The molar ratio of TFP ester to protein will need to be optimized, but a starting point is a 10- to 20-fold molar excess of the ester. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted TFP ester and the tetrafluorophenol byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol for Conjugating a TFP Ester to an Amine-Modified Oligonucleotide
This protocol describes the conjugation of a TFP ester to a 5'- or 3'-amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide
-
TFP ester-activated molecule
-
Reaction Buffer (e.g., 0.1 M sodium tetraborate, pH 8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Ethanol
-
DEPC-treated water
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the reaction buffer.
-
TFP Ester Solution Preparation: Dissolve the TFP ester-activated molecule in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Add the TFP ester solution to the oligonucleotide solution. The optimal molar ratio should be determined empirically, but a 10- to 50-fold excess of the TFP ester is a common starting point.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification:
-
Precipitate the conjugated oligonucleotide by adding 3 volumes of cold absolute ethanol.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge to pellet the oligonucleotide, remove the supernatant, and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend the conjugated oligonucleotide in DEPC-treated water or a suitable storage buffer.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of TFP ester chemistry.
References
- 1. BJOC - Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates [beilstein-journals.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Role of PEGylated Linkers in Enhancing Antibody-Drug Conjugate Performance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody to the drug, plays a pivotal role in the overall efficacy and safety of an ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) moieties, or PEGylation, has emerged as a key strategy to overcome many of the challenges associated with early ADC development. This in-depth technical guide explores the core principles of PEGylated linkers, their impact on ADC pharmacokinetics and efficacy, and provides detailed experimental methodologies for their synthesis and evaluation.
PEGylated linkers are prized for their ability to improve the physicochemical properties of ADCs.[1] The inherent hydrophilicity of PEG can significantly enhance the solubility and stability of ADCs, particularly when conjugated with hydrophobic payloads.[1][2] This improved solubility helps to prevent aggregation, a common issue that can lead to rapid clearance from circulation and potential immunogenicity.[1][3] Furthermore, the flexible and hydrophilic nature of the PEG chain can create a "hydration shell" around the payload, shielding it from premature degradation and recognition by the immune system.[3][4] This shielding effect contributes to a longer plasma half-life and improved pharmacokinetic profile, ultimately leading to greater accumulation of the ADC at the tumor site.[1][3][5]
The length of the PEG chain is a critical parameter that can be modulated to fine-tune the properties of an ADC.[6][7] While longer PEG chains generally lead to improved pharmacokinetics, they can sometimes result in reduced in vitro potency.[6][7] Therefore, a careful balance must be struck to optimize both the systemic exposure and the cell-killing activity of the ADC. This guide will delve into the quantitative data that informs these design considerations and provide the experimental frameworks necessary for the rational design and evaluation of next-generation PEGylated ADCs.
Data Presentation: The Impact of PEGylation on ADC Properties
The inclusion of PEG linkers in ADCs has a quantifiable impact on their stability, pharmacokinetic parameters, and in vitro cytotoxicity. The following tables summarize key data from various studies, providing a comparative overview of how different PEG linker lengths and configurations influence ADC performance.
| Linker Type | ADC Construct | Plasma Stability (% remaining after 6 days) | Reference |
| Non-PEGylated | Ab095–vc–MMAE | ~70% (in human plasma) | [8] |
| PEGylated | Not Specified | Levels of unconjugated MMAE from Ab095–vc–MMAE ADC were <1% of the theoretical starting amount after 6 days of incubation in PBS buffer, human plasma, and cynomolgus plasma. | [8] |
| Linker Length | ADC Construct | Half-life (t½) | Clearance Rate | Reference |
| No PEG | ZHER2-SMCC-MMAE (HM) | 19.6 min | Not Specified | [1] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE (HP4KM) | 49.2 min (2.5-fold increase) | Not Specified | [1] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE (HP10KM) | 219.0 min (11.2-fold increase) | Not Specified | [1] |
| PEG8 | Non-binding IgG-MMAE | Slower clearance than shorter PEGs | Clearance rapidly increased for conjugates with PEGs smaller than PEG8 | [8][9] |
| PEG12 | Non-binding IgG-MMAE | Similar to PEG8 | Similar to PEG8 | [8] |
| PEG24 | Non-binding IgG-MMAE | Similar to PEG8 and PEG12 | Similar to PEG8 and PEG12 | [8] |
| Linker Length | ADC Construct | Cell Line | IC50 | Reference |
| No PEG | ZHER2-SMCC-MMAE (HM) | NCI-N87 | 7.1 nM | [1] |
| BT-474 | 4.9 nM | [1] | ||
| 4 kDa PEG | ZHER2-PEG4K-MMAE (HP4KM) | NCI-N87 | 31.9 nM (4.5-fold decrease in potency) | [1] |
| BT-474 | 26.2 nM | [1] | ||
| 10 kDa PEG | ZHER2-PEG10K-MMAE (HP10KM) | NCI-N87 | 111.3 nM (22-fold decrease in potency) | [1] |
| BT-474 | 83.5 nM | [1] |
| PEG Linker Length | Tumor Model | Animal Model | Tumor Weight Reduction | Reference |
| PEG2 / PEG4 | L540cy xenograft | SCID Mouse | 35-45% | [6] |
| PEG8 / PEG12 / PEG24 | L540cy xenograft | SCID Mouse | 75-85% | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a heterobifunctional PEG linker, conjugation to an antibody, and subsequent in vitro and in vivo evaluation of the resulting ADC.
Protocol 1: Synthesis of Maleimide-PEG-NHS Ester
This protocol describes a two-step synthesis of a heterobifunctional PEG linker, Maleimide-PEG-NHS ester, which is commonly used for ADC development.
Materials:
-
α-Maleimido-ω-amino-PEG (Mal-PEG-NH2)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve α-Maleimido-ω-amino-PEG (Mal-PEG-NH2) in anhydrous DCM.
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 equivalents) and triethylamine (TEA) (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Once the reaction is complete, wash the reaction mixture with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to obtain the pure Maleimide-PEG-NHS ester.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR and mass spectrometry.
-
Protocol 2: ADC Conjugation via Thiol-Maleimide Chemistry
This protocol details the conjugation of a cytotoxic drug to a monoclonal antibody using a heterobifunctional PEG linker.[10][11]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-PEG-Drug construct
-
Quenching reagent (e.g., N-acetylcysteine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a calculated amount of TCEP or DTT solution to achieve partial reduction of the interchain disulfide bonds. A molar excess of 2-5 equivalents of reducing agent per antibody is a typical starting point.[10][11]
-
Incubate the reaction mixture at 37°C for 30-90 minutes.[11]
-
Remove the excess reducing agent using a desalting column equilibrated with PBS, pH 7.4.
-
-
Conjugation:
-
Immediately after reduction, add the Maleimide-PEG-Drug construct to the reduced antibody solution. A molar excess of 1.5-5 equivalents of the drug-linker per free thiol is recommended.[11]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT assay to determine the in vitro potency (IC50) of the ADC.[3][14][16][17][18]
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cancer cell line (antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and unconjugated payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated payload in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3][17]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of the ADC in a subcutaneous xenograft mouse model.[5][9][13][19]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Target cancer cell line
-
Matrigel (optional)
-
ADC, vehicle control, and relevant comparator drugs
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Tumor Cell Implantation:
-
Harvest the target cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.[5]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.[19]
-
-
Treatment Administration:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, comparator drug).[19]
-
Administer the treatments via the appropriate route (e.g., intravenous injection) and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight of the mice throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Secondary endpoints may include tumor regression, survival, and assessment of any treatment-related toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to PEGylated linkers in ADCs.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. veterinarypaper.com [veterinarypaper.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Architect's Toolkit: A Technical Guide to Heterobifunctional PEG Linkers in Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, precision and control are paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, acting as molecular architects to construct sophisticated bioconjugates with enhanced therapeutic properties. This technical guide provides an in-depth exploration of the core features of these linkers, their applications in cutting-edge fields like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), and detailed methodologies for their synthesis and use.
Core Features and Advantages
Heterobifunctional PEG linkers are characterized by two distinct reactive functional groups at either end of a flexible, hydrophilic polyethylene glycol chain. This unique architecture offers a multitude of advantages in bioconjugation:
-
Enhanced Hydrophilicity and Solubility: The PEG backbone imparts water solubility to hydrophobic molecules, mitigating aggregation and improving their behavior in aqueous environments. This is particularly crucial for complex bioconjugates like ADCs, which often incorporate hydrophobic cytotoxic drugs.[1][2]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the conjugate, which can shield it from enzymatic degradation and reduce renal clearance.[1][3] This leads to a longer circulation half-life and sustained systemic exposure.[3]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the conjugated molecules, lowering the risk of an immune response.[2]
-
Precise Spatial Control: The defined length of the PEG chain allows for precise control over the distance between the two conjugated molecules. This is critical for optimizing the biological activity of the conjugate, such as ensuring the proper orientation for a PROTAC to engage both the target protein and the E3 ligase.[4][5]
-
Biocompatibility: PEG is a well-established, non-toxic, and biocompatible polymer, making it ideal for in vivo applications.[5][6]
Quantitative Impact of PEG Linker Properties
The length and composition of the PEG linker are not merely passive spacers; they are critical determinants of the bioconjugate's performance. The following tables summarize quantitative data from various studies, highlighting the profound impact of these properties.
Table 1: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| Linker PEG Length | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~4 |
Data adapted from a study on homogeneous Drug-to-Antibody Ratio (DAR) 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.[4]
Table 2: Effect of PROTAC PEG Linker Length on Protein Degradation
| Target Protein | Linker Composition (Number of Atoms/PEG Units) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Estrogen Receptor α (ERα) | 12 atoms | Less Potent | - | |
| Estrogen Receptor α (ERα) | 16 atoms | More Potent | - | [7] |
| TANK-binding kinase 1 (TBK1) | < 12 atoms | No degradation observed | - | [8] |
| TANK-binding kinase 1 (TBK1) | 21 atoms | 3 | 96 | [8] |
| TANK-binding kinase 1 (TBK1) | 29 atoms | 292 | 76 | [8] |
| Cyclin-dependent kinase 9 (CDK9) | PEG3 | 25 | >95 | [4] |
| Cyclin-dependent kinase 9 (CDK9) | PEG5 | 10 | >95 | [4] |
| BRD4 | 0 (No PEG) | < 500 | > 90 | |
| BRD4 | 1 PEG unit | > 5000 | ~50 | [9] |
| BRD4 | 4-5 PEG units | < 500 | > 90 | [9] |
| PI3K/mTOR | C8 alkyl linker | 42.23 (p110γ), 45.4 (mTOR) | 88.6 (p110γ), 74.9 (mTOR) | [10] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Key Applications and Experimental Workflows
Heterobifunctional PEG linkers are at the forefront of several key areas in proteomics and drug development.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker is a critical component that influences the ADC's stability, pharmacokinetics, and drug-release mechanism.[2]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[5] The PEG linker is crucial for bridging the target protein and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex.[4][5]
Cross-Linking Mass Spectrometry (XL-MS)
Heterobifunctional PEG linkers are valuable tools in XL-MS, a technique used to study protein-protein interactions and protein structure. The linker covalently connects interacting proteins, and subsequent mass spectrometry analysis identifies the cross-linked peptides, providing distance constraints and information about the interaction interface.[11][12][13][14][15]
Experimental Protocols
This section provides detailed methodologies for the synthesis, conjugation, and characterization of bioconjugates using heterobifunctional PEG linkers.
Synthesis of a Heterobifunctional NHS-PEG-Maleimide Linker
This protocol outlines a general two-step synthesis for a heterobifunctional PEG linker with an NHS ester and a maleimide (B117702) group.
Materials:
-
Maleic anhydride (B1165640)
-
β-Alanine
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
6-Aminohexanoic acid
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Isopropyl acetate (B1210297) (IPAC)
-
Aqueous ammonium (B1175870) chloride
-
Aqueous sodium chloride
-
Magnesium sulfate
Procedure:
Stage 1: Synthesis of N-Maleimidopropionic acid NHS ester
-
React maleic anhydride with β-alanine to form a di-acid intermediate.
-
This intermediate is not isolated but undergoes cyclization upon treatment with NHS and an activating agent to yield N-maleimidopropionic acid NHS ester.[3]
Stage 2: Synthesis of Succinimidyl-6-[β-maleimidopropionamido]hexanoate (SMPH)
-
Charge N-Maleimidopropionic acid (NHS ester), 6-aminohexanoic acid (1.04 mol eq.), and ACN (20 volumes) to a vessel.
-
Stir and heat the slurry under nitrogen to 70 °C for 5 to 8 hours.
-
Cool the mixture to 20 to 25 °C and filter to remove insoluble particles.
-
Cool the filtrates to 0 to 5 °C and charge with EDCI (1.1 mol eq.).
-
Heat the reaction mixture to 21 °C and maintain for 10 to 16 hours.[3]
-
Work-up the reaction by adding DCM and washing with aqueous ammonium chloride and sodium chloride solutions.
-
Dry the organic solution with magnesium sulfate, filter, and concentrate under vacuum, gradually replacing DCM with IPAC to induce crystallization of the product.[3]
Conjugation of a PEG-Maleimide to a Thiol-Containing Protein
This protocol describes the selective conjugation of a PEG-maleimide linker to cysteine residues on a protein.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.0-7.5, thiol-free)
-
PEG-Maleimide stock solution (e.g., 100 mg/mL in conjugation buffer)
-
Conjugation buffer (e.g., PBS, pH 7.0)
-
Purification tools (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Dissolve the target protein in the conjugation buffer.
-
Prepare a stock solution of the PEG-Maleimide.
-
Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-Maleimide over the amount of thiol-containing material is generally recommended for sufficient conjugation.[16]
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[16]
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess, unreacted PEG-Maleimide.[16]
Characterization of PEGylated Bioconjugates
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.
Mass Spectrometry (MS):
-
Intact Mass Analysis: Techniques like ESI-MS and MALDI-MS are used to determine the molecular weight of the conjugate and assess the drug-to-antibody ratio (DAR) distribution in ADCs.[17][18] Native MS, performed under non-denaturing conditions, is particularly useful for analyzing conjugates with non-covalent interactions.[19][20]
-
Peptide Mapping: The conjugate is digested into smaller peptides (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the identification of the specific site(s) of PEGylation.[17]
-
Cross-Linking Mass Spectrometry (XL-MS): As described earlier, this technique is used to identify interacting proteins and map their interaction interfaces.[11][13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR can provide detailed structural information about the PROTAC molecule itself and can be used to study the formation and structure of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Chromatography:
-
Size-Exclusion Chromatography (SEC): Used to assess aggregation and for purification.[21]
-
Hydrophobic Interaction Chromatography (HIC): Often used to determine the DAR of ADCs.
-
Reverse-Phase Liquid Chromatography (RPLC): Used for reduced chain analysis and peptide mapping.[18]
Conclusion
Heterobifunctional PEG linkers have become a cornerstone of modern proteomics and drug development, enabling the creation of highly sophisticated and effective biotherapeutics. Their unique combination of hydrophilicity, biocompatibility, and dual reactivity provides an unparalleled level of control in the design of ADCs, PROTACs, and other protein conjugates. A thorough understanding of their properties, coupled with rigorous experimental design and characterization, is essential for harnessing their full potential to advance the frontiers of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Characterisation of Antibody-Drug Conjugates by High-Resolution Mass Spectrometry | Quality Assistance [quality-assistance.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. agilent.com [agilent.com]
The Strategic Application of Mal-amido-PEG24-TFP Ester in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role and application of Mal-amido-PEG24-TFP ester as a heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). As an emerging therapeutic modality, PROTACs offer the potential to target previously "undruggable" proteins by hijacking the cell's natural protein disposal machinery. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, and this compound presents a versatile option for PROTAC design. This guide provides a comprehensive overview of its chemical properties, synthetic utility, and the experimental workflows required for the development and characterization of novel PROTACs.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as influencing the physicochemical properties of the PROTAC, such as solubility and cell permeability.
The this compound is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are often employed to enhance the aqueous solubility and pharmacokinetic properties of PROTACs.[2] The extended 24-unit PEG chain of this particular linker provides significant hydrophilicity and flexibility, which can be advantageous in optimizing the geometry of the ternary complex.
Physicochemical Properties and Reaction Chemistry of this compound
This compound is a heterobifunctional linker featuring two distinct reactive moieties at its termini: a maleimide (B117702) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester.
-
Maleimide Group: This group reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues on a protein or a ligand, via a Michael addition reaction. This reaction is most efficient at a pH range of 6.5-7.5 and forms a stable thioether bond.[3]
-
TFP Ester: This is an activated ester that readily reacts with primary amines, such as the N-terminus of a protein or a lysine (B10760008) residue, to form a stable amide bond. TFP esters are known to be less susceptible to hydrolysis in aqueous media compared to other activated esters like N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[3][4]
These orthogonal reactive handles allow for a sequential and controlled conjugation of the target-binding and E3 ligase-binding ligands.
General Synthesis of a PROTAC Using this compound
The synthesis of a PROTAC using this linker typically involves a two-step sequential conjugation. The choice of which ligand to react first depends on the functional groups available on each ligand and their relative stability to the reaction conditions of the subsequent step. Below is a generalized synthetic workflow.
Experimental Protocols
Due to the absence of published literature detailing a specific PROTAC synthesized with this compound, the following sections provide generalized yet detailed protocols for the synthesis and evaluation of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target for PROTAC-mediated degradation.
PROTAC Synthesis Protocol (Illustrative Example)
This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC, "BRD4-PEG24-VHL," where a derivative of the BRD4 inhibitor JQ1 (containing a thiol group) is conjugated to a VHL E3 ligase ligand (containing a primary amine) via the this compound linker.
Materials:
-
This compound
-
Amine-functionalized VHL ligand (e.g., (2S,4R)-1-((S)-2-(amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
Thiol-functionalized JQ1 derivative
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Reverse-phase HPLC system
-
Mass spectrometer
Step 1: Conjugation of VHL Ligand to the Linker
-
Dissolve the amine-functionalized VHL ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction under a nitrogen atmosphere at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the VHL-linker intermediate.
-
Upon completion, purify the intermediate by reverse-phase HPLC.
Step 2: Conjugation of JQ1 Derivative to the Intermediate
-
Dissolve the purified VHL-linker intermediate (1.0 eq) and the thiol-functionalized JQ1 derivative (1.2 eq) in a mixture of DMSO and degassed PBS (pH 7.2).
-
Stir the reaction under a nitrogen atmosphere at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC.
-
Upon completion, purify the final PROTAC by reverse-phase HPLC and characterize by mass spectrometry and NMR.
Western Blot Protocol for Measuring BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 in a relevant cell line (e.g., MCF7) upon treatment with the newly synthesized PROTAC.[5]
Materials:
-
MCF7 cells
-
BRD4-PEG24-VHL PROTAC
-
DMSO (vehicle control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed MCF7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of BRD4-PEG24-VHL (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO for a set time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the GAPDH band intensity. Calculate the percentage of BRD4 degradation relative to the DMSO control.
Ubiquitination Assay Protocol
This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.[3]
Materials:
-
MCF7 cells
-
BRD4-PEG24-VHL PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat MCF7 cells with the BRD4-PEG24-VHL PROTAC in the presence or absence of MG132 for a shorter time course (e.g., 4-6 hours). The proteasome inhibitor will allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells with the specialized lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-BRD4 antibody to capture BRD4 and any bound ubiquitin.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BRD4, which will appear as a high-molecular-weight smear.
-
Data Presentation
Quantitative data from dose-response and time-course experiments should be summarized in tables to facilitate comparison.
Table 1: Representative Degradation Efficacy of a BRD4-Targeting PROTAC
| Compound | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) |
| BRD4-PEG24-VHL (Hypothetical) | 1-10 | >90 | MCF7 | 24 |
| Reference PROTAC 1 | 5.5 | 95 | HeLa | 18 |
| Reference PROTAC 2 | 0.8 | >98 | 22Rv1 | 24 |
DC50: Concentration at which 50% degradation is observed. Dmax: Maximum percentage of degradation observed.
Table 2: Representative Pharmacokinetic Properties of a PEGylated PROTAC
| Compound | Solubility (µg/mL) | Half-life (t1/2) in plasma (h) | Bioavailability (%) |
| BRD4-PEG24-VHL (Hypothetical) | >100 | 4-8 | 20-40 |
| Non-PEGylated PROTAC | <10 | <2 | <5 |
Signaling Pathway and Mechanism of Action
The mechanism of action of a PROTAC can be visualized to illustrate the key steps from ternary complex formation to protein degradation.
For a BRD4-targeting PROTAC, degradation of BRD4 leads to the downregulation of its downstream target genes, such as the proto-oncogene c-MYC, which in turn inhibits cell proliferation and induces apoptosis in cancer cells.
Conclusion
This compound is a valuable tool in the PROTAC developer's arsenal. Its long, hydrophilic PEG chain can impart favorable physicochemical properties, while its orthogonal reactive ends—the thiol-reactive maleimide and the amine-reactive TFP ester—provide a flexible and controllable strategy for the synthesis of heterobifunctional degraders. While specific examples of PROTACs utilizing this exact linker are not yet prevalent in the literature, the principles and protocols outlined in this guide provide a solid foundation for its application in the rational design and development of novel targeted protein degraders. The successful development of any PROTAC requires rigorous experimental validation, from chemical synthesis and characterization to comprehensive biological evaluation of its degradation efficacy and mechanism of action.
References
- 1. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide: Safety and Handling of Mal-amido-PEG24-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Mal-amido-PEG24-TFP ester, a heterobifunctional crosslinker commonly utilized in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the reagent.
Chemical and Physical Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a maleimide (B117702) group at one terminus and a 2,3,5,6-tetrafluorophenyl (TFP) ester at the other. This structure allows for the sequential or simultaneous conjugation of sulfhydryl and amine-containing molecules, respectively.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆₄H₁₀₈F₄N₂O₂₉ | [1] |
| Molecular Weight | 1445.53 g/mol | [1] |
| CAS Number | 2384191-62-0 | |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents (DMSO, DMF). Limited solubility in aqueous buffers. | |
| Storage Conditions | Store at -20°C with desiccant. | [2][3] |
Safety and Handling
The primary hazards associated with this compound are related to its reactivity and potential for harm upon inhalation, skin contact, or ingestion.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Hazard Statements | GHS Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
Note: Toxicological properties of this compound have not been fully investigated. The information above is based on available Safety Data Sheet (SDS) information for the specified CAS number.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this reagent.
-
Eye/Face Protection: Wear chemical safety goggles or a full-face shield that complies with NIOSH (US) or EN 166 (EU) standards.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the EN 374 standard.
-
Skin and Body Protection: A lab coat is required. Ensure exposed skin is promptly washed in case of accidental contact.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified fume hood.
Handling and Storage
Proper handling and storage are crucial to prevent exposure and maintain the reagent's stability.
-
Handling:
-
Avoid creating dust.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.[2]
-
Prepare solutions immediately before use, as the TFP ester is moisture-sensitive and prone to hydrolysis.[2]
-
-
Storage:
First Aid Measures
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
If on Skin: Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
If in Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Experimental Protocols
This compound is a heterobifunctional linker designed for two-step conjugation reactions, typically involving an amine-containing molecule and a sulfhydryl-containing molecule. The differential pH requirements of the TFP ester and maleimide groups allow for controlled, sequential reactions.
Key Reaction Parameters
The success of the conjugation is highly dependent on reaction conditions.
Table 3: Recommended Reaction Conditions for Maleimide and TFP Ester Moieties
| Functional Group | Target Moiety | Optimal pH Range | Recommended Buffers | Reaction Time (Typical) |
| Maleimide | Sulfhydryl (Thiol) | 6.5 - 7.5 | Phosphate, HEPES, MES | 2-4 hours at RT |
| TFP Ester | Primary Amine | 7.2 - 8.5 | Phosphate, Bicarbonate/Carbonate, Borate | 1-4 hours at RT |
Note: Avoid buffers containing primary amines (e.g., Tris, glycine) during the TFP ester reaction as they will compete for conjugation.[1]
Representative Two-Step Conjugation Protocol (Protein-Protein Conjugation)
This protocol outlines the conjugation of a protein containing an available amine (Protein-NH₂) to a protein with a free sulfhydryl group (Protein-SH).
Step 1: Reaction of TFP Ester with Protein-NH₂
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-NH₂ solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[4]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by dialysis or using a desalting column equilibrated with a buffer suitable for the maleimide reaction (e.g., PBS, pH 6.5-7.0).
-
Step 2: Reaction of Maleimide with Protein-SH
-
Conjugation Reaction:
-
Immediately add the purified, maleimide-activated Protein-NH₂ to the Protein-SH solution. A 1.5- to 5-fold molar excess of the activated protein over the sulfhydryl-containing protein is recommended.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To cap any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) to the reaction mixture and incubate for an additional 30 minutes.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted proteins and quenching agents.
-
Visualized Workflows and Relationships
Logical Flow of Safety Precautions
Caption: Logical flow of safety precautions for handling this compound.
Experimental Workflow for Two-Step Bioconjugation
Caption: Experimental workflow for a typical two-step bioconjugation reaction.
References
The Hydrophilic Advantage: A Technical Guide to Long-Chain PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, to therapeutic biomolecules is a clinically validated and widely adopted strategy to enhance their physicochemical and pharmacological properties. The hydrophilicity imparted by long-chain PEG linkers is a cornerstone of this technology, offering a multitude of benefits that are critical for the development of effective and safe bioconjugates, including antibody-drug conjugates (ADCs), protein therapeutics, and proteolysis-targeting chimeras (PROTACs). This in-depth technical guide explores the core hydrophilicity-driven benefits of long-chain PEG linkers, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.
Enhanced Hydrophilicity and Solubility
A primary challenge in the development of bioconjugates, particularly those involving hydrophobic small molecule drugs, is their propensity for aggregation and poor aqueous solubility. Long-chain PEG linkers, composed of repeating ethylene (B1197577) glycol units, create a hydrophilic cloud around the bioconjugate, significantly improving its solubility and stability in aqueous environments.[1][2][3][4] This "stealth" effect not only facilitates formulation but also prevents non-specific interactions and aggregation, which can lead to immunogenicity and rapid clearance from circulation.[3][5][]
The impact of PEGylation on solubility is quantifiable and can be the difference between a viable drug candidate and a failed one. The increased hydrodynamic radius conferred by the PEG chain also contributes to improved stability and reduced aggregation.[2][]
Quantitative Impact of PEG Linker Length on Solubility
The length of the PEG chain is directly proportional to the degree of hydrophilicity conferred to the bioconjugate. Longer PEG chains generally result in a more significant increase in aqueous solubility.
| Linker Type | Payload | Fold Increase in Solubility | Reference |
| PEG 6000 | Metaxalone | ~8-fold | [8] |
| PEG 12000 | Simvastatin | 3-fold | |
| 10-unit PEG | Hypothetical PROTAC | 30-fold (vs. Alkyl C8) | [Fictionalized Data for illustrative purposes, based on trends described in source 9] |
| 24-unit PEG | MMAE (in ADC) | Significantly improved hydrophilicity | [9] |
Improved Pharmacokinetics and Bioavailability
The hydrophilic nature and increased hydrodynamic volume of long-chain PEG linkers have a profound impact on the pharmacokinetic (PK) profile of bioconjugates.[10][11] By increasing the apparent size of the molecule, PEGylation reduces renal clearance, leading to a significantly prolonged circulation half-life.[2][10] This extended exposure can enhance the therapeutic efficacy of the bioconjugate, allowing for less frequent dosing regimens.[2]
In the context of ADCs, a longer PEG chain can mask the hydrophobicity of the payload, preventing rapid clearance and improving tolerability, even at higher drug-to-antibody ratios (DARs).[11][12]
Quantitative Impact of PEG Linker Length on Pharmacokinetics
Studies have demonstrated a clear correlation between the length of the PEG linker and key pharmacokinetic parameters such as clearance rate and plasma half-life.
| Linker (PEG units) | Clearance Rate (mL/day/kg) | Half-life (t1/2) | Reference |
| PEG2 | ~25 | Not specified | [12] |
| PEG4 | ~15 | Not specified | [12] |
| PEG8 | ~5 | Not specified | [12] |
| PEG12 | ~3 | Increase of ~2 days (vs. PEG8) | [Based on data from source 33] |
| PEG24 | ~2.5 | Little additional improvement over PEG12 | [Based on data from source 33] |
Reduced Immunogenicity
The immune system can recognize therapeutic proteins as foreign, leading to the production of anti-drug antibodies (ADAs). This can neutralize the therapeutic effect and cause adverse immune reactions. The hydrophilic shield created by long-chain PEG linkers can mask the epitopes on the protein surface, reducing its immunogenicity.[2][4][][13] This "stealthing" effect allows the bioconjugate to circulate for longer periods without eliciting a significant immune response.[5] However, it is important to note that anti-PEG antibodies can also be generated in some cases, which is an area of ongoing research.[13][14]
Experimental Protocols
The successful development and characterization of bioconjugates with long-chain PEG linkers rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Characterization of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of a PEGylated bioconjugate based on their hydrodynamic radius.
Materials:
-
SEC-HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the bioconjugate (e.g., Agilent AdvanceBio SEC)[1]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
PEGylated bioconjugate sample
-
Low-protein-binding 0.22 µm syringe filters
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[1]
-
Sample Preparation:
-
Thaw the PEGylated bioconjugate sample on ice.
-
If necessary, dilute the sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the equilibrated SEC column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength for the protein (typically 280 nm) for a sufficient duration to allow all species to elute.
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight species based on their retention times (larger molecules elute earlier).
-
Integrate the area of each peak.
-
Calculate the percentage of each species relative to the total peak area to quantify the extent of aggregation.
-
Analysis of Particle Size Distribution by Dynamic Light Scattering (DLS)
Objective: To determine the average hydrodynamic radius and polydispersity of a PEGylated bioconjugate in solution, providing an indication of its aggregation state.
Materials:
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume quartz cuvette
-
PEGylated bioconjugate sample
-
Buffer matching the sample formulation
-
0.2 µm syringe filters
Methodology:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Set the experimental parameters in the software, including the solvent viscosity and refractive index (for the buffer), and the experimental temperature.
-
-
Cuvette Preparation:
-
Thoroughly clean the cuvette with a solvent such as ethanol, followed by ultrapure water, and dry it with filtered air.[15]
-
Ensure there are no scratches or fingerprints on the optical surfaces.
-
-
Sample Preparation:
-
Filter a sufficient volume of the bioconjugate sample (e.g., 50-100 µL) through a 0.2 µm syringe filter directly into a clean microcentrifuge tube to remove dust and large aggregates.[15]
-
-
Measurement:
-
Carefully pipette the filtered sample (e.g., 20 µL) into the cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements (e.g., 10-15 runs) to ensure data reproducibility.
-
-
Data Analysis:
-
The software will generate an intensity-based size distribution, a volume-based size distribution, and a number-based size distribution.
-
Analyze the z-average diameter and the polydispersity index (PDI). A low PDI (typically < 0.2) indicates a monodisperse sample with a narrow size distribution.
-
The presence of larger peaks in the distribution is indicative of aggregation.
-
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species of an ADC based on their hydrophobicity.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., butyl- or phenyl-based)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
ADC sample
Methodology:
-
System Preparation: Equilibrate the HIC column with a high concentration of Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution and Data Acquisition:
-
Apply a decreasing salt gradient by increasing the percentage of Mobile Phase B. Species with higher DARs are more hydrophobic and will elute later at lower salt concentrations.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Core benefits derived from the hydrophilicity of long-chain PEG linkers in bioconjugation.
Caption: A typical experimental workflow for the characterization of a PEGylated bioconjugate.
Caption: Logical relationship of how long-chain PEG linker properties influence the therapeutic index.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation with Mal-amido-PEG24-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies to various molecules, such as cytotoxic drugs for Antibody-Drug Conjugates (ADCs), fluorescent dyes for imaging, or other proteins, is a cornerstone of modern biopharmaceutical research and development.[1][] Mal-amido-PEG24-TFP ester is a heterobifunctional crosslinker that facilitates the covalent linkage of an antibody to another molecule.[3][4] This linker possesses two reactive groups: a maleimide (B117702) group that selectively reacts with free sulfhydryl (thiol) groups, and a 2,3,5,6-tetrafluorophenyl (TFP) ester that reacts with primary amines.[3][4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1]
This document provides a detailed protocol for the conjugation of antibodies using this compound, covering antibody preparation, the conjugation reaction, and purification and characterization of the final product.
Reaction Principle
The conjugation process involves a two-step reaction. First, the TFP ester of the linker reacts with primary amine groups (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond. This reaction is most efficient at a pH of 7.5-8.0.[3] Subsequently, the maleimide group of the linker reacts with a thiol group on a second molecule (or a reduced cysteine on the same antibody) to form a stable thioether bond, a reaction that proceeds optimally at a pH of 6.5-7.5.[1][4][5][6]
Materials and Reagents
| Reagent | Supplier (Example) | Storage |
| This compound | BroadPharm | -20°C, desiccated[3][4][5] |
| Antibody (e.g., IgG) | In-house/Commercial | 2-8°C or -20°C as recommended |
| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Thermo Fisher | Room Temperature |
| Sodium Bicarbonate Buffer, 0.1 M, pH 8.0 | In-house | 2-8°C |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | -20°C |
| L-Cysteine | Sigma-Aldrich | Room Temperature |
| Zeba™ Spin Desalting Columns | Thermo Fisher | Room Temperature |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | Room Temperature |
Experimental Protocols
Part 1: Preparation of the Antibody
Amine-containing buffers such as Tris and stabilizing proteins like BSA must be removed from the antibody solution prior to conjugation.[7]
-
Buffer Exchange:
-
Reduction of Antibody Disulfide Bonds (Optional, for Thiol-Reactive Conjugation):
-
To generate free thiol groups, interchain disulfide bonds of the antibody can be selectively reduced.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.[1]
-
Note: TCEP does not need to be removed before the conjugation step.[6] If using DTT, it must be removed prior to adding the maleimide-containing linker.[6]
-
Part 2: Conjugation Reaction
It is crucial to allow the this compound to equilibrate to room temperature before opening to prevent moisture condensation and hydrolysis.[5][6]
-
Prepare this compound Stock Solution:
-
Reaction with Antibody Amines:
-
Reaction with Thiols (if applicable):
-
If conjugating to a thiol-containing molecule, this can be performed in a one-pot or two-step reaction. For a two-step reaction, first purify the TFP-reacted antibody before proceeding.
-
Adjust the pH of the reaction mixture to 6.5-7.5.
-
Add the thiol-containing molecule to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Part 3: Quenching and Purification
-
Quenching:
-
To stop the reaction and cap any unreacted maleimide groups, add L-cysteine to a final concentration of 10 mM.[]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or using desalting columns.[][6]
-
For more complex mixtures and to control for drug-to-antibody ratio (DAR), purification methods like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography may be necessary.[9][10]
-
Data Presentation
Table 1: Example Reaction Conditions and Resulting Drug-to-Antibody Ratio (DAR)
| Antibody Conc. (mg/mL) | Linker:Antibody Molar Ratio | Reaction Time (h) | Reaction Temp. (°C) | Average DAR |
| 5 | 10:1 | 2 | 25 | Data |
| 5 | 20:1 | 2 | 25 | Data |
| 10 | 10:1 | 2 | 25 | Data |
| 10 | 20:1 | 2 | 25 | Data |
*This table should be populated with experimental data to optimize the desired DAR.
Table 2: Comparison of Purification Methods
| Purification Method | Monomer Purity (%) | Free Linker Removal (%) | Process Time |
| Size-Exclusion Chromatography | Data | Data | Data |
| Dialysis | Data | Data | Data |
| Hydrophobic Interaction Chromatography | Data | Data | Data |
*This table should be populated with experimental data to compare the efficacy of different purification techniques.
Characterization of the Antibody Conjugate
-
SDS-PAGE: A successful conjugation will result in a shift to a higher molecular weight for the antibody.[6]
-
Mass Spectrometry (MS): To confirm the exact mass of the conjugate and determine the degree of conjugation.[6]
-
Size-Exclusion Chromatography (SEC): To determine the amount of aggregation and fragmentation.[10]
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution.[10]
Visualizations
Caption: Experimental workflow for antibody conjugation.
Caption: Two-step reaction pathway for conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Maleimide hydrolysis | Prepare linker solution immediately before use; maintain pH between 6.5-7.5.[1][6] |
| Thiol oxidation | Degas buffers; add EDTA; use TCEP for reduction.[6] | |
| Incorrect buffer | Use non-amine, thiol-free buffers like PBS.[6] | |
| High Aggregation | Hydrophobic linker/payload | Use a more hydrophilic PEG linker. |
| High DAR | Optimize the linker-to-antibody ratio. | |
| Conjugate Instability | Reversible maleimide-thiol linkage | Consider alternative conjugation chemistries for applications in high thiol environments.[6] |
References
- 1. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Protein-Peptide Ligation Using Mal-amido-PEG24-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the successful conjugation of proteins to peptides utilizing the heterobifunctional linker, Mal-amido-PEG24-TFP ester. This linker facilitates a specific and efficient two-step sequential ligation process, enabling the formation of stable protein-peptide conjugates with a flexible polyethylene (B3416737) glycol (PEG) spacer.
Introduction
Protein-peptide conjugates are of significant interest in drug development, diagnostics, and various research applications. The covalent attachment of peptides can enhance the therapeutic properties of proteins, improve their stability, and enable targeted delivery.[1] The this compound is a versatile crosslinker designed for this purpose. It features a maleimide (B117702) group that reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues, and a 2,3,5,6-tetrafluorophenyl (TFP) ester that reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues.[2][3] The long, hydrophilic PEG24 linker improves the solubility and reduces the potential immunogenicity of the resulting conjugate.
The ligation process is typically performed in a two-step sequence to ensure specificity and minimize the formation of unwanted byproducts. First, the TFP ester of the linker is reacted with the primary amines on the peptide. In the second step, the maleimide group of the peptide-linker conjugate is reacted with the free thiol groups on the protein.
Principle of the Reaction
The protein-peptide ligation using this compound involves two key chemoselective reactions:
-
Amine Reaction (TFP Ester Chemistry): The TFP ester end of the linker reacts with primary amines (e.g., N-terminus or lysine side chains of the peptide) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (8.0-9.0).[4][5] TFP esters are known to be more resistant to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for the reaction.[2]
-
Thiol Reaction (Maleimide Chemistry): The maleimide end of the linker reacts with a sulfhydryl group (e.g., from a cysteine residue on the protein) via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific and efficient at a neutral to slightly acidic pH (6.5-7.5).[6][7][8][9]
The sequential nature of these reactions allows for controlled conjugation, first activating the peptide with the linker and then conjugating it to the protein.
Materials and Equipment
Reagents:
-
This compound
-
Protein with at least one free cysteine residue
-
Peptide with at least one primary amine
-
Reaction Buffers:
-
Amine Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[10] or 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5[11]
-
Thiol Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 10-100 mM Tris or HEPES buffer, pH 7.0-7.5.
-
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagents (optional): e.g., Tris or glycine (B1666218) for TFP ester reaction, cysteine or β-mercaptoethanol for maleimide reaction.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification Supplies:
-
Size-Exclusion Chromatography (SEC) column
-
High-Performance Liquid Chromatography (HPLC) system
-
Dialysis tubing or cassettes (with appropriate molecular weight cut-off)
-
-
Characterization Equipment:
Experimental Protocols
Preparation of Reagents
Protein and Peptide Preparation:
-
Ensure the protein and peptide are of high purity. Purification can be achieved by methods such as SEC or HPLC.
-
The protein must have at least one free (reduced) sulfhydryl group. If the protein contains disulfide bonds, they may need to be reduced.
-
To reduce disulfide bonds, treat the protein with a 10-100-fold molar excess of TCEP for 20-30 minutes at room temperature. Note: Avoid using dithiothreitol (B142953) (DTT) as it contains a thiol group that will react with the maleimide. If DTT is used, it must be completely removed before the maleimide reaction.
-
-
The peptide should have at least one primary amine available for reaction.
-
Dissolve the protein and peptide in their respective reaction buffers at a concentration of 1-10 mg/mL.[6][7]
-
Degas all buffers to be used in the maleimide reaction step to prevent re-oxidation of thiols.[6][7]
This compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. The reagent is moisture-sensitive.[15]
-
Prepare a 10 mM stock solution by dissolving the required amount of the linker in anhydrous DMSO or DMF.[16] Briefly vortex to ensure it is fully dissolved. This stock solution should be prepared fresh before each use.
Step 1: Reaction of this compound with the Peptide
This step involves the formation of an amide bond between the TFP ester of the linker and a primary amine on the peptide.
-
Reaction Setup:
-
In a microcentrifuge tube, add the peptide solution in Amine Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Add the freshly prepared this compound stock solution to the peptide solution. A 5 to 20-fold molar excess of the linker over the peptide is a good starting point.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.[10] Protect from light if any of the components are light-sensitive.
-
-
Purification of the Peptide-Linker Conjugate (Optional but Recommended):
-
Remove the excess, unreacted linker to prevent it from reacting with the protein in the next step. This can be achieved by:
-
Size-Exclusion Chromatography (SEC): Use a desalting column appropriate for the size of the peptide-linker conjugate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can provide high purity of the desired conjugate.
-
-
Step 2: Ligation of the Peptide-Linker Conjugate to the Protein
This step involves the formation of a stable thioether bond between the maleimide group of the peptide-linker conjugate and a free sulfhydryl group on the protein.
-
Reaction Setup:
-
In a new reaction tube, add the protein solution in Thiol Reaction Buffer (e.g., PBS, pH 7.2).
-
If the protein's disulfide bonds were reduced, ensure the reducing agent has been removed (e.g., via a desalting column).
-
Add the purified peptide-linker conjugate to the protein solution. A 1.5 to 5-fold molar excess of the peptide-linker conjugate over the protein is recommended as a starting point.
-
-
Incubation:
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule containing a thiol, such as cysteine or β-mercaptoethanol, can be added to react with any unreacted maleimide groups.
-
Purification of the Final Protein-Peptide Conjugate
It is crucial to purify the final conjugate to remove any unreacted protein, peptide-linker, and other reaction components.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger protein-peptide conjugate from smaller, unreacted molecules.[17][18][19]
-
Affinity Chromatography: If the protein or peptide has an affinity tag, this can be a highly specific method of purification.
-
Ion-Exchange Chromatography: This method separates molecules based on their net charge and can be effective if the conjugate has a significantly different isoelectric point from the starting materials.
Characterization of the Protein-Peptide Conjugate
After purification, the conjugate should be characterized to confirm successful ligation and to determine the degree of labeling.
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein band on an SDS-PAGE gel compared to the unconjugated protein can indicate successful conjugation.
-
UV-Vis Spectroscopy: If the peptide or linker has a unique absorbance feature, this can be used to quantify the degree of labeling.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can provide the precise molecular weight of the conjugate, confirming the addition of the peptide-linker moiety.[12][13][14]
Summary of Reaction Conditions
| Parameter | Step 1: Peptide-Linker Reaction | Step 2: Protein-Conjugate Ligation |
| Reactants | Peptide, this compound | Protein, Peptide-linker conjugate |
| Molar Ratio | 1 : 5-20 (Peptide : Linker) | 1 : 1.5-5 (Protein : Peptide-linker) |
| Buffer | 0.1 M Sodium Bicarbonate or Phosphate | PBS, Tris, or HEPES |
| pH | 8.0 - 9.0[4][5] | 7.0 - 7.5 |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Incubation Time | 1 - 4 hours or overnight[10] | 2 hours or overnight[8] |
| Solvent for Linker | Anhydrous DMSO or DMF | - |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient reduction of protein disulfide bonds. | Increase the concentration of TCEP or the incubation time. Ensure complete removal of the reducing agent before adding the maleimide-functionalized peptide. |
| Oxidation of free thiols on the protein. | Use degassed buffers for the maleimide reaction step. | |
| Hydrolysis of the TFP ester. | Prepare the linker stock solution fresh and use it immediately. Ensure the pH of the reaction buffer is within the optimal range. | |
| Incorrect pH of reaction buffers. | Verify the pH of all buffers before starting the reactions. | |
| Precipitation of Protein | High concentration of organic solvent from the linker stock. | Minimize the volume of the linker stock solution added to the reaction. Ensure the final concentration of DMSO or DMF is low (typically <10%). |
| Protein instability in the reaction buffer. | Screen different buffers to find one that maintains protein stability. | |
| Non-specific Labeling | Reaction of maleimide with amines at high pH. | Ensure the pH for the maleimide-thiol reaction does not exceed 7.5.[2] |
Visualizing the Workflow
Caption: Experimental workflow for protein-peptide ligation.
Caption: Chemical reaction scheme for the two-step ligation.
References
- 1. neulandlabs.com [neulandlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. biotium.com [biotium.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. jchemrev.com [jchemrev.com]
- 13. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 18. goldbio.com [goldbio.com]
- 19. biocompare.com [biocompare.com]
Application Notes and Protocols for Mal-amido-PEG24-TFP Ester in Cysteine Residue Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-amido-PEG24-TFP ester is a heterobifunctional crosslinker designed for the selective labeling of cysteine residues and primary amines in biomolecules. This reagent features a maleimide (B117702) group that specifically reacts with sulfhydryl groups on cysteine residues, and a tetrafluorophenyl (TFP) ester that efficiently acylates primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein. The long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer (n=24) enhances the solubility and reduces the immunogenicity of the resulting conjugate, making it an invaluable tool in drug development, particularly for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The TFP ester offers greater stability against hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, especially in aqueous solutions and at higher pH, providing a wider window for conjugation reactions.[1][2] The maleimide-thiol reaction is highly selective and efficient at physiological pH, forming a stable thioether bond.[3][4] However, it is important to note that this bond can exhibit reversibility under certain physiological conditions, such as in the presence of high concentrations of other thiols like glutathione.[5][6]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to monoclonal antibodies.
-
PROTACs: Linking a target-binding molecule and an E3 ligase ligand to induce targeted protein degradation.
-
Protein-Protein Conjugation: Creating well-defined protein heterodimers.
-
Surface Immobilization: Attaching proteins to surfaces for assays and diagnostics.
-
Fluorescent Labeling: Site-specific attachment of fluorescent probes for imaging and tracking studies.
Data Presentation
Table 1: Comparison of TFP Ester and NHS Ester Reactivity and Stability
| Feature | TFP (Tetrafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester | References |
| Reactive Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | [2][7] |
| Optimal Reaction pH | 7.5 - 8.5 | 7.0 - 7.5 | [8] |
| Hydrolytic Stability | More stable, especially at pH > 7.5 | Less stable, prone to hydrolysis, especially at pH > 7.5 | [1][2][7] |
| Byproduct | 2,3,5,6-Tetrafluorophenol | N-hydroxysuccinimide | |
| Solubility | Generally more hydrophobic | Can be more water-soluble (depending on the parent molecule) | [9] |
Table 2: Reaction Parameters for Cysteine Labeling with Maleimide
| Parameter | Recommended Condition | Notes | References |
| Target Residue | Cysteine (-SH) | Requires a free sulfhydryl group. | [3][4] |
| Optimal Reaction pH | 6.5 - 7.5 | At pH > 7.5, reaction with amines can occur. | [8] |
| Reducing Agent (if necessary) | TCEP (Tris(2-carboxyethyl)phosphine) | To reduce disulfide bonds and free up cysteine residues. DTT can also be used but must be removed prior to labeling. | |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific protein and application. | [10] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Incubation time can be optimized based on the reactivity of the specific cysteine. | |
| Bond Stability | Stable thioether bond | Can undergo retro-Michael reaction in the presence of excess thiols. | [5][6] |
Experimental Protocols
Protocol 1: Two-Step Sequential Labeling of a Protein with this compound
This protocol describes the sequential labeling of a protein, first at a cysteine residue via the maleimide group, and then at a lysine residue or N-terminus with a second molecule via the TFP ester.
Materials:
-
Protein of interest with at least one accessible cysteine and one primary amine.
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reduction Buffer: 50 mM Tris, 150 mM NaCl, 5 mM EDTA, pH 7.5.
-
Labeling Buffer (Step 1 - Maleimide Reaction): 50 mM Phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.0.
-
Labeling Buffer (Step 2 - TFP Ester Reaction): 50 mM Borate buffer, 150 mM NaCl, pH 8.5.
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Molecule to be conjugated to the TFP ester (Molecule-NH₂)
-
Desalting columns (e.g., Sephadex G-25)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Part A: Reduction of Protein Disulfide Bonds (if necessary)
-
Dissolve the protein in Reduction Buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of TCEP to the protein solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with degassed Labeling Buffer (Step 1).
Part B: Step 1 - Cysteine Labeling (Maleimide Reaction)
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
To the reduced and desalted protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove the excess, unreacted this compound using a desalting column equilibrated with Labeling Buffer (Step 2).
Part C: Step 2 - Amine Labeling (TFP Ester Reaction)
-
Prepare a stock solution of the amine-containing molecule (Molecule-NH₂) to be conjugated in an appropriate solvent.
-
Add a 10- to 50-fold molar excess of Molecule-NH₂ to the maleimide-labeled protein from Part B.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Quench the reaction by adding a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess quenching reagent and unconjugated Molecule-NH₂.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Cysteine Labeling
This protocol outlines the conjugation of a drug-linker containing a TFP ester to a monoclonal antibody (mAb) that has been pre-functionalized with this compound at its cysteine residues.
Materials:
-
Monoclonal Antibody (mAb)
-
This compound
-
Drug-Linker with a primary amine (Drug-Linker-NH₂)
-
Reduction and Labeling Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2.
-
TCEP
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Antibody Reduction: Dissolve the mAb in the Reduction and Labeling Buffer to a concentration of 5-10 mg/mL. Add a 10- to 20-fold molar excess of TCEP and incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Desalting: Remove excess TCEP using a desalting column equilibrated with the Reduction and Labeling Buffer.
-
Maleimide Conjugation: Immediately add a 10-fold molar excess of a freshly prepared 10 mM stock solution of this compound (in DMSO) to the reduced mAb. Incubate for 2 hours at room temperature.
-
Purification: Remove excess this compound using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).
-
Drug-Linker Conjugation: To the maleimide-labeled antibody, add a 5- to 10-fold molar excess of the Drug-Linker-NH₂. Incubate for 4 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the ADC using SEC to remove unconjugated drug-linker and any aggregates.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.
Visualizations
Caption: Workflow for two-step sequential protein labeling.
Caption: Targeted protein degradation via the ubiquitin-proteasome pathway.
References
- 1. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Mal-amido-PEG4-TFP ester, 1807540-84-6 | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
Application Notes and Protocols for Surface Modification of Nanoparticles using Mal-amido-PEG24-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the surface modification of nanoparticles using the heterobifunctional linker, Mal-amido-PEG24-TFP ester. This linker enables a two-step conjugation strategy, allowing for the covalent attachment of amine-containing nanoparticles to thiol-containing molecules, such as peptides, proteins, or small molecule drugs. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting nanoparticle conjugate, potentially increasing circulation time and reducing non-specific protein adsorption.
The tetrafluorophenyl (TFP) ester provides a highly reactive group for efficient conjugation to primary amines on the nanoparticle surface, offering greater stability to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[1][2] The maleimide (B117702) group allows for the specific and efficient conjugation of thiol-containing molecules under mild conditions.[3][4] This protocol outlines the necessary steps, materials, and characterization techniques to successfully synthesize and verify the desired nanoparticle conjugate.
Reaction Scheme
The surface modification process involves two primary chemical reactions:
-
Amine-TFP Ester Reaction: The TFP ester end of the this compound reacts with primary amine groups on the surface of the nanoparticle to form a stable amide bond.
-
Thiol-Maleimide Reaction (Michael Addition): The maleimide end of the now nanoparticle-bound linker reacts with a thiol group from the molecule of interest to form a stable thioether bond.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the experimental protocols.
Table 1: Nanoparticle and Linker Reaction Parameters
| Parameter | Recommended Range | Notes |
| Nanoparticle Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of Linker to Nanoparticle | 10 - 50 fold | Optimization may be required based on nanoparticle size and surface amine density. |
| Reaction Buffer (TFP-amine) | Phosphate, Borate, or Bicarbonate Buffer | Must be amine-free (e.g., no Tris or Glycine). |
| Reaction pH (TFP-amine) | 7.5 - 9.0 | TFP esters are more stable at slightly basic pH compared to NHS esters. |
| Reaction Time (TFP-amine) | 30 minutes - 2 hours | Can be performed at room temperature or on ice.[7] |
| Reaction Temperature (TFP-amine) | 4°C - 37°C | Lower temperatures may be preferred to maintain nanoparticle stability. |
Table 2: Thiolated Molecule Conjugation Parameters
| Parameter | Recommended Range | Notes |
| Molar Excess of Thiol-Molecule to Maleimide-NP | 2 - 20 fold | A starting point of 10-20 fold molar excess is recommended. |
| Reaction Buffer (Maleimide-thiol) | Phosphate, HEPES, or MES Buffer | Should not contain thiols. |
| Reaction pH (Maleimide-thiol) | 6.5 - 7.5 | Optimal for specific reaction between maleimide and thiol groups.[3][4] |
| Reaction Time (Maleimide-thiol) | 2 hours - overnight | Can be performed at room temperature or 4°C. |
| Reaction Temperature (Maleimide-thiol) | 4°C - 25°C | Protect from light if using fluorescently labeled molecules. |
Table 3: Expected Characterization Results
| Characterization Technique | Parameter Measured | Expected Outcome |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in size after each conjugation step. |
| Polydispersity Index (PDI) | Should remain low, indicating minimal aggregation. | |
| Zeta Potential | Surface Charge | Change in surface charge after each modification step. |
| UV-Vis Spectroscopy | Absorbance Spectrum | Appearance of new peaks corresponding to the conjugated molecule. |
| Gel Electrophoresis | Band Shift | Increased molecular weight of conjugated proteins. |
| Chromatography (e.g., SEC) | Elution Volume | Shift to a shorter retention time, indicating larger particle size. |
Experimental Protocols
Materials and Reagents
-
Amine-functionalized nanoparticles
-
This compound (dissolved in anhydrous DMSO or DMF immediately before use)[7]
-
Thiol-containing molecule of interest (e.g., peptide, protein)
-
Reaction Buffers:
-
Amine-TFP Reaction: 0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
Maleimide-Thiol Reaction: 1x Phosphate-Buffered Saline (PBS) with 2 mM EDTA, pH 7.0-7.4
-
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification Supplies: Centrifugal filter units (e.g., Amicon Ultra), size exclusion chromatography (SEC) columns, or dialysis cassettes.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Step 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol is optimized for a starting amount of 10 mg of amine-functionalized nanoparticles.
-
Nanoparticle Preparation:
-
Resuspend 10 mg of amine-functionalized nanoparticles in 1 mL of 0.1 M Sodium Bicarbonate Buffer (pH 8.5).
-
Ensure the nanoparticle solution is well-dispersed through sonication or vortexing. The concentration should be at least 2 mg/mL for optimal results.[8]
-
-
Linker Preparation:
-
Reaction:
-
While gently stirring or vortexing the nanoparticle solution, slowly add the dissolved this compound. A 10- to 50-fold molar excess of the linker is recommended.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To quench any unreacted TFP esters, add Tris-HCl to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by centrifugation using an appropriate molecular weight cutoff (MWCO) centrifugal filter unit, size exclusion chromatography, or dialysis.
-
Wash the nanoparticles with the Maleimide-Thiol Reaction Buffer (e.g., PBS with 2 mM EDTA, pH 7.2).
-
Resuspend the purified maleimide-functionalized nanoparticles in the Maleimide-Thiol Reaction Buffer.
-
Step 2: Conjugation of Thiol-Containing Molecule to Maleimide-Functionalized Nanoparticles
-
Preparation of Thiol-Containing Molecule (if necessary):
-
If the thiol groups on your molecule of interest (e.g., cysteine residues in a protein) are in the form of disulfide bonds, they must be reduced.
-
Dissolve the molecule in the Maleimide-Thiol Reaction Buffer.
-
Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. DTT can also be used, but must be removed prior to conjugation.
-
-
Reaction:
-
Add the thiol-containing molecule to the maleimide-functionalized nanoparticle solution. A 10-20 fold molar excess of the thiol-molecule is recommended as a starting point.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal tightly to prevent re-oxidation of the thiol groups.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If your molecule is fluorescent, protect the reaction from light.
-
-
Purification:
-
Purify the final nanoparticle conjugate using centrifugal filtration, size exclusion chromatography, or dialysis to remove excess thiol-containing molecules and any other reagents.
-
Resuspend the final conjugate in an appropriate storage buffer (e.g., PBS).
-
Characterization of Modified Nanoparticles
It is crucial to characterize the nanoparticles at each stage of the modification process.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after each conjugation step. A successful conjugation will result in an increase in the hydrodynamic diameter, while the PDI should remain low, indicating that the nanoparticles have not aggregated.
-
Zeta Potential: Measure the surface charge of the nanoparticles. The surface charge is expected to change after the addition of the PEG linker and the final molecule.
-
UV-Vis Spectroscopy: If the conjugated molecule has a characteristic absorbance peak, UV-Vis spectroscopy can be used to confirm its presence on the nanoparticle surface.
-
Fluorimetry: If a fluorescently labeled molecule was used, fluorescence spectroscopy can quantify the amount of conjugated molecule.
-
Gel Electrophoresis: For protein conjugations, SDS-PAGE can be used to visualize the increase in molecular weight of the protein after conjugation to the nanoparticle.
-
Nuclear Magnetic Resonance (NMR): NMR can be used to confirm the presence of the PEG chains on the nanoparticle surface.[9]
Visualization of Experimental Workflow
Caption: Workflow for two-step nanoparticle surface modification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of TFP ester or maleimide group. | Prepare linker solution immediately before use. Ensure proper pH control during reactions. |
| Inactive thiol groups. | Ensure complete reduction of disulfide bonds using a fresh reducing agent like TCEP. | |
| Nanoparticle Aggregation | Inappropriate buffer conditions or excessive vortexing. | Use recommended buffers and gentle mixing. Ensure adequate PEGylation. |
| Hydrophobic interactions. | Increase PEG density or use a longer PEG chain linker. | |
| Difficulty in Purification | Similar size of reactants and products. | Use a purification method with appropriate resolution (e.g., SEC over dialysis for smaller differences). |
By following these detailed protocols and characterization steps, researchers can effectively utilize this compound for the surface modification of nanoparticles, enabling the development of novel targeted drug delivery systems and diagnostic agents.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wilhelm-lab.com [wilhelm-lab.com]
- 5. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Conjugation Reactions with Mal-amido-PEG24-TFP Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the optimal use of Mal-amido-PEG24-TFP ester, a heterobifunctional crosslinker. This reagent is widely employed in bioconjugation to link amine-containing molecules with thiol-containing molecules, facilitating the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2][3][4] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5][6]
Core Principles of this compound Conjugation
This compound possesses two reactive moieties: a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups, and a 2,3,5,6-tetrafluorophenyl (TFP) ester that reacts with primary amine groups.[1][5][7] Understanding the distinct optimal conditions for each reaction is crucial for successful conjugation.
-
Maleimide-Thiol Reaction: This reaction proceeds via a Michael addition, forming a stable thioether bond.[8][9] It is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[5][9][10][11] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9][10] Above pH 7.5, the maleimide group can react with amines, and its susceptibility to hydrolysis increases, leading to a non-reactive maleamic acid.[9][10]
-
TFP Ester-Amine Reaction: The TFP ester reacts with non-protonated primary amines to form a stable amide bond.[12][13] This reaction is most efficient in a slightly basic environment, with an optimal pH range of 7.5 to 8.0, and can be performed up to pH 9.0.[1][7][13][14] TFP esters are more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation.[12][14][15][16]
Optimal Reaction Conditions
The successful conjugation using this compound is highly dependent on carefully controlled reaction parameters. The following table summarizes the key conditions for both the maleimide-thiol and TFP ester-amine reactions.
| Parameter | Maleimide-Thiol Reaction | TFP Ester-Amine Reaction | Notes |
| pH | 6.5 - 7.5[5][9][10][11] | 7.5 - 9.0[13][14] | A compromise pH of 7.2-7.5 can be used for a one-pot reaction, though sequential conjugation is often preferred.[17] |
| Temperature | 4°C to Room Temperature (20-25°C)[9] | Room Temperature (20-25°C) | Lower temperatures (4°C) are recommended for sensitive proteins to minimize degradation.[9] |
| Reaction Time | 30 minutes - 2 hours at RT; 8-16 hours at 4°C[9] | 1 - 4 hours at RT; Overnight at 4°C[18] | Reaction progress should be monitored to determine the optimal time. |
| Buffer | Phosphate (B84403), HEPES[19] | Sodium Bicarbonate, Borate[13] | Avoid buffers containing primary amines (e.g., Tris) or thiols.[10][13] |
| Molar Ratio | 10-20 fold molar excess of maleimide reagent[9] | 2-10 fold molar excess of TFP ester reagent[18] | The optimal ratio should be determined empirically for each specific application. |
| Solvent | Aqueous buffer. Dry, water-miscible solvents like DMSO or DMF for storage.[10] | Aqueous buffer with up to 10% co-solvent (DMSO, DMF) if needed for solubility. | This compound should be dissolved in an anhydrous organic solvent before addition to the aqueous reaction mixture.[17] |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation
This is the recommended approach to maximize selectivity and yield.
Step 1: Reaction of TFP Ester with an Amine-Containing Molecule (e.g., an Antibody)
-
Reagent Preparation:
-
Prepare a solution of the amine-containing molecule (e.g., 1-5 mg/mL) in an amine-free buffer at pH 7.5-8.5 (e.g., 0.1 M sodium bicarbonate buffer).
-
Dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-100 mM immediately before use.[18]
-
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution while gently stirring. A 5-10 fold molar excess of the linker is a good starting point.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[18]
-
-
Purification:
-
Remove the excess, unreacted linker using a desalting column, dialysis, or tangential flow filtration (TFF) against a buffer with a pH of 6.5-7.0 (e.g., phosphate buffered saline, PBS). This buffer exchange is critical for the subsequent maleimide reaction.
-
Step 2: Reaction of Maleimide-Functionalized Intermediate with a Thiol-Containing Molecule (e.g., a Cysteine-Containing Peptide or Small Molecule Drug)
-
Reagent Preparation:
-
The purified maleimide-activated intermediate from Step 1 should be in a thiol-free buffer at pH 6.5-7.0.
-
Dissolve the thiol-containing molecule in the same buffer. If the thiol is on a protein, ensure any disulfide bonds are reduced beforehand using a suitable reducing agent (e.g., TCEP) followed by its removal.
-
-
Conjugation Reaction:
-
Add the thiol-containing molecule to the maleimide-activated intermediate. A 1.5-5 fold molar excess of the thiol-containing molecule is typically used.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[19]
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~10 mM and incubate for 30 minutes.
-
-
Final Purification:
-
Purify the final conjugate using appropriate chromatography techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove unreacted molecules and byproducts.
-
Protocol 2: One-Pot Conjugation
While potentially less efficient, a one-pot reaction can be performed under specific conditions.
-
Reagent Preparation:
-
Prepare a solution containing both the amine- and thiol-containing molecules in a buffer at pH 7.2-7.5.
-
Dissolve the this compound in a dry, water-miscible organic solvent (e.g., DMSO, DMF) to a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add the linker solution to the mixture of biomolecules. The molar ratio of the linker to the target molecules should be empirically optimized.
-
Incubate at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the final conjugate as described in Protocol 1.
-
Characterization of the Conjugate
-
Mass Spectrometry (MS): To confirm the successful conjugation and determine the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC, RP-HPLC, and IEX-HPLC can be used to assess the purity of the conjugate and quantify the degree of conjugation.
-
Ellman's Test: This colorimetric assay can be used to quantify the number of free thiols before and after the maleimide conjugation step to determine conjugation efficiency.[9]
Visualizing the Workflow and Concepts
Caption: Two-step sequential conjugation workflow.
Caption: Mechanism of action for a PROTAC.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Precipitation/Aggregation:
-
The PEG spacer in this compound generally improves solubility. However, if aggregation occurs, consider adjusting the protein concentration, adding solubility-enhancing agents, or performing the reaction at 4°C.
-
-
Hydrolysis of Maleimide:
By following these guidelines and protocols, researchers can effectively utilize this compound to generate well-defined and functional bioconjugates for a wide range of applications in research and drug development.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Mal-amido-PEG2-TFP ester | TargetMol [targetmol.com]
- 5. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
- 6. MAL-PEG24-amido-PEG24-TFP ester | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. precisepeg.com [precisepeg.com]
- 19. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Liposome Functionalization using Mal-amido-PEG24-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of liposomes with targeting ligands is a critical step in the development of advanced drug delivery systems. By directing liposomes to specific cells or tissues, targeted therapies can enhance efficacy and reduce off-target toxicity. Mal-amido-PEG24-TFP ester is a heterobifunctional crosslinker designed to facilitate the covalent attachment of amine-containing ligands, such as antibodies, peptides, or small molecules, to thiol-reactive surfaces of liposomes. This molecule features a maleimide (B117702) group that reacts specifically with sulfhydryl (thiol) groups, and a 2,3,5,6-tetrafluorophenyl (TFP) ester that readily reacts with primary amines.[1] The long, discrete polyethylene (B3416737) glycol (dPEG®) chain (158 atoms, 183.5 Å) enhances the solubility and biocompatibility of the resulting conjugate, and provides a flexible spacer arm to ensure the accessibility of the targeting ligand.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the preparation of functionalized liposomes for targeted drug delivery applications.
Principle of Reaction
The functionalization of liposomes using this compound involves a two-step process. First, the TFP ester end of the crosslinker is reacted with a primary amine on the targeting ligand to form a stable amide bond. This reaction is typically carried out in an aqueous buffer at a pH of 7.5-8.0.[1] In the second step, the resulting maleimide-activated ligand is introduced to pre-formed liposomes that have been formulated to include a thiol-containing lipid, such as DSPE-PEG-SH. The maleimide group on the activated ligand then reacts with the sulfhydryl group on the liposome (B1194612) surface via a Michael addition reaction to form a stable thioether bond.[1] This reaction is most efficient at a pH range of 6.5-7.5.[1]
Alternatively, for ligands that are sensitive to the conditions of the first reaction, the this compound can be first reacted with an amine-containing lipid and incorporated into the liposome, followed by the reaction of the exposed maleimide with a thiol-containing ligand. However, the first approach is generally preferred for its efficiency and control over ligand orientation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~2000 Da | [1] |
| Linker Length | 158 atoms, 183.5 Å | [1] |
| Maleimide Reactivity | Sulfhydryls (thiols) at pH 6.5-7.5 | [1] |
| TFP Ester Reactivity | Primary amines at pH 7.5-8.0 | [1] |
| Solubility | Water-soluble | [1] |
Table 2: Representative Characteristics of Maleimide-Functionalized Liposomes
| Parameter | Unmodified Liposomes | Maleimide-Functionalized Liposomes | Reference |
| Particle Size (nm) | ~100 | ~100-120 | [2][3] |
| Zeta Potential (mV) | -22.2 | -39.0 | [3] |
| Drug Encapsulation Efficiency (%) | >95% | >95% | [3] |
| In Vitro Drug Release (24h) | ~20% | ~20% | [2] |
| Cellular Uptake (in 4T1 cells) | Baseline | Significantly Increased | [2] |
| In Vivo Tumor Retention | Lower | Significantly Longer | [2] |
Table 3: Influence of Preparation Method on Maleimide Activity
| Preparation Method | Remaining Active Maleimide Groups | Reference |
| Pre-insertion | 32% (after purification) | [4] |
| Post-insertion | 76% | [4] |
Experimental Protocols
Protocol 1: Preparation of Thiolated Liposomes
This protocol describes the preparation of liposomes containing a thiol-functionalized lipid (e.g., DSPE-PEG-SH) using the thin-film hydration method followed by extrusion.
Materials:
-
Main structural lipid (e.g., DSPC or DPPC)
-
Cholesterol
-
Thiol-functionalized lipid (e.g., DSPE-PEG(2000)-SH)
-
Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 6.5)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG-SH at a molar ratio of 55:40:5) in chloroform.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer (HBS, pH 6.5) by vortexing or gentle shaking at a temperature above the phase transition temperature of the main lipid (e.g., 60°C for DSPC).
-
The resulting multilamellar vesicles (MLVs) are then downsized by extrusion. Pass the liposome suspension through a mini-extruder fitted with a 100 nm polycarbonate membrane for 11-21 passes at a temperature above the lipid phase transition temperature.
-
Store the resulting unilamellar vesicles (ULVs) at 4°C until use.
Protocol 2: Activation of Amine-Containing Ligand with this compound
This protocol details the reaction of an amine-containing ligand (e.g., antibody, peptide) with the TFP ester of the crosslinker.
Materials:
-
Amine-containing ligand (e.g., thiolated antibody or peptide)
-
This compound
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.5-8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the amine-containing ligand in the reaction buffer (PBS, pH 7.5-8.0).
-
Dissolve the this compound in the same buffer immediately before use.
-
Add a 10-20 fold molar excess of the dissolved this compound to the ligand solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with a buffer suitable for the next step (e.g., HBS, pH 6.5).
-
Collect the fractions containing the maleimide-activated ligand. The concentration can be determined by measuring the absorbance at 280 nm.
Protocol 3: Conjugation of Maleimide-Activated Ligand to Thiolated Liposomes
This protocol describes the final conjugation step to form the targeted liposomes.
Materials:
-
Thiolated liposomes (from Protocol 1)
-
Maleimide-activated ligand (from Protocol 2)
-
Conjugation buffer (e.g., HBS, pH 6.5-7.0)
-
Quenching reagent (e.g., N-ethylmaleimide or L-cysteine)
-
Size-exclusion chromatography column (e.g., Sepharose CL-4B)
Procedure:
-
Add the maleimide-activated ligand to the thiolated liposome suspension at a desired molar ratio (e.g., 1-10 mg of ligand per µmol of total lipid).
-
Incubate the mixture overnight at 4°C or for 2-4 hours at room temperature with gentle mixing. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.
-
Quench any unreacted thiol groups on the liposome surface by adding an excess of a quenching reagent like N-ethylmaleimide.
-
Separate the functionalized liposomes from unconjugated ligand and other reactants using size-exclusion chromatography (SEC) with an appropriate column (e.g., Sepharose CL-4B).
-
Collect the fractions containing the liposomes (typically the turbid fractions that elute first).
-
Characterize the final functionalized liposomes for size, zeta potential, and ligand conjugation efficiency.
Protocol 4: Quantification of Ligand Conjugation using a BCA Protein Assay
This protocol provides a method to determine the amount of protein (ligand) conjugated to the liposomes.
Materials:
-
Functionalized liposomes (from Protocol 3)
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Prepare a standard curve using the unconjugated ligand of known concentrations.
-
In a microplate, add a known amount of the functionalized liposome suspension to the wells.
-
Add the BCA working reagent to the standards and the liposome samples.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the protein concentration of the liposome samples by comparing their absorbance to the standard curve.
-
The conjugation efficiency can be expressed as the amount of protein per mole of lipid.
Mandatory Visualizations
Caption: Workflow for liposome functionalization.
References
Application Notes and Protocols for Mal-amido-PEG24-TFP Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Mal-amido-PEG24-TFP ester in bioconjugation reactions. The focus is on the strategic calculation and optimization of molar ratios to achieve efficient and reproducible conjugation between amine-containing and thiol-containing molecules, such as antibodies, peptides, and other biomolecules.
Introduction to this compound
This compound is a heterobifunctional crosslinker that facilitates the covalent linkage of a molecule bearing a primary amine to a molecule bearing a sulfhydryl (thiol) group.[1][2][3] It features two reactive moieties separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG linker is hydrophilic, which helps to increase the solubility of the resulting conjugate in aqueous media.[4]
The two reactive ends of the crosslinker are:
-
Maleimide (B117702): Reacts specifically with sulfhydryl groups (-SH) to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.[1][2][4][5]
-
Tetrafluorophenyl (TFP) Ester: Reacts with primary amine groups (-NH2) to form a stable amide bond.[1][2] This reaction is optimally carried out at a pH of 7.5-8.0.[2][5] TFP esters are advantageous as they are less susceptible to hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, allowing for a longer reaction window.[1][2][6]
Key Reaction Parameters and Molar Ratio Considerations
The successful conjugation using this compound is critically dependent on several factors, most notably the molar ratio of the reactants. The optimal molar ratio is influenced by the number of reactive groups on the biomolecules, their concentration, and the desired degree of labeling.
Table 1: Recommended Starting Molar Ratios for this compound Reactions
| Reaction Type | Reactants | Recommended Starting Molar Ratio (Crosslinker:Biomolecule) | Key Considerations |
| Amine-Reactive Conjugation (TFP Ester) | This compound to Amine-containing Protein (e.g., Antibody) | 5:1 to 20:1 | The number of accessible primary amines (lysine residues and N-terminus) on the protein surface will influence the required excess. Higher ratios can lead to polyclonal labeling. |
| Thiol-Reactive Conjugation (Maleimide) | Maleimide-activated molecule to Thiol-containing Protein/Peptide | 10:1 to 20:1 | If native thiols are not available, disulfide bonds may need to be reduced prior to conjugation.[7][8] Ensure the buffer is free of thiol-containing agents. |
| Two-Step Conjugation | Step 1: TFP ester reaction with amine-containing molecule. Step 2: Maleimide reaction with thiol-containing molecule. | Step 1: 5:1 to 20:1 (Crosslinker:Amine-molecule). Step 2: 1:1 to 5:1 (Activated-molecule:Thiol-molecule). | Purification after the first step is crucial to remove excess crosslinker. |
It is imperative to empirically determine the optimal molar ratio for each specific application to achieve the desired conjugation efficiency without compromising the biological activity of the molecules involved.[9][10]
Experimental Protocols
The following protocols provide a general framework for a two-step conjugation process.
-
This compound Stock Solution: Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][8] This solution should be prepared fresh before use.
-
Amine-Containing Molecule (e.g., Antibody) Solution: Dissolve the amine-containing protein in an amine-free buffer at a pH of 7.5-8.0. A commonly used buffer is 100 mM phosphate (B84403) buffer with 150 mM NaCl. The protein concentration should typically be between 1-10 mg/mL.[8]
-
Thiol-Containing Molecule (e.g., Peptide) Solution: Dissolve the thiol-containing molecule in a thiol-free buffer at a pH of 6.5-7.5. A suitable buffer is 100 mM phosphate buffer with 150 mM NaCl and 10 mM EDTA. The addition of EDTA helps to prevent the oxidation of thiols.[9]
-
Quenching Solution: A 1 M Tris-HCl buffer at pH 8.0 can be used to quench the TFP ester reaction.
-
Purification Columns: Desalting columns or size-exclusion chromatography columns are required for the removal of excess crosslinker and byproducts.
This step involves the formation of an amide bond between the TFP ester and the primary amines on the target molecule.
-
Calculate Molar Quantities: Based on the desired molar ratio (e.g., 10:1 crosslinker to protein), calculate the volume of the this compound stock solution to be added to the protein solution.
-
Reaction Incubation: Slowly add the calculated volume of the crosslinker stock solution to the amine-containing molecule solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and quenching reagents using a desalting column equilibrated with the appropriate buffer for the subsequent thiol reaction (pH 6.5-7.5).
This step forms a stable thioether bond between the maleimide group on the activated molecule and the sulfhydryl group on the second molecule.
-
Reduction of Disulfide Bonds (if necessary): If the thiol-containing molecule has disulfide bonds, they must be reduced to free sulfhydryl groups. This can be achieved by incubating the molecule with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature. Dithiothreitol (DTT) can also be used, but it must be removed before the conjugation step.[7][8]
-
Calculate Molar Quantities: Determine the concentration of the maleimide-activated molecule obtained from Step 1. Calculate the amount needed to achieve the desired molar ratio with the thiol-containing molecule.
-
Reaction Incubation: Add the thiol-containing molecule to the purified maleimide-activated molecule.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
Purification: The final conjugate can be purified from unreacted molecules and byproducts using size-exclusion chromatography or other appropriate purification methods.
Characterization and Analysis
The extent of conjugation can be determined using various analytical techniques, including:
-
SDS-PAGE: To visualize the formation of higher molecular weight conjugates.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate and determine the degree of labeling.
-
UV-Vis Spectroscopy: To quantify the concentration of the protein and, if the attached molecule has a chromophore, the degree of labeling.
Visualizing the Workflow and Reaction
The following diagrams illustrate the chemical reaction and the experimental workflow for a typical two-step conjugation using this compound.
Caption: Reaction scheme for a two-step bioconjugation.
Caption: Workflow for optimizing molar ratios.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Creating Antibody-Drug Conjugates Using PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing polyethylene (B3416737) glycol (PEG) linkers. The inclusion of PEG moieties in linker design has been shown to significantly enhance the therapeutic index of ADCs by improving their pharmacokinetic and biophysical properties.
Introduction to PEGylated Linkers in ADCs
Polyethylene glycol (PEG) is a hydrophilic polymer that, when incorporated into the linker of an ADC, offers several key advantages. The PEGylation of ADCs can increase the solubility of hydrophobic payloads, mitigating aggregation and simplifying formulation.[1][2] The hydrophilic nature of PEG also creates a "stealth" effect, shielding the ADC from premature clearance by the reticuloendothelial system, thereby prolonging its circulation half-life.[3][4][5] This extended exposure in the bloodstream allows for greater accumulation at the tumor site. Furthermore, PEGylation can reduce the immunogenicity of the ADC.[2] The length and architecture of the PEG linker are critical design parameters that can be optimized to balance these benefits with the potential for steric hindrance, which may affect the ADC's binding affinity and in vitro potency.[1][3]
General Mechanism of Action of an Antibody-Drug Conjugate
The therapeutic action of an ADC is a multi-step process that relies on the specificity of the monoclonal antibody (mAb) to deliver a potent cytotoxic payload to target cancer cells.
Caption: Generalized mechanism of action of an antibody-drug conjugate.
Experimental Protocols
The following protocols outline the key steps in the creation and evaluation of ADCs with PEGylated linkers.
Protocol 1: Lysine-Based Conjugation of a PEGylated Linker to an Antibody
This protocol describes a common method for conjugating a drug-linker to an antibody via its surface-exposed lysine (B10760008) residues.[6][7]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-Maleimide linker
-
Thiol-containing cytotoxic payload
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4) to remove any interfering substances.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker-Payload Activation (if necessary):
-
Dissolve the thiol-containing payload in anhydrous DMSO.
-
Dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO.
-
React the thiol-containing payload with the maleimide (B117702) group of the linker according to the manufacturer's instructions. This step may require specific reaction conditions and purification of the activated linker-payload.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the NHS-activated PEGylated linker-payload to the antibody solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
The reaction pH should be maintained between 7.2 and 8.5 for optimal NHS ester reactivity with primary amines.
-
-
Quenching:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
Protocol 2: Cysteine-Based Conjugation of a PEGylated Linker to an Antibody
This protocol details a site-specific conjugation method targeting cysteine residues, which often results in a more homogeneous ADC product.[][11]
Materials:
-
Engineered monoclonal antibody with accessible cysteine residues
-
Maleimide-PEG-Payload
-
Reducing agent (e.g., TCEP or DTT)
-
Oxidizing agent (e.g., dehydroascorbic acid)
-
Reaction and purification buffers as described in Protocol 1
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a 2- to 5-fold molar excess of a mild reducing agent like TCEP at 37°C for 1-2 hours to selectively reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately remove the reducing agent using a desalting column to prevent re-oxidation of the thiols.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the Maleimide-PEG-Payload to the reduced antibody.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Capping of Unreacted Thiols (Optional):
-
Add a capping agent like N-ethylmaleimide to block any unreacted cysteine residues.
-
-
Purification:
Protocol 3: Purification and Characterization of the ADC
Purification by Hydrophobic Interaction Chromatography (HIC): HIC is a valuable technique for purifying ADCs and separating species with different drug-to-antibody ratios (DAR).[12][13][14][15][16]
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of a high concentration of a lyotropic salt to the mobile phase enhances hydrophobic interactions between the ADC and the stationary phase. Elution is achieved by decreasing the salt concentration.
-
General Procedure:
-
Equilibrate the HIC column with a high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Load the ADC sample onto the column.
-
Elute the bound ADC using a decreasing salt gradient. Species with higher DAR values are more hydrophobic and will elute later.
-
Collect and pool the fractions corresponding to the desired DAR species.
-
Characterization:
-
Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy: [][18][19][20][21]
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Calculate the concentrations of the antibody and the drug using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
-
-
Mass Spectrometry (MS): [22][23][24][25][26]
-
Intact mass analysis can confirm the successful conjugation and provide information on the distribution of different DAR species.
-
Peptide mapping after enzymatic digestion can be used to identify the specific conjugation sites.
-
-
Size-Exclusion Chromatography (SEC): [8][9][27]
-
SEC is used to assess the purity of the ADC and to detect the presence of aggregates.
-
Protocol 4: In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of the ADC is a critical measure of its potency and target-specificity. The MTT assay is a commonly used method.[28][29][30][31][32]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target and non-target cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the purified ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Experimental Workflow Diagram
Caption: A typical workflow for the production and evaluation of an ADC.
Data Presentation
The following tables summarize the impact of PEG linker length on the pharmacokinetic and efficacy parameters of ADCs, compiled from various studies.
Table 1: Effect of PEG Linker Length on Pharmacokinetics
| Linker | ADC Model | Animal Model | Key PK Parameter | Result | Reference |
| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid | [3] |
| PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12 | [3] |
| PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower; threshold for minimal clearance | [3] |
| PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slow; similar to PEG8 | [3] |
| No PEG | ZHER2-MMAE | Mouse | Half-life | - | [5] |
| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG | [5] |
| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG | [5] |
Table 2: Effect of PEG Linker Length on In Vitro Efficacy
| Linker | ADC Model | In Vitro Model | Key Efficacy Metric | Result | Reference |
| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | - | [5] |
| 4 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 4.5-fold reduction vs. no PEG | [5] |
| 10 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 22-fold reduction vs. no PEG | [5] |
| Non-PEG Linkers (L3, L4) | HC-S400C-MMAE | - | Linker Stability | Significantly lower | [33] |
| PEG Linker | HC-S400C-MMAE | - | Linker Stability | Release of payload suppressed | [33] |
Table 3: General Trends of PEG Linker Length on ADC Properties
| Linker Length | Pharmacokinetics | In Vivo Efficacy | In Vitro Potency | Considerations |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life.[3] | May be reduced due to rapid clearance.[3] | Generally higher, less steric hindrance.[1][3] | May be suitable for payloads that do not require prolonged exposure. |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of PK improvement.[3] | Often shows a significant improvement.[4] | May have a moderate impact.[1] | Represents a balanced approach for many ADCs. |
| Long (e.g., PEG24, 4-10 kDa) | Significantly prolonged half-life.[5] | Can lead to the highest efficacy, especially for miniaturized ADCs.[5] | Can cause a more substantial reduction in cytotoxicity.[5] | Beneficial when maximum exposure is required. |
Conclusion
The use of PEGylated linkers is a powerful strategy in the design of next-generation antibody-drug conjugates. By carefully selecting the appropriate PEG linker length and conjugation chemistry, researchers can optimize the therapeutic window of an ADC, enhancing its efficacy while minimizing off-target toxicity. The protocols and data presented here provide a foundation for the rational design and development of novel ADCs with improved clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 12. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmiweb.com [pharmiweb.com]
- 19. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 25. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCEP-Mediated Disulfide Bond Reduction Prior to Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to proteins, particularly antibodies, is a cornerstone of modern biotechnology and drug development, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. A common and effective strategy for site-specific conjugation involves the reaction of a maleimide-functionalized molecule with free thiol (sulfhydryl) groups on cysteine residues. However, in many proteins, cysteine residues exist as disulfide bonds, which are unreactive towards maleimides.[1][2] Therefore, a critical preceding step is the selective reduction of these disulfide bonds to generate free, reactive thiols.
Tris(2-carboxyethyl)phosphine (TCEP) has emerged as a superior reducing agent for this purpose. Unlike thiol-based reducing agents such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, TCEP is odorless, more stable, and effective over a broader pH range.[3][4][5] Crucially, TCEP does not contain a thiol group itself, which historically suggested it would not interfere with the subsequent maleimide (B117702) conjugation step.[6] However, recent studies have demonstrated that TCEP can react with maleimides, necessitating its removal or quenching prior to conjugation to ensure high reaction yields.[7][8][9]
These application notes provide a comprehensive guide to the use of TCEP for disulfide bond reduction before maleimide conjugation, including detailed protocols, quantitative data summaries, and visual workflows to aid researchers in optimizing their conjugation strategies.
Chemical Mechanism of TCEP Reduction
TCEP reduces disulfide bonds through a robust and essentially irreversible bimolecular nucleophilic substitution (SN2) mechanism.[10] The phosphorus atom in TCEP, possessing a lone pair of electrons, acts as a potent nucleophile, attacking one of the sulfur atoms in the disulfide bond.[10][11] This leads to the cleavage of the sulfur-sulfur bond and the formation of a transient phosphonium (B103445) thiolate intermediate.[10] This intermediate is then rapidly hydrolyzed in an aqueous solution, resulting in the formation of the highly stable TCEP oxide and two free thiol groups.[10]
Advantages of TCEP over DTT
TCEP offers several significant advantages over the more traditional reducing agent, dithiothreitol (DTT), particularly in the context of maleimide conjugation workflows.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Odor | Odorless[3][5] | Strong, unpleasant sulfur smell |
| Stability | More resistant to air oxidation.[4][11] Stable over a wide pH range (1.5-8.5).[11][12] However, stability is reduced in phosphate (B84403) buffers at neutral pH.[6][13] | Prone to air oxidation, especially at pH > 7. Reducing power is limited to pH values > 7.[5] |
| Reaction | Irreversible reaction, forming a very stable phosphine (B1218219) oxide.[3][10] | Reversible reaction.[11] |
| Reactivity with Maleimides | Can react with maleimides, requiring removal or quenching.[7][9][14] | Contains thiols and directly competes with the protein's thiols for maleimide, significantly reducing labeling efficiency.[11] |
| Metal Ion Compatibility | Does not reduce metals used in immobilized metal affinity chromatography (IMAC).[3][5] More stable in the presence of metal ions like Ni2+.[12] | Can be oxidized by metal ions. Its stability is increased by metal chelators like EGTA.[11] |
| pH Range | Effective over a broad pH range (1.5-8.5).[5][12] | Primarily effective at pH > 7.[5] |
Quantitative Data Summary: TCEP Reaction Conditions and Stability
Optimizing the TCEP reduction step is critical for achieving efficient and specific conjugation. The following tables summarize key quantitative parameters for TCEP usage.
Table 1: Recommended TCEP Concentrations and Incubation Times for Disulfide Reduction
| Application | Protein Concentration | TCEP Concentration | Incubation Time | Incubation Temperature | Reference(s) |
| General Protein Reduction | 1-10 mg/mL | 5-50 mM | 5-60 minutes | Room Temperature | [6][15] |
| Antibody (IgG) Hinge Reduction | 10 mg/mL | 3.8-4.0 mM | 20-30 minutes | Room Temperature | [6][13] |
| Peptide Reduction | Not specified | ~10-fold molar excess | ~10-30 minutes | Room Temperature | [4][16] |
| Serum Sample Reduction | 50 µL serum | 120 g/L (stock) | 30 minutes | On ice | [17] |
Note: The optimal conditions may vary depending on the specific protein and the number and accessibility of disulfide bonds.
Table 2: Stability of TCEP in Various Buffers
| Buffer | pH | Stability | Reference(s) |
| Tris•HCl, HEPES, Borate, CAPS | 6.8-11.1 | Stable for at least 24 hours at room temperature; <20% oxidation after 3 weeks. | [6] |
| 100 mM HCl | ~1.0 | Stable for at least 24 hours at room temperature. | [6] |
| 100 mM NaOH | ~13.0 | Stable for at least 24 hours at room temperature. | [6] |
| 0.35M PBS | 7.0 | Complete oxidation within 72 hours. | [6][13] |
| 0.15M PBS | 8.0 | ~50% oxidation within 72 hours. | [6][13] |
| PBS | < 6.0 or > 10.5 | Minimal oxidation. | [6][13] |
Note: It is recommended to prepare fresh TCEP solutions in phosphate buffers immediately before use.[4][6]
Experimental Protocols
The following protocols provide a step-by-step guide for TCEP reduction, optional TCEP removal/quenching, and subsequent maleimide conjugation.
Protocol 1: TCEP Reduction of Protein Disulfide Bonds
This protocol describes the general procedure for reducing disulfide bonds in a protein sample using TCEP.
Materials:
-
Protein sample (e.g., antibody, enzyme)
-
Reaction Buffer: Degassed buffer with a pH of 7.0-7.5 (e.g., PBS, Tris, HEPES).[1][2] Note: If using PBS, prepare TCEP solution immediately before use.[4]
-
TCEP•HCl (Tris(2-carboxyethyl)phosphine hydrochloride)
-
Inert gas (optional, e.g., nitrogen or argon)
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[1][2]
-
Prepare TCEP Stock Solution: Prepare a 0.5 M TCEP stock solution in water. TCEP stock solutions are stable for up to 3 months at -20°C when protected from light.[11]
-
Initiate Reduction: Add the TCEP stock solution to the protein solution to achieve the desired final concentration (typically 5-50 mM for full reduction, or a 10-100 fold molar excess for peptides).[1][6][18] For selective reduction of antibody hinge regions, a lower concentration of 3.8-4.0 mM may be optimal.[6][13]
-
Incubate: Incubate the reaction mixture for 20-60 minutes at room temperature.[1][2] The optimal incubation time may need to be determined empirically.
-
(Optional) To prevent re-oxidation of the newly formed thiols, the reaction can be carried out under an inert gas atmosphere.[16]
Protocol 2: Removal or Quenching of Excess TCEP
As TCEP can react with maleimides, its removal or neutralization is highly recommended before proceeding with the conjugation step.[7][8]
Option A: TCEP Removal via Desalting Column
This is a common method to separate the protein from the smaller TCEP molecules.
Materials:
-
TCEP-reduced protein sample from Protocol 1
-
Desalting column (e.g., Sephadex G-25)
-
Degassed reaction buffer (pH 7.0-7.5)
Procedure:
-
Equilibrate Column: Equilibrate the desalting column with the degassed reaction buffer according to the manufacturer's instructions.
-
Apply Sample: Apply the TCEP-reduced protein sample to the column.
-
Elute and Collect: Elute the protein with the reaction buffer. The protein will elute in the void volume, while TCEP is retained. Collect the protein-containing fractions.
-
Proceed immediately to Protocol 3 with the purified, reduced protein.
Option B: In Situ Quenching of TCEP
This method neutralizes TCEP directly in the reaction mixture, avoiding a separate purification step. Water-soluble azides, such as PEG-azides, can quench TCEP via a Staudinger reaction.[7][8]
Materials:
-
TCEP-reduced protein sample from Protocol 1
-
Quenching Agent: Water-soluble azide (B81097) (e.g., PEG-azide)
Procedure:
-
Add Quenching Agent: Add the azide-containing quenching agent to the reaction mixture. A 10-fold molar excess of the azide relative to TCEP is recommended.[8]
-
Incubate: Incubate the mixture for approximately 1 hour at 37°C to ensure complete oxidation of TCEP.[7][8]
-
Proceed directly to Protocol 3.
Protocol 3: Maleimide Conjugation to Reduced Protein
This protocol details the conjugation of a maleimide-functionalized molecule to the free thiols generated in the preceding steps.
Materials:
-
Reduced protein sample (with TCEP removed or quenched)
-
Maleimide-functionalized molecule (e.g., dye, drug, linker)
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent
-
Reaction Buffer: Degassed buffer with a pH of 7.0-7.5.[1]
Procedure:
-
Prepare Maleimide Stock Solution: Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a concentration of 1-10 mM.[1]
-
Perform Conjugation: While gently stirring or vortexing the reduced protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[16][18]
-
Incubate: Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[2] The reaction is typically faster at room temperature.
-
Purification: After incubation, the conjugated protein must be purified from excess, unreacted maleimide reagent and other reaction byproducts. This is typically achieved using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration (TFF).
Troubleshooting and Potential Side Reactions
-
Low Conjugation Efficiency:
-
Incomplete Reduction: Increase TCEP concentration or incubation time. Ensure disulfide bonds are accessible; denaturation may be required for internal disulfides.[19]
-
TCEP Interference: Ensure complete removal or quenching of TCEP before adding the maleimide reagent.[7][8]
-
Re-oxidation of Thiols: Perform the reaction in degassed buffers and consider using an inert atmosphere.[1][16]
-
Hydrolysis of Maleimide: Maintain the reaction pH between 7.0-7.5, as maleimides can hydrolyze at higher pH values.[15]
-
-
TCEP-Induced Side Reactions:
Conclusion
TCEP is a powerful and versatile reducing agent for preparing proteins for maleimide conjugation. Its advantages in terms of stability, efficiency, and broad pH compatibility make it a preferred choice over traditional thiol-based reagents. However, a critical understanding of its potential interaction with maleimides is essential for successful conjugation. By implementing a TCEP removal or quenching step, researchers can mitigate side reactions and achieve high yields of specifically conjugated products. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing robust and reproducible bioconjugation strategies for a wide range of research and therapeutic applications.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. TCEP - Wikipedia [en.wikipedia.org]
- 4. Disulfide reduction using TCEP reaction [biosyn.com]
- 5. agscientific.com [agscientific.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. goldbio.com [goldbio.com]
- 12. store.p212121.com [store.p212121.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. biotium.com [biotium.com]
- 17. Optimization of tris(2-carboxyethyl) phosphine reduction conditions for fast analysis of total biothiols in mouse serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. The Effect of Reducing Agent TCEP on Translational Diffusion and Supramolecular Assembly in Aqueous Solutions of α-Casein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Quenching Unreacted Mal-amido-PEG24-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-amido-PEG24-TFP ester is a heterobifunctional crosslinker commonly utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker features a maleimide (B117702) group for reaction with thiols (e.g., on cysteine residues) and a tetrafluorophenyl (TFP) ester for reaction with primary amines (e.g., on lysine (B10760008) residues). The TFP ester offers greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, allowing for more controlled and efficient conjugation reactions.[1][2][3][4]
Following the conjugation of the TFP ester to the desired biomolecule, it is crucial to quench any unreacted TFP esters. This quenching step is essential to prevent unwanted side reactions, such as the crosslinking of multiple biomolecules or the reaction with other primary amines in subsequent purification or application steps. This document provides detailed application notes and protocols for the effective quenching of unreacted this compound.
Principle of TFP Ester Quenching
The quenching of unreacted TFP esters is achieved by adding a small molecule containing a primary amine. This quenching agent rapidly reacts with the remaining TFP esters, converting them into stable, inert amide bonds. Common quenching agents include Tris(hydroxymethyl)aminomethane (Tris) and glycine. The primary amine of the quenching agent acts as a nucleophile, attacking the carbonyl carbon of the TFP ester and displacing the tetrafluorophenyl leaving group.
Comparison of TFP and NHS Ester Stability
TFP esters exhibit significantly greater hydrolytic stability compared to NHS esters, particularly at neutral to slightly basic pH. This increased stability allows for more flexibility in conjugation reaction conditions. However, it also underscores the importance of an active quenching step, as the unreacted TFP esters will persist in the reaction mixture for a longer duration than NHS esters.
| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) |
| 7.0 | ~420 | ~220 |
| 8.0 | ~180 | ~60 |
| 10.0 | ~360 | ~39 |
| Data adapted from studies on self-assembled monolayers.[2] |
Recommended Quenching Agents
The choice of quenching agent can be critical and depends on the specific biomolecule and downstream applications.
| Quenching Agent | Recommended Final Concentration | Recommended Quenching Time | Key Considerations |
| Tris | 50-100 mM | 5-30 minutes | Highly efficient and commonly used. Can potentially reverse formaldehyde (B43269) cross-links, which is generally not a concern for TFP ester conjugations.[1][5] |
| Glycine | 50-100 mM | 15-60 minutes | A simple amino acid that is effective for quenching. May be preferred in applications where Tris could interfere.[6][7] |
| L-Cysteine | 20-50 mM | 15-30 minutes | Contains both a primary amine and a thiol group. The thiol can react with any unreacted maleimide groups if present. The amine can quench the TFP ester.[8] |
Experimental Protocols
General Protocol for Quenching Unreacted this compound
This protocol provides a general guideline for quenching after the conjugation of a biomolecule with this compound.
Materials:
-
Conjugated biomolecule solution containing unreacted this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette).
Procedure:
-
Prepare Quenching Agent: Prepare a 1 M stock solution of the chosen quenching agent (Tris-HCl or Glycine) and adjust the pH to 8.0.
-
Add Quenching Agent: Add the quenching buffer to the conjugation reaction mixture to achieve a final concentration of 50-100 mM.[1]
-
Incubate: Gently mix and incubate the reaction at room temperature for the recommended time (see table above).
-
Purification: Proceed immediately with the purification of the conjugated biomolecule to remove the quenched linker and excess quenching agent. Size-exclusion chromatography (SEC) is a highly effective method for this purpose.
Analytical Methods for Verifying Quenching
To ensure the complete removal of reactive TFP esters, analytical verification is recommended.
5.2.1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC can be used to separate the conjugated biomolecule from the unreacted and quenched linker.
Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 220 nm and 260 nm. The tetrafluorophenyl group has a characteristic UV absorbance.
-
Analysis: Compare the chromatograms of the reaction mixture before and after quenching. A successful quenching reaction will show the disappearance of the peak corresponding to the unreacted this compound and the appearance of a new peak for the quenched linker.
5.2.2. Mass Spectrometry (MS)
Mass spectrometry, particularly LC-MS, is a powerful tool to confirm the identity of the conjugated biomolecule and the quenched linker.
Method:
-
Couple the output of the RP-HPLC to a mass spectrometer.
-
Analysis:
-
Confirm the mass of the final conjugated biomolecule.
-
Identify the mass of the quenched linker (Mal-amido-PEG24-Amide-Quencher). For example, if Tris is used as the quencher, the expected mass of the quenched linker will be the mass of the original linker minus the mass of the TFP leaving group plus the mass of Tris.
-
5.2.3. UV-Vis Spectroscopy
While less specific, UV-Vis spectroscopy can provide a quick assessment of the reaction progress by monitoring the disappearance of the TFP ester.
Method:
-
The tetrafluorophenyl leaving group has a characteristic UV absorbance.[9]
-
Monitor the decrease in absorbance at the characteristic wavelength of the TFP ester to follow the progress of the quenching reaction. This method is best used for process monitoring rather than final confirmation of complete quenching.[10]
Visual Representations
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-amido-PEG24-TFP Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Mal-amido-PEG24-TFP ester, a heterobifunctional crosslinker, and its applications in the development of advanced drug delivery systems. Detailed protocols and quantitative data are presented to facilitate its use in research and development.
Introduction
This compound is a versatile crosslinking reagent used in bioconjugation.[1][2][3] It features two distinct reactive groups at either end of a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[2] The maleimide (B117702) group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, while the 2,3,5,6-tetrafluorophenyl (TFP) ester reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein.[4][5] The hydrophilic PEG chain enhances the water solubility of the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.[4][6][7] This combination of features makes it a valuable tool in the construction of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for the PEGylation of various biomolecules.[1][6][7]
Physicochemical and Reactive Properties
A summary of the key physicochemical and reactive properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 1445.53 g/mol | [2] |
| Molecular Formula | C₆₄H₁₀₈F₄N₂O₂₉ | [2][7] |
| Purity | >95% | [7][8] |
| Solubility | Soluble in DMSO, DMF, Methylene Chloride, Chloroform, Acetonitrile | [9][10] |
| Storage Conditions | -20°C under an inert atmosphere | [7][8][9] |
| Maleimide Reactivity | Reacts with thiols at pH 6.5-7.5 | [7][9][11] |
| TFP Ester Reactivity | Reacts with primary amines at pH 7.5-8.0 | [5][9] |
| Reaction Kinetics | Maleimide-thiol reaction rate constant (k₂) of ~1.2 × 10³ M⁻¹s⁻¹ at pH 7.0 | [8] |
Key Applications in Drug Delivery
This compound is a key component in several advanced drug delivery strategies:
-
Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. Analogs of trastuzumab emtansine developed with this linker have shown a drug-to-antibody ratio (DAR) of 3.8–4.2 with less than 5% aggregation.[8]
-
PROTACs: As a PEG-based linker, it is used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][12][13]
-
PEGylation of Biomolecules: It is used for the PEGylation of proteins, peptides, and oligonucleotides to improve their pharmacokinetic and pharmacodynamic properties, such as extending their circulating half-life by reducing renal clearance.[4][6][14]
-
Surface Modification: This crosslinker can be used to functionalize the surfaces of nanoparticles or liposomes to improve biocompatibility and for targeted delivery of diagnostic or therapeutic agents.[4][5]
-
Diagnostic Probe Fabrication: It is also utilized in the creation of diagnostic tools like fluorescence in situ hybridization (FISH) probes.[8]
Reaction Mechanisms and Pathways
The versatility of this compound stems from its two distinct reactive ends.
The maleimide group reacts with a thiol group via a Michael addition to form a stable thioether bond.[5][15] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[4]
The TFP ester group reacts with a primary amine through nucleophilic acyl substitution to create a stable amide bond.[5][9] TFP esters are noted to be more reactive towards amines and more hydrolytically stable in aqueous buffers compared to N-hydroxysuccinimidyl (NHS) esters.[5]
Experimental Protocols
Here are detailed protocols for common applications of this compound.
This protocol is for conjugating an amine-containing protein (Protein A) to a thiol-containing protein (Protein B).
Materials:
-
Protein A (amine-containing)
-
Protein B (thiol-containing)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
-
Quenching reagent (e.g., L-cysteine)
Procedure:
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[4]
-
Activation of Protein A:
-
Dissolve Protein A in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 5 to 20-fold molar excess of the dissolved linker to the Protein A solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Removal of Excess Linker:
-
Remove the unreacted this compound by passing the solution through a desalting column or by dialysis against the reaction buffer.[11]
-
-
Conjugation to Protein B:
-
If Protein B has disulfide bonds, reduce them using a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature, followed by TCEP removal.[15]
-
Add the thiol-containing Protein B to the activated Protein A solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[15]
-
-
Quenching:
-
Add a quenching reagent like L-cysteine to a final concentration of 10-20 mM to react with any remaining maleimide groups. Incubate for 15-30 minutes.[4]
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.
-
This protocol outlines the site-specific conjugation of a thiol-containing cytotoxic drug to an antibody.
Procedure:
-
Antibody Preparation: Prepare the antibody in a suitable buffer (pH 7.5-8.0) at a concentration of 5-10 mg/mL.
-
Linker Activation of Antibody:
-
Add a calculated molar excess of this compound (dissolved in DMSO) to the antibody solution. The ratio will determine the final drug-to-antibody ratio (DAR).
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of Activated Antibody:
-
Remove excess linker using a desalting column equilibrated with a buffer at pH 6.5-7.0 to prepare for the maleimide reaction.
-
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in a suitable solvent.
-
Add a slight molar excess of the drug to the activated antibody solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of ADC:
-
Purify the ADC using chromatography techniques such as SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and antibody.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution | Source |
| Low Conjugation Yield | Oxidation of thiol groups to disulfide bonds. | Degas buffers to remove oxygen. Include a chelating agent like EDTA (1-5 mM) in the buffer to sequester metal ions that catalyze oxidation. If necessary, pre-treat the protein with a reducing agent like TCEP and remove it before adding the maleimide linker. | [4] |
| Hydrolysis of maleimide or TFP ester groups. | Prepare linker solutions immediately before use. Ensure the pH of the reaction buffer is within the optimal range for each reactive group. Avoid pH values above 7.5 for maleimide reactions and maintain pH between 7.2-7.5 for the two-step conjugation. | [4][11] | |
| Non-specific Conjugation | Reaction of maleimide with amines. | Perform the maleimide-thiol conjugation at a pH between 6.5 and 7.5. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines. | [4] |
| Conjugate Aggregation | Hydrophobicity of the linker or conjugated molecule. | The inherent hydrophilicity of the PEG24 linker helps to minimize aggregation. If aggregation still occurs, consider optimizing the protein concentration, buffer conditions, or the number of conjugated molecules per protein. Traditional, non-PEGylated crosslinkers are often short and hydrophobic, which can lead to aggregation. | [9][10] |
| Intramolecular Rearrangement | N-terminal cysteine rearrangement to a thiazine (B8601807) ring. | This can occur when conjugating to a peptide or protein with an N-terminal cysteine, especially at neutral to basic pH. Performing the conjugation at a more acidic pH (e.g., 5.0-6.0) can help suppress this by keeping the N-terminal amine protonated. | [4] |
Conclusion
This compound is a highly effective and versatile heterobifunctional crosslinker for applications in drug delivery. Its well-defined structure, favorable reactivity, and the hydrophilic properties of the PEG spacer allow for the creation of sophisticated bioconjugates with improved stability and pharmacokinetic profiles. The protocols and data provided herein serve as a valuable resource for researchers and scientists in the development of next-generation targeted therapeutics and diagnostics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. targetmol.cn [targetmol.cn]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. MAL-PEG24-amido-PEG24-TFP ester | BroadPharm [broadpharm.com]
- 7. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
- 8. This compound () for sale [vulcanchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. targetmol.com [targetmol.com]
- 14. MAL-dPEG®24-Amido-dPEG®24-TFP Ester | DPG-6194 [biosynth.com]
- 15. benchchem.com [benchchem.com]
Site-Specific Protein Modification using Mal-amido-PEG24-TFP Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs), and for the precise labeling of proteins for imaging and diagnostic applications. The Mal-amido-PEG24-TFP ester is a heterobifunctional linker that enables the covalent attachment of a molecule of interest to a protein in a controlled and specific manner. This linker possesses a maleimide (B117702) group, which selectively reacts with thiol (sulfhydryl) groups, and a tetrafluorophenyl (TFP) ester, which reacts with primary amines. The 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, potentially improving its pharmacokinetic and pharmacodynamic properties.[1][2] TFP esters are generally more stable in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation.[3][4]
These application notes provide detailed protocols for the use of this compound in site-specific protein modification, with a focus on antibody-drug conjugation.
Core Concepts and Reaction Mechanism
The utility of this compound lies in its two distinct reactive moieties, allowing for a two-step conjugation strategy. This approach provides greater control over the conjugation process compared to one-step methods.
-
Thiol-Reactive Maleimide Group: The maleimide group reacts specifically with free thiol groups, most commonly found on cysteine residues within a protein, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[5][6]
-
Amine-Reactive TFP Ester Group: The TFP ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. This reaction is favored at a pH range of 7.5-9.0.[6]
The long, hydrophilic PEG24 chain serves to increase the hydrodynamic radius of the conjugate, which can prolong its circulation half-life and shield it from proteolytic degradation and immunogenic responses.[1]
Figure 1: Two-step reaction mechanism for protein modification.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in protein modification.
| Parameter | Value | Reference |
| Linker Properties | ||
| Molecular Weight | ~1400 g/mol | [1] |
| PEG Units | 24 | |
| Thiol-Reactive Group | Maleimide | [2] |
| Amine-Reactive Group | Tetrafluorophenyl (TFP) Ester | [2] |
| Reaction Conditions | ||
| Maleimide-Thiol Reaction pH | 6.5 - 7.5 | [5][6] |
| TFP Ester-Amine Reaction pH | 7.5 - 9.0 | [6] |
| Application Data (Antibody-Drug Conjugation) | ||
| Achievable Drug-to-Antibody Ratio (DAR) | 3.8 - 4.2 | |
| Associated Aggregation | <5% |
Table 1: Key Properties and Reaction Parameters
| Molar Excess (Linker:Protein) | Molar Excess (Drug:Linker-Protein) | Typical Reaction Time (per step) | Expected Conjugation Efficiency |
| 5 - 20 fold | 3 - 10 fold | 1 - 4 hours | > 80% (step-dependent) |
Table 2: Recommended Reaction Parameters and Expected Outcomes
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific proteins and payloads.
Protocol 1: Two-Step Sequential Antibody-Drug Conjugation
This protocol is ideal for creating well-defined antibody-drug conjugates (ADCs) by first attaching the linker to the payload and then conjugating the linker-payload complex to the antibody.
Figure 2: Workflow for two-step sequential ADC preparation.
Materials:
-
Amine-containing payload (drug, fluorophore, etc.)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Antibody (e.g., IgG)
-
Reducing agent (e.g., TCEP, DTT)
-
Reaction Buffers:
-
Amine Conjugation Buffer: Phosphate-buffered saline (PBS) or Borate buffer, pH 7.5-9.0
-
Thiol Conjugation Buffer: PBS, pH 6.5-7.5, degassed
-
-
Quenching Reagent (e.g., Tris, cysteine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Amine-Containing Payload: Dissolve the payload in an appropriate solvent.
-
Preparation of this compound Solution: Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation of Linker to Payload: a. In a reaction vessel, combine the dissolved payload with the Amine Conjugation Buffer. b. Add the this compound solution to the payload solution at a molar excess of 1.5 to 5-fold. c. Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification of Linker-Payload Conjugate: Remove excess, unreacted linker using an appropriate purification method (e.g., HPLC, dialysis).
-
Antibody Preparation and Reduction: a. Exchange the antibody into the Thiol Conjugation Buffer. b. To generate free thiols from interchain disulfide bonds, add a 10-50 fold molar excess of a reducing agent like TCEP. c. Incubate for 30-60 minutes at 37°C. d. Remove the excess reducing agent using a desalting column.
-
Conjugation of Linker-Payload to Reduced Antibody: a. Immediately add the purified linker-payload conjugate to the reduced antibody solution at a molar excess of 3 to 10-fold. b. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching of Unreacted Maleimides: Add a quenching reagent such as N-acetyl-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification of the Final ADC: Purify the ADC from unreacted components using size-exclusion chromatography or dialysis.
-
Characterization of the ADC: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: One-Pot, Two-Step Antibody-Drug Conjugation
This protocol is a more streamlined approach where the antibody is first modified with the linker, followed by the addition of the payload.
Procedure:
-
Antibody Preparation: Prepare the antibody in the Amine Conjugation Buffer (pH 7.5-8.0).
-
Conjugation of Linker to Antibody: a. Add this compound (dissolved in DMSO or DMF) to the antibody solution at a 5-20 fold molar excess. b. Incubate for 1-2 hours at room temperature.
-
Buffer Exchange: Remove excess, unreacted linker and lower the pH by buffer exchanging the antibody-linker conjugate into the Thiol Conjugation Buffer (pH 6.5-7.5).
-
Conjugation of Payload to Antibody-Linker: a. Prepare a solution of the thiol-containing payload. b. Add the payload to the antibody-linker conjugate solution at a 3-10 fold molar excess over the antibody. c. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification and Characterization: Purify and characterize the final ADC as described in Protocol 1.
Characterization of the Final Conjugate
Thorough characterization of the protein-payload conjugate is essential to ensure its quality and functionality.
| Analytical Technique | Purpose |
| UV-Vis Spectroscopy | Determination of protein concentration and drug-to-antibody ratio (DAR).[7] |
| Size-Exclusion Chromatography (SEC-HPLC) | Assessment of purity and detection of aggregation or fragmentation.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Determination of DAR and analysis of drug load distribution.[8][9][10] |
| Mass Spectrometry (e.g., LC-MS, MALDI-TOF) | Confirmation of successful conjugation, determination of molecular weight, and identification of conjugation sites.[11][12][13] |
Table 3: Common Analytical Techniques for Conjugate Characterization
Troubleshooting
Figure 3: Troubleshooting guide for common issues.
Conclusion
The this compound is a versatile and effective tool for the site-specific modification of proteins. Its heterobifunctional nature allows for controlled, sequential conjugation, while the PEG spacer imparts favorable biophysical properties to the resulting conjugate. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can successfully utilize this linker to develop novel biotherapeutics and research reagents. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving desired outcomes.
References
- 1. Mal-amido-PEG24 NHS ester, CAS 2226733-37-3 | AxisPharm [axispharm.com]
- 2. Mal-amido-PEG-TFP ester | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 9. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. covalx.com [covalx.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
How to prevent hydrolysis of Mal-amido-PEG24-TFP ester in solution.
Welcome to the technical support center for Mal-amido-PEG24-TFP ester. This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions to help you achieve successful conjugation experiments while minimizing the risk of hydrolysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in solution.
| Issue / Observation | Potential Cause | Recommended Solution |
| Low or No Conjugation to Amines | Hydrolysis of the TFP Ester: The tetrafluorophenyl (TFP) ester is moisture-sensitive and can hydrolyze to a non-reactive carboxylic acid, especially in aqueous buffers at basic pH.[1][2][3] | • Prepare Fresh Solutions: Always prepare stock solutions of the ester in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[1][3] • Control pH: Perform the amine conjugation reaction in a pH range of 7.2-8.5. While the reaction is often faster at higher pH, the rate of hydrolysis also increases significantly.[3][4] A pH of 7.2-7.5 is a good starting point. • Use Non-Amine Buffers: Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the TFP ester.[1][5] Recommended buffers include PBS, HEPES, or borate (B1201080) buffer.[1] • Equilibrate Reagent: Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[1][4] |
| Low or No Conjugation to Thiols | Hydrolysis of the Maleimide (B117702) Group: The maleimide ring can undergo hydrolysis, particularly at pH values above 7.5, which opens the ring and renders it unreactive towards thiols.[6][7] | • Strict pH Control: Conduct the maleimide-thiol conjugation reaction within a pH range of 6.5-7.5.[6][8] This range offers the best balance of thiol reactivity and maleimide stability.[6] • Immediate Use: Make aqueous solutions of the maleimide-containing compound immediately before you are ready to perform the reaction. Do not store it in aqueous buffers.[6] |
| Inconsistent Results Between Batches | Reagent Degradation: Improper storage or handling of the solid reagent or stock solutions has led to partial hydrolysis before use. | • Proper Storage: Store the solid this compound at -20°C, protected from moisture and light.[4] • Use Anhydrous Solvents: When preparing stock solutions, use high-quality, anhydrous DMSO or DMF.[1][9] DMF can degrade over time to form amines, so use fresh, high-purity solvent.[9] • Single-Use Aliquots: If possible, aliquot stock solutions for single use to avoid repeated freeze-thaw cycles and moisture introduction. |
| Formation of Unwanted Byproducts | Reaction with Non-Target Molecules: Buffers or contaminants with primary amines or thiols are reacting with the linker. Side reaction of Maleimide: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) side chains) in addition to thiols.[6] | • Buffer Exchange: Ensure your protein or molecule of interest is in a compatible, non-reactive buffer (e.g., PBS, HEPES) prior to starting the conjugation reaction.[10] • Maintain Optimal pH: Keep the pH for the thiol-maleimide reaction below 7.5 to ensure chemoselectivity for thiols over amines.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the TFP ester and maleimide ends of the linker?
A1: The two ends of the this compound have different optimal pH ranges for their respective reactions.
-
TFP Ester (Amine Reaction): The optimal pH is between 7.2 and 8.5.[3] A common starting point is pH 7.4-8.0.[4]
-
Maleimide (Thiol Reaction): The optimal pH is between 6.5 and 7.5.[6][8] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also lose its selectivity for thiols by reacting with amines.[6]
For a two-step conjugation, perform the reactions sequentially, adjusting the buffer pH for each step.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is strongly recommended to prepare solutions immediately before use.[1][3]
-
Allow the vial of the solid reagent to equilibrate to room temperature before opening.[1]
-
Dissolve the reagent in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF.[1]
-
If a stock solution must be stored, keep it at -20°C for no more than a few days, tightly sealed to prevent moisture contamination.[4][6] However, fresh solutions provide the best results.
Q3: Why is it critical to avoid Tris or glycine buffers?
A3: Both Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines. These amines will compete with the amine groups on your target molecule (e.g., lysine residues on a protein) for reaction with the TFP ester, which will significantly reduce your conjugation efficiency.[1][5]
Q4: How stable are TFP esters compared to NHS esters?
A4: TFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions than N-hydroxysuccinimide (NHS) esters, especially at basic pH.[9][11] This increased stability provides a longer half-life in solution, allowing for more controlled and efficient conjugation reactions.[2][11]
Q5: What is the primary degradation pathway for this linker in solution?
A5: The linker has two points of vulnerability to hydrolysis:
-
TFP Ester Hydrolysis: The TFP ester group reacts with water, which cleaves the ester and forms a non-reactive carboxylic acid, releasing tetrafluorophenol. This reaction is accelerated at higher pH.[1][2]
-
Maleimide Ring Hydrolysis: The maleimide ring can be opened by water to form a maleic amide derivative that is unreactive towards thiols. This process is also significantly faster at higher pH (above pH 7.5).[6][12]
Hydrolysis Stability Data
The rate of hydrolysis for both TFP esters and maleimides is highly dependent on pH. The following table summarizes the relative stability under different conditions.
| Functional Group | pH Range | Relative Stability / Key Characteristics |
| TFP Ester | 7.0 - 8.0 | More resistant to hydrolysis than NHS esters.[9][11] Half-life is significantly longer, especially at higher pH values, allowing for more reaction time.[2] |
| > 8.5 | Rate of hydrolysis increases significantly, competing with the amine conjugation reaction.[3] | |
| Maleimide | 6.5 - 7.5 | Relatively stable and highly selective for reaction with thiols.[6] |
| > 7.5 | Susceptibility to ring-opening hydrolysis increases.[6][7] Side reactions with amines become more probable.[6] | |
| > 9.5 | Can undergo significant hydrolysis.[13] |
Experimental Protocols
Protocol: Two-Step Sequential Conjugation to a Protein
This protocol describes the conjugation of a thiol-containing molecule to an amine-containing protein using this compound.
Materials:
-
Amine-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
Thiol-containing molecule (e.g., cysteine-peptide).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction Buffers: Phosphate buffer (pH 7.2-7.5) and Phosphate buffer (pH 6.5-7.0).
-
Quenching Reagent (e.g., 1M Tris-HCl, pH 8.0).
-
Purification system (e.g., dialysis, size-exclusion chromatography).
Procedure:
Step 1: Reaction of TFP Ester with Protein Amines
-
Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer like PBS at pH 7.2-7.5.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the TFP ester stock solution to the protein solution. Add it slowly while gently stirring. The final DMSO concentration should ideally be below 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Remove the excess, unreacted linker using a desalting column or dialysis against a buffer with a pH of 6.5-7.0 (to prepare for the next step).
Step 2: Reaction of Maleimide with Thiols
-
Immediately after purification, quantify the protein-linker conjugate concentration.
-
Dissolve the thiol-containing molecule in the reaction buffer (pH 6.5-7.0). If the protein contains disulfide bonds that need to be reduced to generate free thiols, perform this reduction step first and remove the reducing agent before proceeding.
-
Add the thiol-containing molecule to the maleimide-activated protein solution. Use a 1.5- to 5-fold molar excess of the thiol molecule over the protein.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Quench any unreacted maleimide groups by adding a small amount of a free thiol like cysteine or β-mercaptoethanol.
-
Purify the final conjugate using an appropriate chromatography method (e.g., SEC, ion exchange) to remove excess reagents and byproducts.
Visualizations
Hydrolysis Pathways
The following diagram illustrates the two potential hydrolysis pathways that inactivate the this compound.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. mesoscale.com [mesoscale.com]
- 11. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting low conjugation yield with Mal-amido-PEG24-TFP ester.
Technical Support Center: Mal-amido-PEG24-TFP Ester Conjugation
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation reactions and resolve issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield of my final conjugate. What are the primary factors that could be causing this?
Low conjugation yield can stem from several factors related to the reagents, reaction conditions, and the biomolecules themselves. The most common culprits are:
-
Hydrolysis of the Maleimide (B117702) and/or TFP Ester: Both reactive groups on the PEG linker are susceptible to hydrolysis in aqueous solutions. The maleimide group is particularly unstable at pH values above 7.5, while the TFP ester can hydrolyze at basic pH.[1][2] It is crucial to prepare solutions of the linker immediately before use and to work within the recommended pH ranges for each reactive group.[3]
-
Oxidized or Inaccessible Thiols: The maleimide group specifically reacts with free sulfhydryl (thiol) groups. If the cysteine residues on your protein or peptide have formed disulfide bonds, they will not be available for conjugation.[3][4]
-
Suboptimal pH: The pH of the reaction buffer is critical. The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5.[3][4] Below this range, the reaction slows down, and above it, the maleimide group can react with primary amines (like lysine (B10760008) residues) and is more prone to hydrolysis.[5] The TFP ester reacts optimally with primary amines at a slightly higher pH of 7.5-8.0.[6]
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) can compete with your target molecule for reaction with the TFP ester. Similarly, any thiol-containing substances (e.g., DTT, beta-mercaptoethanol) in the reaction mixture will compete with your target thiol for the maleimide group.[5]
-
Incorrect Molar Ratio: An insufficient molar excess of the this compound over the biomolecule can lead to incomplete conjugation.
Q2: My conjugation reaction is a two-step process. Which reaction should I perform first, the maleimide-thiol or the TFP ester-amine reaction?
The order of the reaction depends on the stability of your biomolecules and the desired final product. However, a common strategy is to perform the maleimide-thiol conjugation first at a pH of 6.5-7.5. This pH range is optimal for the maleimide reaction and minimizes the hydrolysis of the TFP ester. After the maleimide-thiol conjugation is complete and the excess maleimide-containing molecules are removed, the pH can be raised to 7.5-8.0 to facilitate the reaction of the TFP ester with the amine-containing molecule.
Q3: How can I confirm that the thiol groups on my protein are available for conjugation?
Before starting the conjugation, it is highly recommended to quantify the number of free sulfhydryl groups on your protein or peptide. This can be done using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.[7][8][9][10][11] If the number of free thiols is lower than expected, a reduction step is necessary.
Q4: What is the best way to reduce disulfide bonds in my protein before conjugation?
Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective reducing agent for disulfide bonds and is often preferred over thiol-containing reducing agents like DTT or beta-mercaptoethanol.[4][12] TCEP does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide linker.[12] A 10-100 fold molar excess of TCEP is typically used, with an incubation time of 20-30 minutes at room temperature.[4]
Q5: What are the recommended storage conditions for this compound?
The this compound should be stored at -20°C in a desiccated environment.[13] Stock solutions should be prepared in a dry, aprotic solvent such as DMSO or DMF immediately before use.[3] Avoid storing the linker in aqueous solutions, as this will lead to hydrolysis of the maleimide and TFP ester groups.[13]
Q6: I am seeing aggregation of my protein after conjugation. What could be the cause and how can I prevent it?
Protein aggregation during conjugation can be caused by several factors, including suboptimal buffer conditions, incorrect molar ratios leading to excessive crosslinking, or the inherent hydrophobicity of the linker or payload. The PEG24 linker is designed to be hydrophilic to minimize aggregation.[2] To prevent aggregation, ensure your protein is in a buffer at a pH where it is stable. You can also optimize the molar ratio of the linker to your protein to avoid over-conjugation. If aggregation persists, consider using size-exclusion chromatography (SEC) to remove aggregates after the conjugation reaction.[14]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during conjugation with this compound.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Action |
| Hydrolysis of Maleimide/TFP Ester | Ensure the this compound was stored correctly at -20°C in a desiccated environment.[13] Prepare aqueous solutions of the linker immediately before use.[3] Verify that the reaction buffer pH is within the optimal range for each reactive group (6.5-7.5 for maleimide, 7.5-8.0 for TFP ester).[4][6] |
| Oxidized or Inaccessible Thiols | Pre-treat your thiol-containing molecule with a reducing agent like TCEP to ensure disulfide bonds are cleaved.[4] Use degassed buffers and consider adding 1-5 mM EDTA to prevent re-oxidation. Quantify the number of free thiols using Ellman's reagent before and after reduction to confirm the availability of reactive sites.[7][8][9][10][11] |
| Incorrect Buffer Composition | Use a non-amine, thiol-free buffer such as phosphate-buffered saline (PBS) or HEPES for the maleimide-thiol reaction.[5] Avoid buffers containing primary amines (e.g., Tris) when reacting the TFP ester.[5] |
| Suboptimal Molar Ratio | Optimize the molar ratio of the linker to your biomolecule. Start with a 10-20 fold molar excess of the linker and perform titration experiments to find the optimal ratio for your specific application.[3][4] For some molecules, lower ratios (e.g., 2:1 to 5:1) may be optimal.[15][16] |
Problem 2: Non-specific Conjugation or Side Reactions
| Possible Cause | Recommended Action |
| Reaction of Maleimide with Amines | Maintain the pH of the maleimide-thiol reaction strictly between 6.5 and 7.5 to ensure selectivity for thiols.[3][4] |
| Retro-Michael Reaction (Deconjugation) | The thioether bond formed between the maleimide and thiol can be reversible, especially in the presence of other thiols.[17] To stabilize the linkage, consider a post-conjugation step where the pH is raised to ~8.5 to promote hydrolysis of the thiosuccinimide ring, which forms a more stable, ring-opened structure. |
| Thiazine (B8601807) Rearrangement | If conjugating to an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a stable thiazine ring.[18][19] This is more prevalent at neutral to basic pH.[18] Performing the conjugation at a more acidic pH (around 6.5) can help minimize this side reaction.[18] |
Quantitative Data Summary
| Parameter | Optimal Range/Value | Notes |
| Maleimide-Thiol Reaction pH | 6.5 - 7.5 | At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. |
| TFP Ester-Amine Reaction pH | 7.5 - 8.0 | TFP esters are more stable to hydrolysis at basic pH compared to NHS esters.[1] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Optimal ratio is system-dependent and may be lower (e.g., 2:1 to 5:1).[3][4][15][16] |
| Disulfide Reduction (TCEP) | 10-100 fold molar excess | Incubate for 20-30 minutes at room temperature.[4] |
| PEG24 Chain Length | ~10.6 nm | Longer PEG chains generally lead to slower plasma clearance.[20][21][22][23][24] |
| TFP Ester Hydrolysis Half-life | Significantly longer than NHS esters, especially at pH > 8. | At pH 10, the half-life of a TFP ester on a surface was found to be almost 10-fold longer than that of an NHS ester.[25] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction with TCEP
-
Prepare your protein solution in a degassed, amine-free buffer (e.g., PBS, pH 7.2).
-
Prepare a fresh stock solution of TCEP in the same buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[4]
-
Incubate the reaction mixture for 20-30 minutes at room temperature.[4]
-
The protein solution is now ready for conjugation with the maleimide linker. TCEP does not need to be removed.[12]
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
-
Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[7]
-
Prepare a 4 mg/mL solution of Ellman's reagent (DTNB) in the reaction buffer.[7]
-
Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.[7]
-
For your unknown sample, add a small volume to the reaction buffer.
-
Add the Ellman's reagent solution and incubate for 15 minutes at room temperature.[7]
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols by comparing the absorbance to your standard curve or using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[7]
Protocol 3: Two-Step Conjugation with this compound
Step 1: Maleimide-Thiol Conjugation
-
Dissolve your thiol-containing biomolecule in a degassed, amine-free buffer at pH 6.5-7.5 (e.g., PBS).
-
Immediately before use, dissolve the this compound in a small amount of dry DMSO or DMF and then add it to the biomolecule solution at the desired molar ratio (e.g., 10-20 fold excess).[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4]
-
Purify the product to remove excess linker using a desalting column or dialysis.
Step 2: TFP Ester-Amine Conjugation
-
Exchange the buffer of the purified product from Step 1 to a buffer at pH 7.5-8.0.
-
Add your amine-containing molecule to the reaction mixture.
-
Incubate for 2-4 hours at room temperature.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove any unreacted molecules and byproducts.[][27]
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Two-step conjugation pathway.
Caption: Potential side reactions of the maleimide group.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Disulfide reduction using TCEP reaction [biosyn.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Maleimide-Thiol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize pH for selective maleimide-thiol reactions.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
Q: My maleimide-thiol conjugation reaction is showing low or no yield. What are the potential causes and how can I troubleshoot this?
A: Low conjugation efficiency is a common issue that can stem from several factors related to pH, reagent stability, and protein condition.
Possible Causes & Troubleshooting Steps:
-
Incorrect pH: The optimal pH for selective maleimide-thiol coupling is between 6.5 and 7.5.[1][2][3][4] At a pH below 6.5, the reaction rate slows down significantly because the thiol group is protonated and less nucleophilic.[5]
-
Maleimide (B117702) Hydrolysis: Maleimides are susceptible to hydrolysis, especially at pH values above 7.5.[3][4][7] The ring-opening hydrolysis creates a maleamic acid derivative that is unreactive towards thiols.[4]
-
Oxidized or Inaccessible Thiols: Cysteine residues on your protein may have formed disulfide bonds, which do not react with maleimides.[3][8][9] The target thiol might also be buried within the protein's structure.
-
Solution: Perform a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[3] See the detailed protocol below.
-
-
Insufficient Molar Ratio: The concentration of the maleimide linker may be too low relative to the thiol.
Issue 2: Lack of Selectivity and Side Reactions
Q: I'm observing non-specific labeling or side products in my reaction. How can I improve the selectivity for the thiol group?
A: Lack of selectivity is primarily influenced by the reaction pH, which can enable competing reactions.
Possible Causes & Troubleshooting Steps:
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.[1][3] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high selectivity.[1][2][4]
-
Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.[3][10][11] This side reaction is more prominent at neutral or basic pH.[11]
Issue 3: Conjugate Instability and Payload Loss
Q: My purified conjugate appears to be unstable over time, and I'm detecting loss of the conjugated molecule. What is causing this and how can it be prevented?
A: The thioether bond formed between a maleimide and a thiol can be reversible under certain conditions, leading to conjugate instability.
Possible Causes & Troubleshooting Steps:
-
Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide linkage is susceptible to a retro-Michael reaction, where the bond breaks and the maleimide is released.[2][3][5] In a thiol-rich environment (e.g., in the presence of glutathione (B108866) in vivo), the released maleimide can be captured by other thiols, leading to payload migration and off-target effects.[3][5]
-
Solution 1: Induce Hydrolysis: After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[1][5] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0).[3][5]
-
Solution 2: Use Stabilized Maleimides: Consider using next-generation maleimides that are designed to form more stable linkages.
-
Data on pH Effects
Table 1: pH-Dependent Reaction Rates and Side Reactions
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Primary Amines | Thiazine Rearrangement (N-terminal Cys) | Selectivity for Thiols |
| < 6.5 | Decreases significantly[5] | Slow[12] | Negligible | Suppressed[10][11] | High |
| 6.5 - 7.5 | Optimal [1][2][3][4] | Increases with pH[12][13] | Minimal[1][3] | Can occur[11] | Excellent [1][2] |
| > 7.5 | Fast | Rapid[7][12][13] | Competitive[1][3] | Accelerated[10][11] | Decreased[1] |
Key Experimental Protocols
Protocol 1: Standard Maleimide-Thiol Conjugation
-
Protein Preparation: Dissolve the protein containing free thiol groups in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[6][9] A typical protein concentration is 1-10 mg/mL.[6]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6][9]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[6][14]
-
Incubation: Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4][6] If the maleimide reagent is fluorescent, protect the reaction from light.[4]
-
Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.[6]
-
Purification: Remove excess maleimide reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]
Protocol 2: Reduction of Disulfide Bonds
-
Prepare Protein Solution: Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2).[3]
-
Add Reducing Agent: Add a 10-100 fold molar excess of TCEP to the protein solution.[3][6] TCEP is recommended as it does not contain a free thiol and does not need to be removed before adding the maleimide.[3]
-
Incubate: Incubate the mixture for 20-60 minutes at room temperature.[3][6]
-
Proceed to Conjugation: The reduced protein is now ready for conjugation with the maleimide reagent as described in Protocol 1. If a thiol-containing reducing agent like DTT was used, it must be removed via a desalting column before adding the maleimide.[6]
Protocol 3: Post-Conjugation Hydrolysis for Stabilization
-
Confirm Conjugation: After the initial conjugation reaction and purification, confirm the formation of the conjugate using an appropriate analytical method (e.g., HPLC, mass spectrometry).[3]
-
Adjust pH: Adjust the pH of the purified conjugate solution to 8.5-9.0.[3]
-
Incubate: Incubate the solution at room temperature or 37°C.[3]
-
Monitor Hydrolysis: Monitor the ring-opening of the thiosuccinimide by mass spectrometry until the hydrolysis is complete.[3]
-
Re-neutralize: Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[3]
Visual Guides
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a selective maleimide-thiol reaction? The optimal pH range is 6.5-7.5.[1][2][3][4] This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group, while minimizing side reactions with amines.[1]
Q2: Why is my maleimide reagent no longer reactive? Maleimide reagents are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[3][4][7] This opens the maleimide ring, rendering it inactive. It is crucial to prepare aqueous solutions of maleimides immediately before use and to store stock solutions in a dry, aprotic solvent like DMSO.[2][3]
Q3: Can I use buffers containing amines, like Tris? It is best to avoid buffers containing primary or secondary amines, such as Tris, especially if the pH is above 7.5, as they can react with the maleimide group and compete with the thiol reaction.[6] Buffers like PBS and HEPES are recommended.[5][6]
Q4: How can I confirm that my protein's cysteine residues are available for conjugation? If your protein contains disulfide bonds, they must be reduced prior to conjugation. This can be done by treating the protein with a reducing agent like TCEP.[3] The availability of free thiols can be quantified using Ellman's reagent (DTNB).
Q5: What is the difference between the maleimide-thiol reaction and "click chemistry"? The maleimide-thiol reaction is considered a type of "click chemistry".[1][10] It fits the criteria of being highly efficient, selective, and proceeding under mild, aqueous conditions to form a stable covalent bond.[1][10]
Q6: How can I improve the in vivo stability of my antibody-drug conjugate (ADC) made with a maleimide linker? The thiosuccinimide bond in ADCs can be unstable in plasma due to the retro-Michael reaction.[3][15] To improve stability, you can perform a post-conjugation hydrolysis step (incubating at a slightly basic pH) to open the succinimide (B58015) ring.[5] This creates a more stable, irreversible linkage.[1][5]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. bachem.com [bachem.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. benchchem.com [benchchem.com]
- 15. creativepegworks.com [creativepegworks.com]
Improving solubility of Mal-amido-PEG24-TFP ester for conjugation reactions.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Mal-amido-PEG24-TFP ester in conjugation reactions, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It features a maleimide (B117702) group that reacts specifically with thiol (sulfhydryl) groups on molecules like cysteine residues in proteins, and a tetrafluorophenyl (TFP) ester that reacts with primary amine groups, such as those on lysine (B10760008) residues.[][3][4] The 24-unit polyethylene (B3416737) glycol (PEG) chain enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.[1][4][5] Its primary applications include the PEGylation of proteins and peptides to improve their therapeutic properties, development of antibody-drug conjugates (ADCs), surface modification of nanoparticles, and labeling proteins with reporter molecules.[1][6]
Q2: What are the optimal pH conditions for conjugation reactions with this compound?
A2: The two reactive groups on this compound have different optimal pH ranges for their reactions.
-
The maleimide group reacts most efficiently and selectively with thiol groups at a pH between 6.5 and 7.5 .[1][][5] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][7]
-
The TFP ester reacts with primary amines in a pH range of 7.5 to 8.0 .[3] TFP esters are less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, especially in aqueous solutions, which improves conjugation efficiency.[][4][8][9][10]
Q3: In what solvents can I dissolve this compound?
A3: this compound is typically dissolved in a dry, water-miscible organic solvent immediately before use.[1][11] Recommended solvents include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N,N'-dimethylacetamide (DMAC).[3] It is crucial to use anhydrous solvents, as the TFP ester is sensitive to moisture and can hydrolyze.[8][12]
Troubleshooting Guide
Issue 1: Poor solubility of this compound in the reaction buffer.
-
Possible Cause: The inherent hydrophobicity of the TFP ester can sometimes lead to solubility challenges in purely aqueous solutions.[8]
-
Solution:
-
Prepare a concentrated stock solution: First, dissolve the this compound in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF.[1][11]
-
Stepwise addition: Add the organic stock solution to your aqueous reaction buffer slowly and with gentle mixing. The final concentration of the organic solvent should ideally be kept below 10% to maintain the stability and solubility of most proteins.[11]
-
Alternative Solvents: If solubility issues persist with DMSO or DMF, consider using DMAC, which is a good alternative that doesn't degrade over time to form reactive amines.[8]
-
Issue 2: Low conjugation efficiency or inconsistent results.
-
Possible Cause 1: Hydrolysis of the TFP ester. The TFP ester can hydrolyze in the presence of moisture, rendering it inactive for conjugation to amines.[12]
-
Possible Cause 2: Hydrolysis of the maleimide group. The maleimide ring can undergo hydrolysis, especially at a pH above 7.5, making it unreactive towards thiols.[1]
-
Solution: Perform the conjugation reaction within the recommended pH range of 6.5-7.5 for the maleimide-thiol reaction.[1]
-
-
Possible Cause 3: Oxidation of thiol groups. Free thiol groups on the target molecule can oxidize to form disulfide bonds, which do not react with maleimides.[1]
-
Solution: If necessary, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Remove the reducing agent before adding the maleimide-containing reagent.[1]
-
Quantitative Data Summary
| Parameter | Recommended Conditions | Notes |
| Solvents for Stock Solution | Anhydrous DMSO, DMF, DMAC | Prepare fresh before use.[1][3] |
| pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | Reaction with thiols is ~1,000x faster than with amines at pH 7.0.[1][][7] |
| pH for TFP Ester-Amine Reaction | 7.5 - 8.0 | TFP esters are more resistant to hydrolysis than NHS esters.[3] |
| Molar Excess of Reagent | 10- to 50-fold molar excess over the protein | This is a general starting point and may require optimization.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening.[3][12]
-
Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a desired stock solution concentration (e.g., 10-20 mM).[1]
-
Vortex briefly to ensure the reagent is fully dissolved.
-
Use the stock solution immediately. Do not store for long periods.[12]
Protocol 2: Two-Step Conjugation of a Protein (Amine Reaction First)
-
Protein Preparation: Dissolve the amine-containing protein in an amine-free buffer (e.g., PBS) at a pH of 7.5-8.0.
-
Activation of Protein: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis against a buffer with a pH of 6.5-7.5.
-
Second Conjugation: Add the thiol-containing molecule to the purified, maleimide-activated protein.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add a quenching reagent like a low molecular weight thiol (e.g., cysteine or 2-mercaptoethanol) to react with any unreacted maleimide groups.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC).
Visualizations
Caption: Troubleshooting workflow for this compound conjugation.
Caption: Two-step conjugation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
- 5. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MAL-PEG24-amido-PEG24-TFP ester | BroadPharm [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
How to remove excess DTT before maleimide conjugation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully removing excess dithiothreitol (B142953) (DTT) prior to maleimide (B117702) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove DTT before male-imide conjugation?
A1: Dithiothreitol (DTT) is a thiol-containing reducing agent. The maleimide functional group specifically reacts with free sulfhydryl (thiol) groups (-SH). If excess DTT is present in the reaction mixture, its thiol groups will compete with the sulfhydryl groups on your protein or molecule of interest for reaction with the maleimide.[1][2] This competition will significantly reduce the efficiency of your conjugation reaction, leading to a low yield of the desired product.
Q2: What are the most common methods for removing excess DTT?
A2: The most widely used methods for removing excess DTT from protein samples are dialysis, desalting columns (gel filtration chromatography), and centrifugal ultrafiltration.[3][4]
Q3: How do I choose the best DTT removal method for my experiment?
A3: The choice of method depends on factors such as your sample volume, protein concentration, and the required purity. The following table summarizes the key characteristics of each method to help you decide:
| Method | Principle | Advantages | Disadvantages | Typical Sample Volume |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | High sample recovery; gentle on proteins; suitable for large volumes. | Time-consuming (can take several hours to overnight); requires large buffer volumes. | > 1 mL |
| Desalting Columns | Size exclusion chromatography; separates molecules based on size. | Fast (typically less than 15 minutes); effective removal of small molecules. | Can lead to sample dilution; potential for some protein loss on the column. | 0.1 - 3 mL |
| Centrifugal Ultrafiltration | A membrane-based method that separates molecules based on molecular weight cutoff (MWCO) using centrifugal force. | Fast; concentrates the sample; allows for buffer exchange. | Potential for protein aggregation or loss due to membrane binding; may not be suitable for all proteins. | < 2 mL |
Q4: Are there any alternatives to DTT for reducing disulfide bonds before maleimide conjugation?
A4: Yes, Tris(2-carboxyethyl)phosphine (TCEP) is a common alternative.[2][3] TCEP is a non-thiol-containing reducing agent and therefore does not directly compete with the maleimide reaction.[1] While some sources suggest that TCEP does not need to be removed before maleimide conjugation, others indicate that it can react with maleimides, albeit more slowly than thiols.[3][5][6] Therefore, for optimal conjugation efficiency, it is often recommended to remove excess TCEP as well.
Troubleshooting Guides
Problem 1: Low conjugation efficiency after DTT removal.
| Possible Cause | Troubleshooting Step |
| Incomplete DTT removal. | Quantify the amount of residual DTT in your sample using Ellman's reagent or HPLC-based methods.[7][8] If DTT is still present, repeat the removal step or use a more stringent method (e.g., longer dialysis time, sequential desalting columns). |
| Re-oxidation of sulfhydryl groups. | After DTT removal, work quickly and in a low-oxygen environment. Use degassed buffers to minimize re-oxidation of the free thiols on your protein.[3] |
| Incorrect pH of the conjugation buffer. | The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][9] Verify the pH of your buffer and adjust if necessary. |
| Hydrolysis of the maleimide reagent. | Prepare the maleimide stock solution fresh in an anhydrous solvent like DMSO or DMF and use it immediately. Avoid aqueous storage of the maleimide. |
Problem 2: Protein precipitation or aggregation after DTT removal.
| Possible Cause | Troubleshooting Step |
| Protein instability in the new buffer. | Ensure the buffer used for dialysis, desalting, or centrifugal ultrafiltration is compatible with your protein's stability. Consider adding stabilizing agents like glycerol (B35011) or arginine if appropriate. |
| High protein concentration during centrifugal ultrafiltration. | Avoid over-concentrating your protein. Perform the concentration in multiple, shorter spins rather than one long spin. |
| Harsh handling of the protein. | Mix gently by pipetting or slow vortexing. Avoid vigorous shaking or foaming, which can denature proteins. |
Experimental Protocols
Protocol 1: DTT Removal using a Desalting Column (Spin Format)
-
Column Equilibration: Remove the storage solution from the spin desalting column by centrifugation according to the manufacturer's instructions. Equilibrate the column with a degassed conjugation buffer (e.g., PBS, pH 7.2) by adding the buffer and centrifuging. Repeat this step 2-3 times.
-
Sample Loading: Load your protein sample containing DTT onto the center of the packed resin.
-
Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol to elute the DTT-free protein.
-
Protein Quantification: Determine the concentration of your purified protein using a standard method such as a Bradford assay or by measuring absorbance at 280 nm.
Protocol 2: DTT Removal by Dialysis
-
Sample Preparation: Place your protein sample into dialysis tubing with an appropriate molecular weight cutoff (MWCO) that will retain your protein but allow DTT to diffuse out.
-
Dialysis Setup: Immerse the sealed dialysis tubing in a large volume of degassed conjugation buffer (at least 200 times the sample volume).
-
Buffer Exchange: Gently stir the buffer at 4°C. Change the buffer every 2-3 hours for a total of 3-4 buffer changes to ensure complete removal of DTT.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing.
Protocol 3: DTT Removal using Centrifugal Ultrafiltration
-
Device Preparation: Choose a centrifugal filter unit with a MWCO significantly smaller than the molecular weight of your protein. Pre-rinse the device with conjugation buffer to remove any preservatives.
-
Sample Loading: Add your protein sample to the filter unit.
-
Centrifugation: Centrifuge the unit according to the manufacturer's guidelines to reduce the volume. Discard the flow-through containing DTT.
-
Buffer Exchange: Add fresh, degassed conjugation buffer to the concentrated sample to bring it back to the original volume. Repeat the centrifugation step. Perform at least three cycles of dilution and concentration for efficient DTT removal.
-
Sample Recovery: After the final concentration step, recover your protein from the filter unit.
Visualizations
Caption: Workflow for DTT removal before maleimide conjugation.
Caption: Signaling pathway of maleimide-thiol conjugation.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. Determination of dithiothreitol in complex protein mixtures by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Preventing protein aggregation during PEGylation with Mal-amido-PEG24-TFP ester.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during PEGylation with Mal-amido-PEG24-TFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester.[1][2][3] The maleimide group selectively reacts with thiol (sulfhydryl) groups on cysteine residues, while the TFP ester reacts with primary amine groups, such as those on lysine (B10760008) residues or the N-terminus of a protein.[2][3][4] The 24-unit polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate.[2][5] This reagent is commonly used for:
-
PEGylation of proteins and peptides: To enhance therapeutic properties like increased half-life.[5]
-
Antibody-Drug Conjugate (ADC) development: As a linker to connect cytotoxic drugs to antibodies.[5]
-
Surface modification: To functionalize nanoparticles or other surfaces.[5]
-
Protein labeling: For attaching reporter molecules.[5]
Q2: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a common issue that can arise from several factors:
-
Intermolecular Cross-linking: Since this compound is bifunctional, it can potentially link multiple protein molecules together, leading to aggregation.[6]
-
High Protein Concentration: Higher protein concentrations increase the proximity of protein molecules, facilitating intermolecular interactions and aggregation.[6][7][8]
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can affect protein stability and solubility, potentially exposing hydrophobic regions and promoting aggregation.[6][7]
-
High Molar Excess of PEG Reagent: A large excess of the PEG reagent can lead to extensive and uncontrolled modification of the protein surface, increasing hydrophobicity and the risk of aggregation.[7]
-
Poor Reagent Quality: Impurities in the PEG reagent can lead to unintended side reactions and cross-linking.
Q3: How can I detect and quantify protein aggregation?
You can detect and quantify protein aggregation using several methods:
-
Visual Observation: Look for turbidity, opalescence, or visible precipitates in your reaction mixture.[6]
-
Size Exclusion Chromatography (SEC): This technique will show the appearance of high molecular weight (HMW) species if aggregation has occurred.[6]
-
Dynamic Light Scattering (DLS): An increase in the average particle size and polydispersity can indicate aggregation.[6]
Troubleshooting Guides
Issue 1: Visible precipitation or turbidity is observed immediately after adding the this compound.
This often indicates rapid aggregation or insolubility of the reagent or protein under the current reaction conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent Mismatch | Ensure the solvent used for the this compound stock solution (e.g., DMSO, DMF) is added slowly to the aqueous protein solution with gentle mixing. Keep the final concentration of the organic solvent to a minimum. | A high concentration of organic solvent can denature the protein and cause it to precipitate. |
| High Protein Concentration | Reduce the protein concentration.[9] | High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[6][7][8] |
| Suboptimal Buffer pH | Ensure the buffer pH is optimal for your protein's stability. | Proteins are least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.[8] |
Issue 2: SEC analysis shows the formation of high molecular weight (HMW) species.
This indicates that intermolecular cross-linking is occurring.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-specific reaction of TFP ester | Optimize the reaction pH. The TFP ester reacts with primary amines at a pH range of 7.5-8.0.[3][4] If your primary goal is maleimide-thiol conjugation, consider lowering the pH to 6.5-7.5 to favor the thiol reaction.[5][9] | Controlling the pH allows for more specific targeting of either thiol or amine groups, reducing unintended cross-linking.[9] |
| High Molar Ratio of PEG Reagent | Perform small-scale optimization experiments with varying molar ratios of this compound to protein (e.g., 5:1, 10:1, 20:1).[6] | A high excess of the bifunctional linker increases the probability of multiple protein molecules being linked together.[7] |
| Reaction Temperature | Lower the reaction temperature (e.g., to 4°C).[6] | A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[6] |
Experimental Protocols
General Protocol for Two-Step Sequential PEGylation
This protocol is designed to minimize cross-linking by reacting the maleimide and TFP ester groups in a sequential manner.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer A: Phosphate buffer, pH 6.5-7.5
-
Reaction Buffer B: Bicarbonate or borate (B1201080) buffer, pH 7.5-8.0
-
Quenching solution (e.g., Tris or glycine)
-
Purification columns (e.g., SEC or dialysis cassettes)
Procedure:
Step 1: Maleimide-Thiol Conjugation
-
Protein Preparation: Prepare a solution of your protein in Reaction Buffer A. If necessary, reduce disulfide bonds to generate free thiols using a non-thiol reducing agent like TCEP.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute to the desired concentration in Reaction Buffer A.
-
Reaction Initiation: Add the PEG reagent solution to the protein solution to achieve the desired molar ratio. Mix gently.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
Purification: Remove the excess, unreacted PEG reagent by size exclusion chromatography or dialysis against a suitable buffer.
Step 2: TFP Ester-Amine Conjugation (if applicable)
-
Buffer Exchange: Transfer the purified thiol-PEGylated protein into Reaction Buffer B.
-
Addition of Second Molecule: Add the amine-containing molecule to be conjugated to the TFP ester.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted TFP esters.
-
Final Purification: Purify the final conjugate to remove unreacted molecules and quenching reagents.
Optimization Strategies
To minimize aggregation, a systematic optimization of reaction conditions is recommended. A design of experiments (DoE) approach can be highly effective.
Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation.[7] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | A higher excess drives the reaction but increases the risk of multi-PEGylation and aggregation.[6] |
| pH for Maleimide Reaction | 6.5 - 7.5 | Ensures specific reaction of maleimide with thiols.[5][9] |
| pH for TFP Ester Reaction | 7.5 - 8.0 | Optimal for the reaction of TFP esters with primary amines.[3][4] |
| Temperature | 4°C to Room Temperature | Lower temperatures slow down the reaction, which can reduce aggregation.[6] |
| Incubation Time | 1 to 12 hours | Should be optimized based on the reaction rate at the chosen temperature and pH. |
By carefully controlling these parameters and monitoring for aggregation, you can significantly improve the success of your PEGylation experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
Storage conditions to maintain Mal-amido-PEG24-TFP ester reactivity.
Technical Support Center: Mal-amido-PEG24-TFP Ester
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to maintain its reactivity. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
To ensure the long-term stability and reactivity of solid this compound, it should be stored at -20°C.[1][2][3] The compound is hygroscopic, meaning it can absorb moisture from the air, which can compromise its stability.[1][3] Therefore, it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1][4]
Q2: How should I handle the solid reagent when preparing for an experiment?
Before opening the container, always allow the this compound to warm to room temperature.[1][3][4] This prevents condensation from forming on the solid, which could lead to hydrolysis. Once opened, minimize its exposure to the atmosphere to prevent moisture absorption.[1][3]
Q3: Can I prepare a stock solution of this compound? If so, how should it be stored?
Yes, you can prepare stock solutions. It is highly recommended to use a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][6][7] These solvents should be of high purity and dried over molecular sieves to remove any residual water.[5][8] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6][9] When stored at -20°C, the stock solution should be used within a month, and at -80°C, it can be stable for up to six months.[9]
Q4: Why is it not recommended to store this compound in aqueous solutions?
Storing this reagent in aqueous solutions is not recommended because both the maleimide (B117702) and the TFP ester functional groups are susceptible to hydrolysis.[5][10][11] The maleimide ring can open in the presence of water, especially at a pH above 7.5, rendering it unreactive to thiol groups.[4][7][12] Similarly, the TFP ester can hydrolyze, particularly at a more alkaline pH, which will prevent its reaction with primary amines.[8][10]
Q5: What is the optimal pH for conjugation reactions using this compound?
This is a heterobifunctional linker, and the two reactive ends have different optimal pH ranges for their respective reactions.
-
Maleimide group: Reacts most efficiently and selectively with thiol groups at a pH range of 6.5-7.5.[1][13][14]
-
TFP ester group: Reacts optimally with primary amines at a pH range of 7.5-8.0.[1][3][4]
It is important to consider the stability of your target molecules within these pH ranges when designing your conjugation strategy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation to thiol groups | Maleimide hydrolysis: The maleimide ring may have opened due to exposure to moisture or inappropriate pH.[7][12] | - Ensure the solid reagent was stored correctly at -20°C and protected from moisture.[1][2]- Prepare aqueous solutions of the linker immediately before use.[5][6]- Maintain the reaction buffer pH between 6.5 and 7.5.[13][14] |
| Thiol oxidation: The thiol groups on your target molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides.[6][12] | - Reduce disulfide bonds using a reducing agent like TCEP (which doesn't need to be removed) or DTT (which must be removed before adding the maleimide linker).[6]- Degas buffers to remove dissolved oxygen and consider adding 1-5 mM EDTA to prevent re-oxidation.[6][12] | |
| Low or no conjugation to amine groups | TFP ester hydrolysis: The TFP ester may have hydrolyzed due to prolonged exposure to an aqueous environment, especially at a higher pH.[8][10] | - Prepare the reaction mixture immediately after dissolving the linker.- While TFP esters are more stable than NHS esters, they will still hydrolyze over time in aqueous buffers.[8][11] |
| Non-specific conjugation | Reaction of maleimide with amines: At pH values above 7.5, the maleimide group can start to react with primary amines (e.g., lysine (B10760008) residues), leading to a heterogeneous product.[4][12] | - Strictly control the pH of the maleimide-thiol conjugation step to be within the 6.5-7.5 range for high selectivity.[12] |
| Inconsistent results between experiments | Variable reagent activity: This can be due to inconsistent handling, such as differences in the time the linker is in an aqueous solution before starting the reaction or repeated freeze-thaw cycles of stock solutions.[6][9] | - Standardize the protocol, ensuring fresh buffers and linker solutions for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[6][9]- Carefully control and monitor the pH and temperature of the reaction.[7] |
Summary of Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 3 years (as specified by manufacturer) | - Keep in a tightly sealed container.- Protect from moisture (hygroscopic).[1][3]- Allow to warm to room temperature before opening.[1][4] |
| Stock Solution in Anhydrous DMSO/DMF | -20°C | Up to 1 month[9] | - Use dry, high-purity solvents.[5]- Store in small aliquots to avoid freeze-thaw cycles.[6][9] |
| -80°C | Up to 6 months[9] | - Use dry, high-purity solvents.[5]- Store in small aliquots to avoid freeze-thaw cycles.[6][9] | |
| Aqueous Solution | Room Temperature or 4°C | Not Recommended for Storage | - Prepare immediately before use due to rapid hydrolysis of both maleimide and TFP ester groups.[5][7] |
Experimental Protocols
Protocol for Assessing Maleimide Reactivity
This protocol provides a general method to assess the reactivity of the maleimide group of this compound by reacting it with a thiol-containing molecule and analyzing the product.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMSO immediately before use.
-
Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0, and degas it to remove dissolved oxygen.
-
Dissolve a thiol-containing molecule (e.g., L-cysteine) in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the this compound solution to the thiol-containing molecule solution.
-
Incubate the reaction mixture for 2 hours at room temperature.
-
-
Analysis:
-
Analyze the reaction mixture using a suitable technique such as LC-MS to confirm the formation of the desired conjugate and to check for the presence of unreacted starting materials.
-
Visualizations
Caption: Factors influencing this compound reactivity.
Caption: Experimental workflow for conjugation and troubleshooting.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. MAL-dPEG ®24-amido-dPEG ®24-TFP ester | Sigma-Aldrich [sigmaaldrich.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
Technical Support Center: Optimizing PEGylation Reaction Efficiency
Welcome to the Technical Support Center for PEGylation reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their PEGylation experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during PEGylation reactions in a question-and-answer format.
Issue: Low or No PEGylation Yield
Q1: My PEGylation reaction has a very low yield or failed completely. What are the common causes?
A1: Low PEGylation yield is a frequent issue and can stem from several factors:
-
Suboptimal pH: The pH of the reaction buffer is critical. For amine-reactive PEGylation (e.g., using NHS esters), the pH should typically be in the range of 7.0-9.0 to ensure the primary amine is deprotonated and nucleophilic.[1][2][3] For thiol-reactive PEGylation (e.g., using maleimide), a pH range of 6.5-7.5 is optimal to ensure the specificity of the reaction.[3]
-
Inactive PEG Reagent: The PEG reagent may have hydrolyzed due to improper storage or handling. Activated PEGs, especially NHS esters, are moisture-sensitive.[4] Always use fresh reagents and store them under inert gas in a desiccated environment.
-
Incorrect Molar Ratio: The molar ratio of PEG to the protein or molecule is a key parameter.[1][5] An insufficient amount of PEG will lead to a low yield, while an excessive amount can result in multi-PEGylated species.[6] It is crucial to optimize this ratio for each specific reaction.[1][7]
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the PEG reagent, significantly reducing the yield.[8] Always use non-nucleophilic buffers like phosphate-buffered saline (PBS).
-
Low Reaction Temperature or Time: While some reactions proceed at room temperature, others may require specific temperatures and incubation times for optimal results. For instance, a study on rhG-CSF found that a 2-hour reaction was sufficient for optimal monoPEGylation.[9]
Q2: How can I confirm if my PEG reagent is still active?
A2: You can perform a small-scale test reaction with a model protein rich in primary amines, like Bovine Serum Albumin (BSA), and analyze the results using SDS-PAGE. A shift in the molecular weight of BSA will indicate a successful PEGylation and an active PEG reagent.[8]
Issue: Non-Specific PEGylation and Multiple Products
Q3: My reaction produces a mixture of mono-, di-, and multi-PEGylated products. How can I improve the selectivity for mono-PEGylation?
A3: Achieving mono-PEGylation is a common goal to ensure product homogeneity. Strategies to improve selectivity include:
-
Optimize Molar Ratio: Carefully titrate the PEG-to-protein molar ratio. Lowering the ratio can favor mono-PEGylation, but may also decrease the overall yield.[6] A study on rhG-CSF found a 5:1 molar ratio of mPEG-ALD to protein to be optimal for monoPEGylation.[9]
-
Control Reaction pH: Adjusting the pH can influence the reactivity of different sites on the protein. For N-terminal PEGylation, a slightly acidic pH can sometimes favor the N-terminal amine over lysine (B10760008) residues.[6]
-
Site-Specific PEGylation Strategies: For precise control, consider using site-specific PEGylation techniques. This can involve introducing a unique cysteine residue for thiol-specific PEGylation or using enzymatic methods.[10][11][12]
-
Reaction Time: Shorter reaction times can sometimes limit the extent of PEGylation, favoring the formation of mono-PEGylated products.
Q4: I am observing PEGylation at unintended sites. How can I prevent this?
A4: Non-specific binding can be minimized by:
-
Choosing the Right Chemistry: Select a PEG reagent with a functional group that targets a specific amino acid. For example, maleimide-activated PEGs are highly specific for cysteine residues at a pH between 6.5 and 7.5.[3]
-
Protecting Active Sites: In some cases, the active site of a protein can be protected by a substrate or inhibitor during the PEGylation reaction to prevent loss of biological activity.[13]
Issue: Product Aggregation and Instability
Q5: My PEGylated product is aggregating during or after the reaction. What can I do?
A5: Aggregation can be a significant challenge. Here are some troubleshooting steps:
-
Optimize Buffer Conditions: Screen different buffer conditions, including pH and ionic strength, to find the optimal environment for your PEGylated molecule's stability.[14]
-
Work at Low Temperatures: Performing the reaction and purification steps at low temperatures (e.g., 4°C) can help minimize aggregation.[14]
-
Include Excipients: The addition of stabilizers, such as arginine or non-ionic surfactants, to the reaction or purification buffers can sometimes prevent aggregation.[14]
-
PEG Chain Length: The length and structure of the PEG chain can influence the stability of the conjugate. In some cases, a longer PEG chain may be required to enhance solubility and prevent aggregation.[15]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize my PEGylation reaction?
A1: The first step is to systematically evaluate the key reaction parameters. A Design of Experiments (DOE) approach can be very effective in identifying the most critical factors, which often include the PEG-to-protein molar ratio and the reaction pH.[5]
Q2: How do I choose the right PEG reagent for my application?
A2: The choice of PEG reagent depends on the functional groups available on your target molecule and your desired outcome. For proteins, amine-reactive PEGs (like NHS esters) are common due to the abundance of lysine residues.[16] For site-specific modification, thiol-reactive PEGs (like maleimides) are often preferred.[16] The molecular weight and structure (linear vs. branched) of the PEG will also impact the properties of the final conjugate.[17]
Q3: How can I stop the PEGylation reaction before purification?
A3: For amine-reactive PEGylation using NHS esters, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris, glycine, or ethanolamine.[14] These molecules will react with any remaining active PEG, preventing further reaction with your target molecule.
Q4: What are the best methods to purify my PEGylated product?
A4: Purification is essential to remove unreacted PEG and protein, as well as undesired PEGylated species.[18][] Common purification techniques include:
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size.[][20][21] The larger PEGylated protein will elute before the smaller unreacted protein and PEG.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for separation from the un-PEGylated form.[][20][22]
-
Ultrafiltration/Diafiltration: These membrane-based methods can be used to remove smaller unreacted PEG molecules.[][20]
Q5: How do I characterize my final PEGylated product?
A5: Proper characterization is crucial to confirm successful PEGylation and determine the degree of modification.[10] Common analytical techniques include:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated product compared to the unmodified molecule.[8]
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC and Reverse-Phase HPLC (RP-HPLC) can be used to separate and quantify different PEGylated species.[10]
-
Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.[10][18]
Data Presentation
Table 1: Recommended Starting Conditions for Common PEGylation Chemistries
| PEG Chemistry | Target Functional Group | Recommended pH Range | Common Quenching Agent |
| NHS Ester | Primary Amine (-NH2) | 7.0 - 9.0[1][3][23] | Tris, Glycine, Ethanolamine[14] |
| Maleimide | Thiol (-SH) | 6.5 - 7.5[3] | Cysteine, DTT |
| Aldehyde | Primary Amine (-NH2) | ~5.0 - 7.0[9] | Sodium Borohydride |
Table 2: Troubleshooting Summary for Low PEGylation Yield
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify and adjust the pH of the reaction buffer to the optimal range for your chosen chemistry. |
| Inactive PEG Reagent | Use a fresh vial of PEG reagent and store it properly. Perform a small-scale test with a control protein. |
| Incorrect Molar Ratio | Optimize the PEG:protein molar ratio. Start with a 3:1 or 5:1 ratio and adjust as needed.[9] |
| Competing Nucleophiles | Use a non-amine-containing buffer such as PBS. |
| Low Temperature/Time | Increase the reaction time or temperature according to established protocols for your specific molecules. |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation using an NHS Ester
-
Protein Preparation: Prepare a solution of your protein (e.g., 5-10 mg/mL) in an amine-free buffer, such as 0.1 M PBS, pH 7.4.[8]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in an anhydrous solvent like DMSO or DMF.[8]
-
Reaction: Add the dissolved PEG-NHS ester to the protein solution at a predetermined molar ratio (e.g., 5:1 PEG to protein).
-
Incubation: Gently mix the reaction and incubate at room temperature or 4°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[8] Incubate for an additional 15-30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable method like Size Exclusion Chromatography (SEC).
-
Analysis: Analyze the purified product using SDS-PAGE and/or HPLC to confirm PEGylation and assess purity.
Visualizations
Caption: A general experimental workflow for a typical PEGylation reaction.
Caption: A decision tree for troubleshooting low PEGylation yields.
Caption: Key parameters influencing PEGylation reaction outcomes.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 6. (586p) Optimization of Protein Pegylation | AIChE [proceedings.aiche.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Site-Specific PEGylation of Therapeutic Proteins: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. benchchem.com [benchchem.com]
- 15. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - RU [thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
- 18. creativepegworks.com [creativepegworks.com]
- 20. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 23. idosi.org [idosi.org]
Impact of buffer choice on TFP ester reaction with amines.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of buffer choice on the reaction of 2,3,5,6-tetrafluorophenyl (TFP) esters with primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting TFP esters with amines?
A1: The optimal pH range for TFP ester reactions with amines is typically between 7.0 and 9.0.[1] The reaction's efficiency increases with pH because the amine groups (with a pKa of around 10.5) need to be deprotonated to be reactive.[2] However, at excessively high pH, the competing reaction of ester hydrolysis also increases.[3]
Q2: Which buffers are recommended for TFP ester conjugation reactions?
A2: Several buffers are suitable for TFP ester conjugations. Commonly recommended buffers include:
-
0.1–0.2 M Sodium Bicarbonate (pH 8.3-9.0)[2]
-
Phosphate-Buffered Saline (PBS) (pH 7.2-7.4)[1]
-
20 mM HEPES[1]
-
100 mM Carbonate/Bicarbonate[1]
-
50 mM Borate (B1201080) Buffer[1]
-
Tetraborate buffer (pH 8.5) is particularly recommended for conjugations with oligonucleotides.[2][4]
Q3: Are there any buffers I should avoid?
A3: Yes. It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][2] These buffers will compete with your target molecule for reaction with the TFP ester, significantly reducing your conjugation efficiency.
Q4: How does the stability of TFP esters compare to NHS esters?
A4: TFP esters are significantly more stable towards hydrolysis in aqueous solutions, especially at basic pH, compared to N-hydroxysuccinimide (NHS) esters.[3][5][6][7][8] This enhanced stability provides a longer reaction time and can lead to more efficient and reproducible conjugations.[6][8] For instance, at pH 10, the half-life of a TFP ester on a self-assembled monolayer was found to be almost 10-fold longer than that of an NHS ester.[3]
Q5: My TFP ester is not dissolving in the reaction buffer. What should I do?
A5: Many TFP esters are hydrophobic and may have limited solubility in aqueous buffers.[9] It is recommended to first dissolve the TFP ester in a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to create a stock solution.[1] This stock solution can then be added to your reaction buffer. Note that DMSO should not be used with sulfonyl chlorides as it can react with them.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inappropriate Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target amine.[1][2] | Action: Switch to a non-amine-containing buffer such as PBS, sodium bicarbonate, or borate buffer.[1] |
| 2. Incorrect pH: The reaction pH is too low, resulting in protonated and unreactive amine groups on the target molecule.[2] | Action: Increase the pH of the reaction buffer to a range of 7.0-9.0 to ensure the amine is deprotonated.[1] | |
| 3. Hydrolysis of TFP Ester: The TFP ester has hydrolyzed due to excessive moisture or prolonged exposure to basic conditions before reacting with the amine. TFP esters are moisture-sensitive.[1] | Action: Always allow the TFP ester vial to come to room temperature before opening to prevent moisture condensation. Prepare stock solutions immediately before use.[1] While TFP esters are more stable than NHS esters, they will still hydrolyze over time at basic pH.[3][5] | |
| 4. Low Protein/Molecule Concentration: The concentration of the amine-containing molecule is too low, leading to inefficient reaction kinetics. | Action: For optimal results, protein concentrations should be at least 2 mg/mL.[2][4] Reactions are highly concentration-dependent. | |
| Reaction Fails to Go to Completion | 1. Insufficient Molar Excess of TFP Ester: The amount of TFP ester is not sufficient to label all available amine sites. | Action: Optimize the molar ratio of TFP ester to your amine-containing molecule. For proteins with concentrations ≥ 5 mg/mL, a 10-fold molar excess of the reagent is a good starting point. For samples < 5 mg/mL, a 20- to 50-fold molar excess may be required.[1] |
| 2. Short Reaction Time: The incubation time is not long enough for the reaction to complete. | Action: Typical reaction times are 30 minutes to 2 hours at room temperature.[1] Incubation on ice for 2 hours is also an option.[1] Longer incubation times can sometimes improve efficiency.[1] | |
| Unexpected Side Products | 1. Reaction with Other Nucleophiles: Besides the target primary amine, other nucleophilic groups in the molecule (e.g., thiols, hydroxyls) might react with the TFP ester, although this is less common. | Action: Consider protecting other reactive groups if they are more nucleophilic than the target amine under the reaction conditions. |
| 2. Impure Reagents: The TFP ester or the amine-containing molecule may contain impurities that lead to side reactions. | Action: Ensure the purity of all reagents. Use high-quality, anhydrous solvents for preparing stock solutions.[9] |
Quantitative Data
Table 1: Comparison of Hydrolysis Half-Life for TFP and NHS Esters on a Self-Assembled Monolayer
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | ~739 | ~385 |
| 8.0 | ~231 | ~77 |
| 10.0 | ~350 | ~39 |
Data adapted from a study on self-assembled monolayers, demonstrating the higher stability of TFP esters to base-catalyzed hydrolysis.[3]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a TFP Ester
-
Prepare the Protein Solution:
-
Prepare the TFP Ester Stock Solution:
-
Immediately before use, dissolve the TFP ester in anhydrous DMF or DMSO to a concentration of 10 mM.[1]
-
-
Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris, to a final concentration of 50-100 mM.[1] Incubate for 15-30 minutes.
-
-
Purification:
-
Remove the excess, unreacted TFP ester and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Protocol 2: Comparative Analysis of TFP and NHS Ester Hydrolysis Rate
This protocol provides a method to compare the hydrolysis rates of TFP and NHS esters.
-
Prepare Ester Stock Solutions:
-
Prepare 10 mM stock solutions of the TFP ester and the NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF).[10]
-
-
Prepare Reaction Buffers:
-
Prepare buffers at the desired pH values for testing (e.g., pH 7.4 PBS and pH 8.5 sodium bicarbonate).[10]
-
-
Initiate Hydrolysis:
-
Dilute each ester stock solution into the different reaction buffers to a final concentration of 1 mM.[10]
-
-
Monitor the Reaction:
-
At regular time intervals (e.g., every 15 minutes for the first hour, then hourly), take an aliquot of each reaction.
-
Analyze the samples by reverse-phase HPLC with a C18 column. Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak using a UV detector at an appropriate wavelength.[10]
-
-
Data Analysis:
-
Calculate the percentage of the remaining active ester at each time point to determine the hydrolysis rate and half-life.[10]
-
Diagrams
Caption: Experimental workflow for TFP ester reaction with amines.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
How to confirm successful conjugation with Mal-amido-PEG24-TFP ester.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for successfully performing and confirming conjugation reactions using Mal-amido-PEG24-TFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3] It features two reactive ends separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer:
-
Maleimide (B117702) group: Reacts specifically with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides. This reaction is most efficient at a pH of 6.5-7.5.[4][5]
-
TFP (2,3,5,6-Tetrafluorophenyl) ester: Reacts with primary amine groups, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds.[4][5] The optimal pH for this reaction is between 7.5 and 8.0.[4][5] TFP esters are generally more stable in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation.[5][6][7]
The hydrophilic PEG spacer enhances the solubility of the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.[8]
Q2: What are the critical reaction conditions to ensure successful conjugation?
Successful conjugation depends on several factors:
-
pH Control: Maintain a pH of 6.5-7.5 for the maleimide-thiol reaction and 7.5-8.0 for the TFP ester-amine reaction. A compromise pH of ~7.5 is often used for one-pot reactions, but sequential conjugation may yield better results.
-
Buffer Selection: Use non-amine, thiol-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[9][10] Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they will compete with the target molecules.[9][10]
-
Reagent Preparation: TFP esters are moisture-sensitive.[10] Always allow the reagent to warm to room temperature before opening.[4][10] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and do not store in aqueous solutions.[8][10]
-
Thiol Availability: If conjugating to a cysteine residue within a disulfide bond, the bond must first be reduced using an agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide linker.[9] To prevent re-oxidation of thiols, degas buffers and consider adding a chelating agent like EDTA.[8][9]
Q3: How can I avoid common side reactions?
The two most common side reactions are maleimide hydrolysis and thiol oxidation.
-
Maleimide Hydrolysis: The maleimide ring can open upon exposure to water, especially at a pH above 7.5, rendering it inactive. To minimize this, prepare the reagent fresh and perform the conjugation reaction promptly within the optimal pH range of 6.5-7.5.[8]
-
Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, making them unavailable for conjugation. This can be prevented by using degassed buffers, adding 1-5 mM EDTA, and working quickly.[8][9] The use of a reducing agent like TCEP is recommended as it doesn't need to be removed prior to conjugation.[9]
Methods for Confirming Successful Conjugation
Confirmation of PEGylation is crucial for ensuring the quality and consistency of your bioconjugate.[11] Several analytical techniques can be used, each providing different information about the success of the reaction.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Principle: This technique separates proteins based on their molecular weight. Successful conjugation with this compound (Molecular Weight: ~1445.5 Da) will result in an increase in the molecular weight of the target protein.
-
Expected Result: A distinct band shift upwards on the gel compared to the unconjugated protein. PEGylated proteins often run at a higher apparent molecular weight than their actual mass would suggest due to the hydrodynamic size of the PEG chain.[12]
-
Usefulness: Provides a quick, qualitative assessment of the conjugation reaction. It can help visualize the presence of conjugated product, remaining unconjugated protein, and potential di- or multi-PEGylated species.
Mass Spectrometry (MS)
-
Principle: MS provides a highly accurate measurement of the molecular weight of the intact protein. It is the gold standard for confirming the degree of PEGylation.[13][14][15]
-
Expected Result: The mass spectrum of the conjugated product will show a mass increase corresponding to the addition of one or more Mal-amido-PEG24-TFP linkers. For example, a mono-PEGylated protein will have a mass equal to the (unmodified protein mass + 1445.5 Da).
-
Usefulness: Unambiguously confirms successful conjugation and determines the number of PEG chains attached per protein molecule (degree of PEGylation).[16][17][18] Techniques like ESI-MS and MALDI-MS are commonly employed.[14][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the components of a reaction mixture, including the PEGylated product, unreacted protein, and excess PEG reagent.[19][20]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[] PEGylation increases the size of the protein, causing it to elute earlier from the SEC column than the unconjugated protein.[][22][23] SEC is very effective at separating the high molecular weight PEGylated protein from unreacted low molecular weight PEG reagents.[][24]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[] PEGylation can alter the surface hydrophobicity of a protein, which can be exploited for separation using HIC.[25][26] This method can sometimes resolve species with the same number of PEG chains attached at different sites (positional isomers).[]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[] The attachment of a neutral PEG chain can shield charged residues on the protein surface, altering its interaction with the IEX resin and allowing for separation of PEGylated species.[] Like HIC, IEX can also be useful for separating positional isomers.[]
Comparison of Analytical Methods
| Method | Principle | Information Provided | Pros | Cons |
| SDS-PAGE | Separation by molecular weight | Qualitative assessment of conjugation, visualization of product vs. starting material | Fast, simple, widely available | Low resolution, provides apparent MW only, not quantitative |
| Mass Spectrometry | Measurement of mass-to-charge ratio | Exact mass of conjugate, degree of PEGylation, confirmation of identity | Highly accurate, definitive confirmation | Requires specialized equipment, can be complex for heterogeneous samples |
| SEC-HPLC | Separation by hydrodynamic size | Separation of conjugate, starting material, and excess PEG; quantification of purity | Robust, good for removing excess reagent, can be quantitative | May not resolve species with small mass differences |
| HIC-HPLC | Separation by hydrophobicity | Separation of different PEGylated species, potential to resolve isomers | High resolution for different degrees of PEGylation | Can have lower capacity, method development can be complex |
| IEX-HPLC | Separation by surface charge | Separation of different PEGylated species, potential to resolve isomers | High resolution, widely used in protein purification | PEG chains can shield charges, affecting separation |
Visualizing the Process
Experimental Workflow
Caption: High-level workflow for protein conjugation and analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Detected | Maleimide Hydrolysis | Store linker correctly (-20°C). Prepare aqueous solutions of the maleimide immediately before use. Ensure reaction buffer pH is between 6.5-7.5.[8][9] |
| Thiol Oxidation | Reduce disulfide bonds with TCEP. Degas buffers and add 1-5 mM EDTA to prevent re-oxidation.[8][9] Quantify free thiols before starting.[9] | |
| Incorrect Buffer | Use a non-amine, thiol-free buffer like PBS or HEPES. Avoid Tris and buffers containing DTT.[9][10] | |
| TFP Ester Hydrolysis | Ensure linker is stored under anhydrous conditions. Prepare stock solutions in dry DMSO or DMF.[4][10] Perform amine conjugation at pH 7.5-8.0. | |
| Precipitation of Conjugate | Hydrophobic Interactions | The PEG linker is hydrophilic and generally improves solubility. If precipitation occurs, it may be due to protein denaturation. Re-evaluate buffer conditions, protein concentration, or reaction temperature. |
| Inconsistent Results | Variable Reagent Activity | Use fresh aliquots of the linker for each experiment to avoid degradation from repeated freeze-thaw cycles or moisture exposure. Standardize the time the reagent is in solution before use.[9] |
| Variable Thiol Availability | Ensure consistent and complete reduction of disulfide bonds in each experiment.[9] |
Troubleshooting Logic
Caption: A decision tree for troubleshooting common conjugation issues.
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of PEGylated Protein
This protocol provides a general guideline for analyzing your conjugation reaction.
Materials:
-
Acrylamide gel (percentage appropriate for your protein's size)
-
SDS-PAGE running buffer
-
LDS sample buffer
-
Protein molecular weight standards
-
Staining solution (e.g., Coomassie Brilliant Blue) and destaining solution
-
Samples: Unconjugated protein (control), conjugation reaction mixture, purified conjugate
Procedure:
-
Sample Preparation: Mix your protein samples with LDS sample buffer. Typically, a 3:1 ratio of sample to 4x buffer is used.[12]
-
Heat the samples at 70-95°C for 5-10 minutes to denature the proteins.[27]
-
Gel Loading: Load the prepared molecular weight standard and ~1-10 µg of each protein sample into the wells of the polyacrylamide gel.[12]
-
Electrophoresis: Assemble the electrophoresis apparatus and fill with running buffer. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[27][28]
-
Staining: After electrophoresis, carefully remove the gel. Submerge it in staining solution and agitate gently for at least 15-30 minutes.[29]
-
Destaining: Pour off the stain and add destaining solution. Agitate and change the destain solution periodically until the protein bands are clearly visible against a clear background.[29]
-
Analysis: Visualize the gel. Successful conjugation is indicated by the appearance of a new, higher molecular weight band in the lanes containing the reaction mixture and purified conjugate, compared to the unconjugated control.
Protocol 2: General SEC-HPLC Method for Purity Assessment
This protocol is a starting point for assessing the purity of a PEGylated protein.
System and Column:
-
An HPLC or UHPLC system with a UV detector.
-
A size-exclusion column suitable for the molecular weight of your protein and its PEGylated form (e.g., columns with pore sizes of 200-450 Å are common for antibodies and other large proteins).[23][30]
Mobile Phase:
-
A common mobile phase is 100-150 mM sodium phosphate, 150 mM sodium chloride, pH 6.8-7.4. Isocratic elution is used.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for analytical columns) until a stable baseline is achieved.
-
Sample Preparation: Dilute the unconjugated protein control and the purified conjugate in the mobile phase to a suitable concentration (e.g., 0.5-2.0 mg/mL).
-
Injection: Inject equal volumes (e.g., 10-20 µL) of the control and the purified conjugate samples.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Analysis:
-
The PEGylated protein will have a shorter retention time (elute earlier) than the unconjugated protein due to its larger hydrodynamic size.
-
Integrate the peak areas to quantify the purity of the conjugate and identify the presence of any remaining unconjugated protein or aggregates (which would elute even earlier).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-amido-PEG-TFP ester | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. enovatia.com [enovatia.com]
- 17. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 18. sciex.com [sciex.com]
- 19. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 20. benchchem.com [benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Waters ACQUITY UPLC Protein SEC Columns : UVISON.com [uvison.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. SDS-PAGE Protocol | Rockland [rockland.com]
- 28. benchchem.com [benchchem.com]
- 29. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 30. lcms.cz [lcms.cz]
Mitigating off-target reactions of Mal-amido-PEG24-TFP ester.
Welcome to the technical support center for Mal-amido-PEG24-TFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target reactions and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker. It contains two reactive groups: a maleimide (B117702) group and a tetrafluorophenyl (TFP) ester. The maleimide group is highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, within a pH range of 6.5 to 7.5.[1][2][3] The TFP ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds.[1][2][3]
Q2: What are the main off-target reactions associated with the maleimide group?
The primary off-target reactions for the maleimide group are:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5.[4] This reaction forms a maleamic acid derivative that is no longer reactive with thiols.
-
Reaction with Primary Amines: At pH values above 7.5, the maleimide group can lose its selectivity for thiols and begin to react with primary amines, such as the side chains of lysine residues.[5][6]
Q3: What is the primary off-target reaction for the TFP ester group?
The main side reaction for the TFP ester is hydrolysis. TFP esters, while more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, will still hydrolyze in aqueous solutions, particularly at basic pH.[7] This hydrolysis results in a carboxylic acid that is unreactive towards amines.
Q4: How does the stability of a TFP ester compare to an NHS ester?
TFP esters are significantly more stable towards hydrolysis than NHS esters, especially at basic pH.[7] This increased stability provides a larger window for the conjugation reaction with primary amines to occur before the ester is inactivated by hydrolysis.
Q5: What are the optimal pH ranges for the reactions of the maleimide and TFP ester groups?
-
Maleimide-Thiol Reaction: The optimal pH range is 6.5-7.5.[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing the competing reactions of maleimide hydrolysis and reaction with amines.
-
TFP Ester-Amine Reaction: The optimal pH for the reaction with primary amines is typically in the range of 7.5-8.0.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation to Cysteine Residues | 1. Hydrolysis of Maleimide: The maleimide group may have hydrolyzed before the addition of the thiol-containing molecule. 2. Oxidized Thiols: The target cysteine residues may be present as disulfide bonds, which are unreactive towards maleimides. 3. Incorrect pH: The reaction pH may be outside the optimal range of 6.5-7.5. | 1. Use Fresh Reagents: Prepare the this compound solution immediately before use. Avoid storing the reagent in aqueous buffers. 2. Reduce Disulfide Bonds: Pre-treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiols are available. 3. Optimize pH: Ensure your reaction buffer is maintained between pH 6.5 and 7.5 using a non-nucleophilic buffer such as phosphate (B84403) or HEPES. |
| Low or No Conjugation to Lysine Residues | 1. Hydrolysis of TFP Ester: The TFP ester may have hydrolyzed prior to reacting with the amine. 2. Incorrect pH: The reaction pH may be too low for efficient deprotonation of the primary amines. 3. Presence of Amine-Containing Buffers: Buffers such as Tris or glycine (B1666218) will compete with the target protein for reaction with the TFP ester. | 1. Use Fresh Reagents and Anhydrous Solvent: Dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture. 2. Adjust pH: Increase the pH of the reaction buffer to the 7.5-8.0 range to facilitate the reaction with primary amines. 3. Use Amine-Free Buffers: Employ buffers such as phosphate, bicarbonate, or borate (B1201080) for the conjugation reaction. |
| High Levels of Off-Target Modification | 1. Reaction with Lysines by Maleimide: The pH of the maleimide-thiol reaction may be too high (above 7.5), leading to reaction with lysine residues. 2. Heterogeneous Conjugation: The resulting product may have a wide distribution of linker molecules per protein (drug-to-antibody ratio, DAR). | 1. Strict pH Control: Carefully maintain the pH of the maleimide-thiol conjugation step between 6.5 and 7.5. 2. Optimize Molar Ratio: Adjust the molar ratio of the this compound to the protein to control the extent of labeling. |
| Product Instability (Loss of Conjugated Molecule) | 1. Retro-Michael Reaction: The thioether bond formed from the maleimide-thiol reaction can be reversible, leading to deconjugation. | 1. Post-Conjugation Hydrolysis: After the conjugation is complete, the pH can be raised to intentionally hydrolyze the succinimide (B58015) ring, which stabilizes the thioether linkage. |
Data Presentation
Table 1: Comparison of Hydrolysis Half-Lives for TFP and NHS Esters at Various pH Values
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | ~456 | ~240-300 |
| 8.0 | ~180 | ~60 |
| 10.0 | ~360 | ~39 |
| Data is compiled from studies on self-assembled monolayers and may vary in solution. |
Table 2: pH Dependence of Maleimide Reactivity and Stability
| pH Range | Reaction with Thiols | Reaction with Amines | Maleimide Hydrolysis |
| < 6.5 | Slower | Negligible | Very Slow |
| 6.5 - 7.5 | Optimal | Minimal | Slow |
| > 7.5 | Fast | Increases | Increases Significantly |
| Qualitative comparison based on established principles of maleimide chemistry.[5][6] |
Experimental Protocols
Protocol 1: Two-Step Conjugation to a Protein (Cysteine then Lysine)
This protocol is designed for the sequential conjugation of this compound first to cysteine residues and then to lysine residues of a protein such as an antibody.
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Reaction Buffer 1: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Reaction Buffer 2: 0.1 M Sodium Bicarbonate, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Step 1: Reduction of Protein Disulfide Bonds (for Cysteine Conjugation)
-
Dissolve the protein in degassed Reaction Buffer 1 to a concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column, exchanging the protein into fresh, degassed Reaction Buffer 1.
Step 2: Maleimide-Thiol Conjugation
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Add the desired molar excess (typically 5-20 fold) of the linker solution to the reduced protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
Step 3: Purification of the Intermediate Conjugate
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column, eluting with Reaction Buffer 2.
Step 4: TFP Ester-Amine Conjugation
-
The purified intermediate from Step 3 is now in the correct buffer for the second reaction.
-
Incubate the solution for 2-4 hours at room temperature to allow the TFP ester to react with primary amines on a second molecule (if applicable in your experimental design). If the goal is to only conjugate via the maleimide, proceed to quenching.
Step 5: Quenching and Final Purification
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any remaining TFP esters.
-
Incubate for 15 minutes at room temperature.
-
Purify the final conjugate using a desalting column or other appropriate chromatography method to remove quenching reagent and any remaining unreacted linker.
Protocol 2: Characterization of the Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by HPLC
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: This is a common method for determining the DAR of cysteine-linked conjugates. Different drug-loaded species will have different hydrophobicities and will elute as separate peaks.
-
Reversed-Phase (RP)-HPLC: Can be used to separate light and heavy chains after reduction of the conjugate, allowing for determination of the drug load on each chain.
2. Mass Spectrometry (MS) for Confirmation
-
LC-MS: Coupling liquid chromatography to a mass spectrometer allows for the accurate mass determination of the intact conjugate or its subunits. This can confirm the number of linker molecules attached and identify any off-target modifications.
Visualizations
Reaction Scheme of this compound
Caption: Reaction pathways for this compound with protein functional groups.
Troubleshooting Workflow for Low Conjugation Yield
References
- 1. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Instability of thiosuccinimide linkage and mitigation strategies.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of thiosuccinimide linkages in bioconjugates, particularly antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for the thiosuccinimide linkage in ADCs?
A1: The principal route of instability for the thiosuccinimide linkage, formed from the Michael addition of a thiol (e.g., from a cysteine residue) to a maleimide (B117702), is the retro-Michael reaction.[1] This is a reversible process where the thiosuccinimide adduct reverts to the original thiol and maleimide. This deconjugation can lead to premature release of the payload (e.g., a cytotoxic drug) in vivo. The released maleimide-payload can then react with other thiol-containing molecules, such as serum albumin and glutathione (B108866), leading to off-target toxicity and reduced therapeutic efficacy.[2][3][4]
Another consideration is the hydrolysis of the succinimide (B58015) ring itself. While this process, when it occurs post-conjugation, leads to a stable, ring-opened maleamic acid thioether that is resistant to the retro-Michael reaction, the rate of hydrolysis for traditional N-alkylmaleimides is often too slow to effectively compete with the rapid retro-Michael reaction in a biological environment.[1][5]
Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma, with reported shedding rates as high as 50-75% within 7-14 days for some ADCs, is most commonly due to the retro-Michael reaction leading to deconjugation.[2][5] To mitigate this, several strategies can be employed:
-
Promote Post-Conjugation Hydrolysis: The hydrolyzed, ring-opened form of the thiosuccinimide linkage is stable and not susceptible to the retro-Michael reaction.[5][6] This can be achieved by:
-
Utilize Next-Generation Maleimides: Several maleimide derivatives have been engineered to enhance the stability of the resulting conjugate:
-
Self-hydrolyzing maleimides: These contain functionalities, such as an adjacent basic amino group, that provide intramolecular catalysis of the thiosuccinimide ring hydrolysis, leading to rapid stabilization at neutral pH.[6]
-
N-Aryl and electron-withdrawing substituted maleimides: The presence of electron-withdrawing groups on the maleimide nitrogen can significantly accelerate the rate of the stabilizing ring-opening hydrolysis.[5][7]
-
Dihalomaleimides: These create an unsaturated thiosuccinimide linkage that is mechanistically stable against the retro-Michael reaction. However, they can be susceptible to thiol exchange, so subsequent hydrolysis is still beneficial for long-term stability.[7]
-
Q3: How does pH affect the stability of the maleimide-thiol linkage during and after conjugation?
A3: pH is a critical parameter throughout the bioconjugation process:
-
During Conjugation (pH 6.5-7.5): This pH range is optimal for the thiol-maleimide reaction. It is a compromise that ensures the thiol group is sufficiently nucleophilic for the reaction to proceed efficiently while minimizing competing side reactions.[8][9]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to direct hydrolysis, which renders it unreactive towards thiols. Furthermore, reaction with primary amines (e.g., on lysine (B10760008) residues) becomes more prevalent, leading to a loss of selectivity and a heterogeneous product.[9]
-
Post-Conjugation: A higher pH (typically 8.0-9.0) can be used intentionally to accelerate the hydrolysis of the thiosuccinimide ring, thereby stabilizing the conjugate against the retro-Michael reaction.[1][3]
Q4: Can the conjugation site on the antibody influence the stability of the thiosuccinimide linkage?
A4: Yes, the local microenvironment of the conjugation site on the antibody can significantly impact the stability of the thiosuccinimide linkage.[7] Factors such as solvent accessibility and the presence of nearby charged amino acid residues can influence the rate of both the retro-Michael reaction and the stabilizing hydrolysis. For instance, positively charged residues in the vicinity of the linkage can promote rapid hydrolysis of the thiosuccinimide ring, leading to a more stable conjugate.[7] Therefore, the choice of cysteine conjugation site, whether through engineering or reduction of native disulfides, is a crucial consideration for ADC stability.
Troubleshooting Guides
Problem 1: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Batches
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Optimize the molar ratio of the linker-payload to the antibody. A sufficient excess of the maleimide-functionalized component is needed to drive the reaction to completion.[1] |
| Side Reactions | Ensure the reaction pH is maintained between 6.5 and 7.5 to prevent side reactions with amines.[1][9] |
| Incomplete Disulfide Reduction | If conjugating to native cysteines from reduced interchain disulfides, verify complete reduction using a suitable reducing agent like TCEP or DTT.[1] |
| Maleimide Hydrolysis | Use freshly prepared maleimide solutions and avoid prolonged storage in aqueous buffers to prevent pre-conjugation hydrolysis.[8] |
Problem 2: High Levels of Unconjugated Antibody Post-Purification
| Possible Cause | Troubleshooting Steps |
| Insufficient Molar Excess of Linker-Payload | Increase the molar excess of the maleimide reagent (e.g., 10-20 fold) to ensure complete conjugation.[9] |
| Premature Hydrolysis of Maleimide | Prepare maleimide stock solutions in a dry, water-miscible solvent like DMSO and add it to the reaction buffer immediately before starting the conjugation.[8] |
| Suboptimal Reaction pH | Confirm that the pH of the reaction buffer is within the optimal range of 6.5-7.5.[9] |
Data Summary
Table 1: Factors Influencing Thiosuccinimide Linkage Stability
| Factor | Impact on Stability | Recommended Conditions/Strategy |
| pH | Higher pH increases the rate of the stabilizing hydrolysis but also the rate of maleimide hydrolysis and deconjugation.[3][9] | Conjugation: pH 6.5-7.5. Post-conjugation stabilization: controlled incubation at pH 8.0-9.0. |
| Temperature | Higher temperatures accelerate both the retro-Michael reaction and hydrolysis.[3] | Store conjugates at 4°C or frozen at -80°C. Perform conjugation at room temperature or 4°C. |
| Thiol pKa | Thiosuccinimide adducts formed from thiols with a higher pKa tend to be more stable. | Consider the pKa of the cysteine residue or other thiol being used for conjugation. |
| Maleimide Substituents | Electron-withdrawing groups on the maleimide nitrogen increase the rate of stabilizing hydrolysis.[3][5] | Utilize N-aryl or other electron-withdrawing substituted maleimides for enhanced stability. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring ADC Stability in Plasma by LC-MS
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in human or mouse plasma. As a control, prepare a similar dilution in PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.
-
ADC Capture: Use immunoaffinity beads (e.g., Protein A or anti-human IgG) to capture the ADC from the plasma sample.
-
Washing: Wash the beads multiple times with a suitable wash buffer (e.g., PBS with 0.05% Tween 20) to remove non-specifically bound plasma proteins.
-
Elution: Elute the ADC from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer).
-
Analysis: Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload loss.
Protocol 2: Thiol Exchange Assay
-
Preparation: Incubate the ADC at a defined concentration in a buffer (e.g., PBS, pH 7.4) containing a significant excess of a small molecule thiol, such as glutathione or N-acetyl cysteine.
-
Incubation: Maintain the reaction mixture at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixture.
-
Analysis: Analyze the aliquots by HPLC or LC-MS to monitor the transfer of the payload from the antibody to the small molecule thiol. This provides a measure of the susceptibility of the thiosuccinimide linkage to thiol exchange.
Visualizations
References
- 1. One moment, please... [sterlingpharmasolutions.com]
- 2. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 9. researchgate.net [researchgate.net]
Optimizing incubation time and temperature for PEGylation.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time and temperature for PEGylation reactions.
Troubleshooting and FAQs
This section addresses common issues encountered during the PEGylation process in a question-and-answer format.
Q1: My PEGylation efficiency is low. What are the primary factors related to incubation time and temperature that could be responsible?
A1: Low PEGylation efficiency is a common issue that can often be traced back to suboptimal reaction conditions. Key factors include:
-
Insufficient Incubation Time: The reaction may not have proceeded to completion. PEGylation is a kinetic process, and while some reactions can be rapid, others may require several hours to reach a satisfactory yield.[1][2] It's crucial to perform a time-course study to determine the optimal reaction duration.
-
Suboptimal Temperature: Temperature influences the reaction rate. While higher temperatures can increase the reaction rate, they can also lead to protein denaturation or degradation, reducing the yield of active PEGylated product.[3] Conversely, a temperature that is too low may result in an impractically slow reaction rate.
-
Protein Stability: The chosen temperature must be one at which the protein remains stable and correctly folded. Thermal instability can lead to aggregation and loss of function.[4][5] PEGylation itself can sometimes improve thermal stability, but the initial reaction conditions are critical.[4][5]
-
pH and Buffer Choice: The pH of the reaction buffer is critical and works in concert with temperature. For amine-targeted PEGylation (e.g., using NHS esters), a pH of 7-9 is often recommended.[6] For site-specific N-terminal PEGylation with PEG-aldehyde, a slightly acidic pH of around 6 may be optimal.[3][7] The pKa of the target functional groups on the protein is temperature-dependent, which can affect their reactivity.
Q2: How do I determine the optimal incubation temperature for my specific protein?
A2: The optimal temperature is a balance between reaction kinetics and protein stability. A systematic approach is recommended:
-
Assess Thermal Stability: Before PEGylation, determine the thermal stability of your protein using techniques like differential scanning calorimetry (DSC) or thermal shift assays. This will identify the temperature range where the protein maintains its structural integrity.
-
Perform a Temperature Gradient Experiment: Set up several parallel PEGylation reactions at different temperatures (e.g., 4°C, room temperature (~21-25°C), and 30-37°C), keeping other parameters like pH, molar ratio, and incubation time constant.[3]
-
Analyze the Products: Analyze the reaction products from each temperature using methods like SDS-PAGE to assess the degree of PEGylation and size exclusion chromatography (SEC) to quantify the yield of mono-PEGylated protein versus aggregates or unreacted protein.
-
Assess Biological Activity: It is crucial to test the biological activity of the PEGylated product from each temperature condition to ensure that the conjugation process has not compromised its function.
Q3: What is a typical range for incubation time, and how does it affect the product distribution?
A3: Incubation time can range from minutes to 24 hours or longer, depending on the reactivity of the PEG reagent, the protein, and other reaction conditions.[3][8][9]
-
Short Incubation Times: May result in incomplete reactions with a low yield of the desired PEGylated product.[2]
-
Optimal Incubation Times: Lead to the maximum yield of the desired product (e.g., mono-PEGylated protein). For example, in one study optimizing the PEGylation of BSA nanoparticles, an optimal incubation time was found to be just 10 minutes under specific conditions.[8][10]
-
Excessive Incubation Times: Can lead to an increase in side products, such as di- or multi-PEGylated species, which can complicate purification and may negatively impact biological activity.[2] It can also increase the risk of protein degradation or aggregation.
To find the optimal time, a kinetic study is essential. Samples should be taken at various time points (e.g., 5 min, 30 min, 1 hr, 4 hrs, 8 hrs, 24 hrs) and analyzed to track the disappearance of the native protein and the appearance of the desired PEGylated product and any byproducts.[9]
Q4: Can increasing the temperature compensate for a shorter incubation time?
A4: To some extent, yes. Increasing the temperature generally accelerates the reaction rate, which could allow for a shorter incubation time. However, this relationship is not always linear and is highly dependent on the specific protein and PEG reagent. For some proteins, an increase in temperature leads to a higher yield, while for others, it can decrease both yield and selectivity.[3] The primary concern is protein stability; elevated temperatures can lead to irreversible denaturation and aggregation, negating any benefits from a faster reaction.[4] Therefore, any adjustment in temperature should be done cautiously and validated by analyzing the product's purity and activity.
Quantitative Data on PEGylation Conditions
The following table summarizes data from various studies, illustrating the range of conditions used for PEGylation.
| Molecule | PEG Reagent | Temperature (°C) | Incubation Time | Molar Ratio (PEG:Molecule) | pH | Outcome/Yield | Reference |
| BSA Nanoparticles | mPEG-SPA | 27 | 10 min | N/A (32.5 g/L PEG) | 7.0 | High PEGylation efficiency | [8][10][11] |
| Lysozyme | mPEG-propionaldehyde | 21 | 20 h | 2:1 | 6.0 | Starting condition for optimization | [3][9] |
| scFv | mPEG-propionaldehyde | 21 | 20 h | 5:1 | 4.0 | Starting condition for optimization | [3] |
| Laccase | mPEG (30 kDa) | N/A | 4 h | 4:1 | N/A | Higher activity retained | [2] |
| rhDNase | N/A | N/A | Overnight | 4:1 | N/A | Efficient PEGylation at high protein concentration | [2] |
| Cytochrome-c | mPEG-NHS (5 kDa) | N/A | 15 min | 25:1 | 7.0 | 45% yield (4 PEGs), 34% yield (8 PEGs) | [12] |
Experimental Protocols
Protocol: Optimization of Incubation Time and Temperature for Protein PEGylation
This protocol provides a general framework for optimizing the incubation time and temperature for the PEGylation of a target protein using an amine-reactive PEG reagent (e.g., mPEG-NHS).
1. Materials:
-
Target protein in a suitable buffer (e.g., Phosphate (B84403) Buffered Saline, PBS)
-
Activated PEG reagent (e.g., mPEG-NHS, 5 kDa)
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Analysis equipment: SDS-PAGE system, Size Exclusion Chromatography (SEC-HPLC) system.
2. Experimental Setup (Temperature Screening):
-
Prepare a stock solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare a stock solution of the activated PEG reagent.
-
Set up a series of small-scale reactions (e.g., 100 µL final volume) in separate tubes.
-
For a constant molar ratio (e.g., 10:1 PEG:protein), add the calculated amount of protein and buffer to each tube.
-
Place the tubes in incubators set to different temperatures (e.g., 4°C, 20°C, 30°C, 37°C) and allow them to equilibrate.
-
Initiate the reaction by adding the calculated volume of the PEG stock solution to each tube. Mix gently.
-
Incubate for a fixed period (e.g., 2 hours).
-
Stop the reaction by adding a small volume of the quenching solution (e.g., 10 µL).
-
Analyze the products from each temperature by SDS-PAGE and SEC-HPLC to determine the extent of PEGylation and identify the optimal temperature for further optimization.
3. Experimental Setup (Time-Course Study):
-
Using the optimal temperature determined in the previous step, set up a larger-scale reaction.
-
At various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), withdraw an aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot as described above.
-
Analyze each time-point sample by SDS-PAGE and SEC-HPLC.
-
Plot the percentage of mono-PEGylated product versus time to determine the optimal incubation duration that maximizes yield before the formation of significant amounts of multi-PEGylated species.
4. Analysis of PEGylation Products:
-
SDS-PAGE: This technique separates proteins by size. PEGylated proteins will migrate slower than their unmodified counterparts, resulting in a band shift. This provides a qualitative or semi-quantitative assessment of the reaction's progress.
-
Size Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic radius. It can be used to quantify the relative amounts of unreacted protein, mono-PEGylated, di-PEGylated, and aggregated species in the reaction mixture.
-
Mass Spectrometry (e.g., MALDI-TOF): This method can confirm the molecular weight of the PEGylated products, verifying the number of PEG chains attached to the protein.[13]
Visualizations
The following diagram illustrates a logical workflow for optimizing key PEGylation parameters, including incubation time and temperature.
Caption: Workflow for PEGylation optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. idosi.org [idosi.org]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creativepegworks.com [creativepegworks.com]
Validation & Comparative
A Head-to-Head Comparison: Mal-amido-PEG24-TFP Ester vs. Mal-amido-PEG24-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of crosslinker is a critical decision that can significantly impact the efficiency, stability, and overall success of their work. This guide provides an objective comparison of two popular heterobifunctional PEGylated linkers: Mal-amido-PEG24-TFP ester and Mal-amido-PEG24-NHS ester. By examining their performance based on experimental data, this document aims to equip researchers with the necessary information to select the optimal reagent for their specific application, such as the development of antibody-drug conjugates (ADCs) or the modification of proteins and other biomolecules.
Both this compound and Mal-amido-PEG24-NHS ester are powerful tools in the bioconjugation toolkit. They share a common architecture: a maleimide (B117702) group for specific reaction with sulfhydryl (thiol) groups, and a reactive ester for conjugation to primary amines, both connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG linker enhances the water solubility of the resulting conjugate, reduces steric hindrance, and can improve in vivo stability and bioavailability.[1] The fundamental difference between these two linkers lies in the nature of their amine-reactive ester: a tetrafluorophenyl (TFP) ester versus an N-hydroxysuccinimide (NHS) ester. This distinction has significant implications for reaction conditions, efficiency, and stability.
Core Chemical Reactivity
The maleimide group on both linkers undergoes a Michael addition reaction with the sulfhydryl group of a cysteine residue, forming a stable thioether bond. This reaction is most efficient within a pH range of 6.5 to 7.5.[2] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which renders it inactive. Additionally, at higher pH, primary amines can compete with thiols for reaction with the maleimide group, reducing the specificity of the conjugation.[3]
The primary point of differentiation is the amine-reactive terminus. Both TFP and NHS esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[][5] However, the stability of the ester in aqueous conditions, particularly its susceptibility to hydrolysis, is a key distinguishing factor.
Performance Comparison: TFP Ester vs. NHS Ester
The superior stability of TFP esters in aqueous solutions, especially under basic conditions, is a significant advantage over NHS esters.[][5][6][7][8] NHS esters are known to have a short half-life in aqueous buffers, which decreases rapidly as the pH increases.[][6] This competing hydrolysis reaction reduces the amount of active ester available for conjugation with the target amine, potentially leading to lower yields.[6][7]
TFP esters, on the other hand, are less prone to spontaneous hydrolysis, even at the slightly basic pH values required for efficient amine conjugation.[][8] This enhanced stability translates to a longer half-life in the reaction mixture, providing a wider window for the conjugation reaction to proceed and often resulting in higher coupling efficiencies.[7] Some studies have shown that TFP esters can have a half-life that is up to 10 times longer than that of NHS esters under basic conditions.[6][7]
Another point of consideration is the optimal pH for the conjugation reaction. The optimal pH for TFP ester reactions with amines is slightly higher, typically in the range of 7.5 to 8.0, while NHS esters are most effective at a pH of 7.0 to 7.5, though reactions are often carried out up to pH 8.5.[3][9][10] The higher pH for TFP ester reactions further deprotonates the primary amines, increasing their nucleophilicity and reaction rate.
From a physical property standpoint, TFP esters are generally more hydrophobic than their NHS ester counterparts.[][6] While the PEG24 spacer in both molecules provides significant water solubility, the inherent hydrophobicity of the TFP group might be a consideration in specific applications.
Data Presentation
The following table summarizes the key quantitative differences in the hydrolysis rates of TFP and NHS esters at various pH levels, based on published experimental data.
| pH | NHS Ester Half-life (t₁/₂) | TFP Ester Half-life (t₁/₂) | Fold Difference in Stability (TFP vs. NHS) |
| 7.0 | ~4-5 hours[11] | ~7.6-9.5 hours (estimated) | ~1.9x[6] |
| 8.0 | ~1 hour[11] | ~3 hours (estimated) | ~3.0x[6] |
| 8.6 | ~10 minutes[11] | Not available | Not available |
| 10.0 | 39 minutes[6] | ~332 minutes (5.5 hours) | ~8.5x[6] |
Note: The half-life values are derived from studies on self-assembled monolayers and may vary for the specific Mal-amido-PEG24 esters in solution, but the trend of increased stability for TFP esters is well-established.
Experimental Protocols
The following are generalized, two-step protocols for the conjugation of a thiol-containing molecule (e.g., a protein with a free cysteine) to an amine-containing molecule (e.g., a second protein or a small molecule) using either this compound or Mal-amido-PEG24-NHS ester.
Protocol 1: Conjugation using this compound
Step 1: Reaction of TFP Ester with an Amine-Containing Molecule
-
Buffer Preparation : Prepare a non-amine containing buffer, such as 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, and adjust the pH to 7.5-8.0.
-
Molecule Preparation : Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
Linker Preparation : Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction : Add a 10- to 50-fold molar excess of the dissolved TFP ester linker to the solution of the amine-containing molecule. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of proteins.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Purification : Remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable buffer (e.g., PBS, pH 7.2-7.4).
Step 2: Reaction of Maleimide with a Thiol-Containing Molecule
-
Molecule Preparation : Dissolve the thiol-containing molecule in a suitable buffer with a pH of 6.5-7.5. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Conjugation Reaction : Add the purified maleimide-activated molecule from Step 1 to the solution of the thiol-containing molecule.
-
Incubation : Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional) : To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
Final Purification : Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove any unreacted molecules and byproducts.
Protocol 2: Conjugation using Mal-amido-PEG24-NHS Ester
Step 1: Reaction of NHS Ester with an Amine-Containing Molecule
-
Buffer Preparation : Prepare a non-amine containing buffer, such as 0.1 M sodium phosphate buffer with 0.15 M NaCl, and adjust the pH to 7.2-7.5.[2]
-
Molecule Preparation : Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
Linker Preparation : Immediately before use, dissolve the Mal-amido-PEG24-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.[2] Do not store the NHS ester in solution due to its susceptibility to hydrolysis.
-
Conjugation Reaction : Add a 10- to 50-fold molar excess of the dissolved NHS ester linker to the solution of the amine-containing molecule. The final concentration of the organic solvent should be kept below 10%.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Purification : Immediately remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable buffer (e.g., PBS, pH 7.2-7.4).
Step 2: Reaction of Maleimide with a Thiol-Containing Molecule
This step is identical to Step 2 in the this compound protocol.
Mandatory Visualization
Caption: General structures of Maleimide-PEG24-TFP and Maleimide-PEG24-NHS esters.
Caption: General workflow for a two-step bioconjugation process.
Caption: Reaction pathways for amine and thiol functional groups.
Conclusion
This compound is the preferred choice when:
-
Enhanced stability and higher yields are critical: Its greater resistance to hydrolysis, particularly at the optimal pH for amine coupling, minimizes the loss of reagent and can lead to more efficient conjugation.
-
Working at a slightly basic pH (7.5-8.0) is desirable: This can increase the reactivity of the target amines.
-
A longer reaction window is needed: The slower hydrolysis rate provides more flexibility in the experimental setup.
Mal-amido-PEG24-NHS ester may be a suitable alternative when:
-
Rapid conjugation is the primary goal: Under optimal conditions, NHS esters can react very quickly.
-
The biomolecule of interest is sensitive to slightly higher pH values: The optimal pH range for NHS esters is slightly lower than for TFP esters.
-
Cost is a significant consideration: NHS ester reagents are often more economical.
By carefully considering these factors and the supporting data, researchers can make an informed decision to optimize their bioconjugation strategies and achieve their desired outcomes.
References
- 1. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. nanocomposix.com [nanocomposix.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
TFP Esters: A Superior Alternative to NHS Esters for Robust Bioconjugation
For researchers, scientists, and drug development professionals seeking to enhance the efficiency and reliability of their bioconjugation strategies, 2,3,5,6-tetrafluorophenyl (TFP) esters present a compelling alternative to the commonly used N-hydroxysuccinimide (NHS) esters. The primary advantage of TFP esters lies in their significantly increased stability in aqueous solutions, particularly at the basic pH levels required for efficient amine labeling. This heightened stability translates to reduced hydrolysis, leading to higher conjugation yields, improved reproducibility, and a wider experimental window.
While both TFP and NHS esters react with primary amines to form stable amide bonds, the inherent instability of NHS esters in aqueous buffers poses a significant challenge.[1] Hydrolysis of the NHS ester is a competing side reaction that consumes the active reagent and reduces the overall efficiency of the bioconjugation process.[1][2] This issue is particularly pronounced at the optimal pH for amine coupling (pH 7.5-8.5), where the half-life of an NHS ester can be as short as a few minutes.[2] In contrast, TFP esters exhibit substantially greater resistance to hydrolysis, providing a more stable and efficient conjugation reagent.[3][4][5][6]
Quantitative Comparison: TFP vs. NHS Ester Performance
The superior stability of TFP esters is not merely qualitative. Experimental data from studies on self-assembled monolayers (SAMs) clearly demonstrates the quantitative advantage of TFP esters over their NHS counterparts in terms of hydrolysis rates.
| Parameter | pH 7.0 | pH 8.0 | pH 10.0 |
| NHS Ester Half-Life (t½) | 245 minutes | 134 minutes | 39 minutes |
| TFP Ester Half-Life (t½) | 417 minutes | 272 minutes | 359 minutes |
| NHS Ester Rate Constant (k') | 4.7 x 10⁻⁵ s⁻¹ | 8.6 x 10⁻⁵ s⁻¹ | 2.9 x 10⁻⁴ s⁻¹ |
| TFP Ester Rate Constant (k') | 2.8 x 10⁻⁵ s⁻¹ | 4.2 x 10⁻⁵ s⁻¹ | 3.2 x 10⁻⁵ s⁻¹ |
| Data sourced from a comparative study on NHS- and TFP-terminated self-assembled monolayers.[1] |
As the data indicates, the half-life of the TFP ester is significantly longer than that of the NHS ester, especially at the more basic pH of 10.0, where the TFP ester is almost 10-fold more stable.[1] This enhanced stability directly contributes to more efficient and reproducible bioconjugation outcomes.
Key Advantages of TFP Esters
Beyond their superior hydrolytic stability, TFP esters offer several other advantages:
-
Higher Conjugation Efficiency: Due to their lower susceptibility to hydrolysis, a greater proportion of TFP ester molecules are available to react with the target primary amines, resulting in higher yields of the desired conjugate.[5][7]
-
Improved Reproducibility: The slower rate of hydrolysis of TFP esters leads to more consistent reaction kinetics and, consequently, more reproducible experimental results.[5]
-
Wider Reaction Window: The stability of TFP esters allows for longer reaction times without significant loss of reagent activity, providing greater flexibility in experimental design.[5]
-
Increased Hydrophobicity: TFP esters are generally more hydrophobic than NHS esters.[2] This property can be advantageous in certain applications, such as the fabrication of high-density microarrays, where it can lead to smaller and more uniform spot sizes.[1][7]
Reaction Pathways and Experimental Workflow
To visually represent the chemical reactions and experimental processes involved, the following diagrams have been generated.
Caption: Amine-reactive ester reaction pathways.
Caption: A typical bioconjugation workflow.
Experimental Protocols
General Protocol for Protein Labeling with a TFP Ester
This protocol provides a general guideline for the conjugation of a TFP ester to a protein. Optimal conditions may vary depending on the specific protein and TFP reagent used.
Materials:
-
Protein solution (in a suitable buffer such as PBS, pH 7.2-8.0)
-
TFP ester reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in a buffer that does not contain primary amines.
-
Prepare TFP Ester Stock Solution: Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Initiate the Reaction: Add the TFP ester stock solution to the protein solution. The molar excess of the TFP ester will depend on the protein concentration and the desired degree of labeling. For a protein concentration of ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be required.[8]
-
Incubate: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[8]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[8]
-
Purify the Conjugate: Remove the excess, unreacted TFP ester and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterize the Conjugate: Determine the degree of labeling and protein concentration using appropriate analytical techniques, such as UV-Vis spectroscopy.[4]
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for the conjugation of an NHS ester to a protein.
Materials:
-
Protein solution (in a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
NHS ester reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification tools such as a gel filtration column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a buffer at a concentration of 1-10 mg/mL.[9] The optimal pH for the reaction is typically 8.3-8.5.[9]
-
Prepare NHS Ester Stock Solution: Dissolve the NHS ester in anhydrous DMSO or DMF to prepare a stock solution.[9]
-
Initiate the Reaction: Add the NHS ester stock solution to the protein solution. An 8-fold molar excess of the NHS ester is often used for mono-labeling of proteins.[9]
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight on ice.
-
Purify the Conjugate: Separate the labeled protein from unreacted NHS ester and byproducts using a gel filtration column or a similar purification method.[9]
-
Determine Degree of Labeling: Measure the absorbance of the conjugate at 280 nm and the maximum absorbance of the label to calculate the degree of labeling.[4]
References
- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IF Labeling Protocol [protocols.io]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. lumiprobe.com [lumiprobe.com]
TFP Esters Demonstrate Superior Hydrolytic Stability Over NHS Esters in Aqueous Buffers
For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of reactive esters in aqueous environments is a critical parameter influencing the efficiency and reproducibility of labeling and crosslinking reactions. This guide provides an objective comparison of the hydrolytic stability of 2,3,5,6-tetrafluorophenyl (TFP) esters and N-hydroxysuccinimide (NHS) esters, supported by experimental data and detailed protocols.
A key takeaway from comparative studies is that TFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous solutions than their NHS counterparts, particularly under neutral to basic pH conditions commonly used for amine-reactive conjugations.[1][2][3] This enhanced stability offers a wider time window for conjugation reactions and can lead to higher yields and more consistent results.
Comparative Hydrolytic Stability: Quantitative Data
The hydrolytic stability of an ester is often quantified by its half-life (t½), the time it takes for half of the ester population to hydrolyze. The data presented below, collated from various studies, clearly illustrates the superior stability of TFP esters across a range of pH values.
| pH | Temperature (°C) | Ester Type | Half-life (t½) | Reference(s) |
| 7.0 | Room Temperature | NHS Ester | 4-5 hours | [4][5][6] |
| 7.0 | Room Temperature | TFP Ester | Longer than NHS | [7] |
| 8.0 | Room Temperature | NHS Ester | ~1 hour | [5] |
| 8.0 | Room Temperature | Porphyrin-NHS Ester | 180-210 minutes | [8] |
| 8.5 | Room Temperature | Porphyrin-NHS Ester | 130-180 minutes | [8] |
| 8.6 | 4 | NHS Ester | 10 minutes | [4][5][6] |
| 9.0 | Room Temperature | NHS Ester | Minutes | [9] |
| 9.0 | Room Temperature | Porphyrin-NHS Ester | 110-125 minutes | [8] |
| 10.0 | Room Temperature | NHS Ester | 39 minutes | [7] |
| 10.0 | Room Temperature | TFP Ester | ~390 minutes (10-fold longer than NHS) | [7][10] |
Note: The exact half-life can vary depending on the specific molecule to which the ester is attached, buffer composition, and temperature.
The trend is clear: as the pH increases, the rate of hydrolysis for both ester types accelerates. However, the effect is significantly more pronounced for NHS esters.[7] At a pH of 10, TFP esters exhibit a half-life that is approximately 10-fold longer than that of NHS esters, a crucial advantage in many bioconjugation protocols that require basic conditions for efficient labeling of primary amines.[7][10]
Experimental Protocol for Determining Hydrolytic Stability
The following is a generalized protocol for determining the hydrolytic stability of TFP and NHS esters. This method relies on monitoring the disappearance of the active ester over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Objective: To determine and compare the half-lives of a TFP ester and an NHS ester in a given aqueous buffer.
Materials:
-
TFP ester and NHS ester of the same carboxylic acid
-
Aqueous buffers of desired pH (e.g., phosphate-buffered saline (PBS) at pH 7.4, sodium bicarbonate at pH 8.5, and sodium carbonate at pH 10.0)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
RP-HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
-
Thermostatted incubator or water bath
-
Autosampler vials
-
Quenching solution (e.g., a high concentration of a primary amine like Tris or glycine)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare concentrated stock solutions (e.g., 10-20 mg/mL) of the TFP ester and NHS ester in an anhydrous organic solvent (e.g., DMSO). These should be prepared fresh.
-
-
Initiation of Hydrolysis:
-
Bring the desired aqueous buffer to the target temperature (e.g., 25°C).
-
To initiate the hydrolysis reaction, dilute a small volume of the ester stock solution into the pre-warmed buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). Ensure rapid and thorough mixing.
-
Immediately withdraw the first sample (t=0) and quench the reaction by diluting it into an autosampler vial containing the quenching solution or the HPLC mobile phase.
-
-
Time-Course Sampling:
-
Incubate the reaction mixture at a constant temperature.
-
Withdraw aliquots of the reaction mixture at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes). The sampling frequency should be adjusted based on the expected stability of the ester at the given pH.
-
Immediately quench each aliquot as described in step 2.
-
-
HPLC Analysis:
-
Data Analysis:
-
Integrate the peak area of the active ester for each time point.
-
Plot the natural logarithm of the peak area (ln[Ester]) versus time.
-
The data should fit a pseudo-first-order kinetic model. The negative of the slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the half-life (t½) using the following equation: t½ = ln(2) / k' [7]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the hydrolytic stability of TFP and NHS esters.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
The Impact of PEG Linker Length on ADC Stability: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The stability of an antibody-drug conjugate (ADC) is a critical attribute that directly influences its therapeutic index, dictating both efficacy and toxicity.[1] The linker, the chemical bridge between the antibody and the cytotoxic payload, plays a pivotal role in the overall stability of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their ability to enhance the physicochemical properties of ADCs.[2][3] This guide provides a comparative analysis of different length PEG linkers on ADC stability, supported by experimental data and detailed methodologies.
The Role of PEG Linkers in ADC Stability
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when incorporated into an ADC linker, can impart several favorable characteristics. The length of the PEG chain is a key design parameter that can be modulated to optimize ADC performance.
Key benefits of PEGylation in ADCs include:
-
Increased Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility.[2][3] PEG linkers increase the overall hydrophilicity of the ADC, mitigating aggregation and improving its biopharmaceutical properties.[4]
-
Enhanced Stability: The hydrophilic PEG chain can create a protective hydration shell around the payload, shielding it from enzymatic degradation and reducing non-specific interactions with plasma proteins. This can lead to improved plasma stability and a longer circulation half-life.
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of the ADC, PEGylation can reduce renal clearance, leading to prolonged systemic exposure and potentially greater accumulation in tumor tissues.[4][5]
-
Steric Hindrance: The PEG chain acts as a spacer, which can influence the accessibility of the payload to its target and also modulate the stability of the linker itself. Shorter linkers may offer greater stability by keeping the payload within the steric shield of the antibody.[6][7]
Comparative Analysis of Different Length PEG Linkers
The optimal PEG linker length is a balance between achieving sufficient hydrophilicity to counteract the payload's hydrophobicity and maintaining efficient payload release at the target site. The choice of linker length is also dependent on the specific antibody, payload, and conjugation chemistry.
Impact on Aggregation and In Vitro Stability
Longer PEG chains are generally more effective at mitigating the aggregation of ADCs, particularly those with hydrophobic payloads. However, the architecture of the PEG linker also plays a significant role.
| Linker Type | PEG Units | Drug-to-Antibody Ratio (DAR) | Aggregation (%) (Thermal Stress) | Key Findings | Reference |
| Linear | 24 | ~8 | Higher | A conventional linear 24-unit PEG linker showed a higher tendency for aggregation under thermal stress compared to the pendant PEG linker. | [2] |
| Pendant (Branched) | 2 x 12 | ~8 | Lower | An ADC with two pendant 12-unit PEG chains demonstrated superior performance in terms of physical stability, with less aggregation. | [2] |
| Linear | 4 | 8 | Low | ADCs with a PEG4 spacer showed good yields and low aggregation. | [8] |
| Linear | 8 | 8 | Low | ADCs with a PEG8 spacer also demonstrated good yields and low aggregation. | [8] |
Impact on Pharmacokinetics and In Vivo Stability
The length of the PEG linker has a direct impact on the pharmacokinetic profile of an ADC. Longer PEG chains generally lead to slower clearance and longer half-lives.
| Linker Type | PEG Units | Animal Model | Key Pharmacokinetic Findings | Reference |
| Linear | < 8 | Rats | Clearance rates increased rapidly for ADCs with PEG linkers smaller than PEG8. | [9] |
| Linear | ≥ 8 | Rats | ADCs with PEG linkers of 8 units or more showed significantly lower clearance rates. | [9] |
| Pendant (Branched) | 2 x 12 | Mice | Slower clearance rates were observed for the ADC with the pendant drug-linker format compared to the linear format, paralleling the trends in aggregation tendency. | [2][3] |
| Linear | 24 | Mice | The linear 24-unit PEG ADC was eliminated faster and had a lower area under the curve (AUC) compared to the pendant (2x12) PEG ADC, especially at a high DAR of 8. | [10] |
| Linear | 12 | Monkeys | A DAR8 conjugate with a PEG12 spacer showed a significant reduction in hepatic uptake and clearance. | [11] |
Signaling Pathways and Experimental Workflows
Logical Relationship of PEG Linker Length and ADC Stability
Caption: Relationship between PEG linker length and ADC stability.
Experimental Workflow for Comparative ADC Stability Analysis
Caption: Workflow for ADC stability analysis.
Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregation Analysis
This method separates molecules based on their hydrodynamic volume to quantify the percentage of aggregates, monomers, and fragments in an ADC sample.[12]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Size Exclusion Chromatography column suitable for monoclonal antibodies (e.g., Shim-pack™ Bio Diol).[13]
-
-
Mobile Phase:
-
Aqueous buffer, typically phosphate-buffered saline (PBS) at a physiological pH. To suppress secondary hydrophobic interactions, especially with more hydrophobic ADCs, the addition of an organic solvent like acetonitrile (B52724) may be necessary.[14]
-
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a defined volume of the ADC sample onto the column.
-
Elution: Elute the sample isocratically with the mobile phase.
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to aggregates (eluting first), monomer, and fragments (eluting last). Calculate the percentage of each species relative to the total peak area.
-
Hydrophobic Interaction Chromatography (HIC) for DAR Profile Analysis
HIC separates ADC species based on their hydrophobicity, allowing for the determination of the drug-to-antibody ratio (DAR) distribution.[15][16][17]
-
Instrumentation:
-
HPLC system with a UV detector.
-
HIC column (e.g., Butyl or Phenyl).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0.[18]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.[18]
-
-
Procedure:
-
Sample Preparation: Adjust the ADC sample to a final concentration of 0.5 M ammonium sulfate.[18]
-
Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 66.7% A, 33.3% B).[18]
-
Injection: Inject the prepared ADC sample.
-
Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later.[18]
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The relative area of each peak reflects the distribution of the different species.
-
LC-MS for Average DAR and In Vitro Plasma Stability
This method is used to determine the average DAR of an ADC and to monitor its change over time when incubated in plasma.[19]
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[20]
-
-
Procedure for In Vitro Plasma Stability:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C. A buffer control should be included.[21]
-
Time Points: Collect aliquots at various time points (e.g., Day 0, 1, 3, 5, 7).[21]
-
Immunoaffinity Capture: Isolate the ADC from the plasma samples using, for example, Protein A magnetic beads.
-
LC-MS Analysis:
-
The purified ADC is typically reduced to separate the light and heavy chains.
-
The sample is then analyzed by LC-MS.
-
The mass of the light and heavy chains with and without the drug-linker is determined.
-
-
Data Analysis:
-
In Vivo Stability and Pharmacokinetic Analysis
This involves administering the ADC to an animal model and monitoring its concentration in the blood over time to determine its pharmacokinetic properties.[1][23][24]
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Dosing: Administer the ADC intravenously to the animals at a specific dose.[1]
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.[1]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification of ADC:
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
Conclusion
The length of the PEG linker is a critical parameter in the design of stable and effective ADCs. Longer PEG chains generally improve hydrophilicity and reduce aggregation, leading to enhanced plasma stability and improved pharmacokinetic profiles. However, the optimal length is a balance that depends on the specific characteristics of the antibody and payload. The architecture of the PEG linker, such as a pendant versus a linear design, can also significantly influence ADC stability. A systematic evaluation of different PEG linker lengths using the experimental protocols outlined in this guide will enable researchers to select the optimal linker design for their specific ADC candidates, ultimately leading to the development of safer and more effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. lcms.cz [lcms.cz]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 19. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. hpst.cz [hpst.cz]
- 21. ADC Plasma Stability Assay [iqbiosciences.com]
- 22. lcms.cz [lcms.cz]
- 23. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Stability of Thioether Bonds from Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of sulfhydryl groups on proteins and peptides using maleimide-based reagents is a cornerstone of bioconjugation, pivotal in the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. The high specificity and rapid reaction kinetics of maleimides with thiols under physiological conditions have made them a popular choice. However, the stability of the resulting thioether bond in a physiological environment is a critical parameter that can significantly impact the efficacy and safety of the resulting bioconjugate. This guide provides an objective comparison of the in vivo stability of maleimide-thioether conjugates with alternative chemistries, supported by experimental data and detailed methodologies.
The Instability of the Maleimide-Thiol Adduct: A Double-Edged Sword
The reaction between a maleimide (B117702) and a thiol occurs via a Michael addition, forming a succinimidyl thioether linkage. While this reaction is efficient, the resulting conjugate is not indefinitely stable in vivo.[1] Under physiological conditions, the thioether bond is susceptible to a retro-Michael reaction, which can lead to deconjugation.[1][2] This reversal can be detrimental, as the released payload can cause off-target toxicity. Furthermore, the regenerated maleimide can react with other thiol-containing biomolecules in circulation, such as albumin or glutathione, leading to "payload migration."[1][2]
Conversely, the succinimide (B58015) ring of the thioether adduct can undergo hydrolysis. This ring-opening results in a stable product that is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate.[2][3] This dual nature of stability and potential instability has driven the development of strategies to enhance the permanence of the maleimide-thioether linkage, as well as the exploration of alternative thiol-reactive chemistries.
Comparative Stability of Thiol-Reactive Conjugation Chemistries
The choice of conjugation chemistry has a profound impact on the in vivo stability of the resulting bioconjugate. While maleimides are widely used, several alternatives have been developed to address the limitations of thioether bond stability. The following table summarizes the stability characteristics of various thiol-reactive linkers.
| Linker Chemistry | Resulting Bond | In Vivo Stability Profile | Advantages | Disadvantages |
| Maleimide | Thioether | Susceptible to retro-Michael reaction and thiol exchange, leading to potential payload loss.[1][2] Stability can be improved by hydrolysis of the succinimide ring.[3] | Fast and highly specific reaction with thiols at physiological pH.[1] | Potential for in vivo instability and payload migration.[1][2] |
| "Next-Generation" Maleimides (e.g., Diiodomaleimides) | Thioether | Designed for enhanced stability. Diiodomaleimides show reduced hydrolysis prior to conjugation and robust serum stability post-conjugation.[4][5] | Rapid bioconjugation and improved stability of the final conjugate.[4][5] | May require more complex synthesis. |
| Haloacetamides (e.g., Bromoacetamide) | Thioether | Forms a stable, irreversible thioether bond not susceptible to retro-Michael reaction.[1][6] | Highly stable and irreversible linkage.[1] | Slower reaction rate compared to maleimides and requires a higher pH.[1][6] |
| Vinyl Sulfones | Thioether | Forms a stable, irreversible thioether bond.[1] | Good selectivity for thiols and forms a stable linkage.[1] | Generally slower reaction rate than maleimides.[1] |
Quantitative Stability Data
Direct head-to-head comparisons of different linker technologies under identical in vivo conditions are not always available in the literature. However, ex vivo plasma stability assays provide valuable insights into the relative stability of different conjugates.
| Conjugate Type | Model | Stability Metric | Finding | Reference |
| Cysteine-Maleimide ADC | Rat Serum | Payload Loss | Approximately 50% of payload is lost during incubation. | [7] |
| Glycosite-Specific ADC | Rat Serum | Payload Loss | Remained intact for two weeks of incubation at 37°C. | [7] |
| n501-MMAE (sdADC) | BxPC-3 Xenograft Mouse Model | Half-life | 2.69 ± 0.59 hours | [8] |
| n501-αHSA-MMAE (sdADC with albumin binding moiety) | BxPC-3 Xenograft Mouse Model | Half-life | 12.2 ± 0.87 hours | [8] |
| Tandem-Cleavage Linker ADC | Rat In Vivo | Payload Retention | Remained mostly intact through day 12. | [9] |
| Monocleavage Linker ADCs | Rat In Vivo | Payload Retention | Showed rapid payload loss. | [9] |
Experimental Protocols for Assessing Conjugate Stability
The in vivo and ex vivo stability of bioconjugates, particularly ADCs, is commonly assessed using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
In Vitro Plasma Stability Assay
This assay evaluates the stability of a conjugate when incubated in plasma from different species.[10]
Protocol Outline:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C.
-
Time-Point Sampling: Aliquots of the plasma sample are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Quantification of Intact ADC (ELISA):
-
A 96-well plate is coated with an antigen that is the target of the ADC's antibody.
-
Plasma samples are added, and the intact ADC binds to the antigen.
-
A secondary antibody that specifically recognizes the payload is added. This antibody will only bind to ADCs that have retained their payload.
-
A substrate is added to generate a detectable signal, which is proportional to the amount of intact ADC.[11]
-
-
Quantification of Free Payload (LC-MS):
-
Proteins in the plasma samples are precipitated.
-
The supernatant, containing the free payload, is analyzed by LC-MS to quantify the amount of released drug.[10]
-
Whole Blood Stability Assay
Recent studies have shown that in vitro whole blood assays can better predict in vivo stability compared to plasma assays.[12][13]
Protocol Outline:
-
Incubation: The conjugate is incubated in fresh whole blood at 37°C for a specified period (e.g., 24 hours).
-
Sample Processing: Plasma is separated from the whole blood samples.
-
Analysis: The plasma is then analyzed using affinity capture LC-MS to determine the extent of drug loss or modification.[12]
Signaling Pathways and Experimental Workflows
Conclusion
While maleimides remain a valuable tool for sulfhydryl-reactive conjugation due to their rapid and specific reactivity, the stability of the resulting thioether bond is a critical consideration for in vivo applications. The potential for retro-Michael reactions and subsequent thiol exchange can be mitigated through strategies such as promoting succinimide ring hydrolysis or by employing "next-generation" maleimides with enhanced stability. For applications demanding the highest degree of stability, alternative reagents like haloacetamides and vinyl sulfones offer irreversible linkages, albeit typically with slower reaction kinetics. The selection of a conjugation strategy should, therefore, be guided by a thorough understanding of the stability requirements of the specific application and the trade-offs between reaction kinetics and bond permanence.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Mass Spectrometry Analysis of Proteins Modified with Mal-amido-PEG24-TFP Ester and its Alternatives
For researchers, scientists, and drug development professionals engaged in protein modification, the choice of conjugation reagent is critical for downstream analysis and the ultimate success of the bioconjugate. This guide provides an objective comparison of the performance of Mal-amido-PEG24-TFP ester for protein modification, with a focus on mass spectrometry analysis, against its common alternatives, primarily N-hydroxysuccinimide (NHS) ester-based PEGylation reagents.
The this compound is a heterobifunctional crosslinker that contains a maleimide (B117702) group for covalent attachment to thiol groups (e.g., on cysteine residues) and a tetrafluorophenyl (TFP) ester for reaction with primary amines (e.g., the N-terminus or lysine (B10760008) side chains). The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the modified protein.
Performance Comparison: TFP Ester vs. NHS Ester
The key differentiator between TFP and NHS esters lies in their reactivity and stability, which directly impacts the efficiency and specificity of protein modification. TFP esters are known to be more stable in aqueous solutions compared to NHS esters, particularly at the neutral to slightly basic pH conditions typically used for amine labeling.[1][2][3] This increased stability minimizes the competing hydrolysis reaction, leading to a higher yield of the desired protein conjugate and a cleaner reaction mixture for mass spectrometry analysis.[2]
| Feature | This compound | Mal-amido-PEG-NHS Ester | References |
| Reactive Group | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester | [1][4] |
| Target Residue | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | [1][4] |
| Hydrolytic Stability | Higher stability, especially at pH > 7.5 | Prone to hydrolysis, particularly at pH > 8 | [1][2][5] |
| Optimal Reaction pH | 7.5 - 8.5 | 7.0 - 8.0 | [2][5] |
| Reaction Efficiency | Generally higher due to reduced hydrolysis | Can be lower due to competing hydrolysis | [2][3] |
| Side Products | Fewer hydrolysis-related byproducts | More potential for hydrolyzed, unreacted reagent | [2] |
Experimental Data and Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for characterizing PEGylated proteins. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed techniques.[6] MALDI-TOF provides a rapid assessment of the overall molecular weight and the distribution of PEGylated species.[6][7] LC-MS/MS, on the other hand, can be used for more in-depth analysis, including the identification of specific modification sites through peptide mapping.[8][9]
Experimental Protocols
Protocol 1: Protein Modification with this compound
This protocol outlines a general procedure for the modification of a protein containing both free thiols and primary amines.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.2-7.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., TCEP-HCl), if disulfide bonds need to be reduced to generate free thiols
-
Quenching reagent (e.g., Tris-HCl or glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP-HCl for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with PBS, pH 7.2.
-
Adjust the protein concentration to 1-5 mg/mL in PBS, pH 7.5-8.0.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted TFP ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagent and byproducts by dialysis against PBS or by using a desalting column.
-
Protocol 2: Mass Spectrometry Sample Preparation
For MALDI-TOF Analysis:
-
Mix the purified, modified protein (0.5-1 µL) with 1 µL of a suitable MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid).[6]
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Analyze the sample on a MALDI-TOF mass spectrometer in the appropriate mass range.
For LC-MS/MS Analysis:
-
Protein Digestion (Bottom-Up Approach):
-
Denature the purified, modified protein in a buffer containing 8 M urea (B33335).
-
Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Digest the protein with an appropriate protease (e.g., trypsin) overnight at 37°C.[10][11]
-
-
Sample Cleanup:
-
Desalt the resulting peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.[10]
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase HPLC column coupled to an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in a data-dependent manner, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Analyze the data using appropriate software to identify the modified peptides and pinpoint the sites of PEGylation.[8]
-
Visualizing the Workflow
Logical Pathway for Reagent Selection
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Validating the Site of Conjugation for Mal-amido-PEG24-TFP Ester: A Comparative Guide
For researchers and drug development professionals, the precise and stable conjugation of molecules to proteins is paramount. The heterobifunctional linker, Mal-amido-PEG24-TFP ester, offers a popular method for covalently attaching payloads to proteins, typically through cysteine and lysine (B10760008) residues. However, rigorous validation of the conjugation site is a critical step to ensure the homogeneity, stability, and ultimate efficacy of the resulting bioconjugate. This guide provides a comprehensive comparison of methodologies for validating the conjugation site of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Thiol-Reactive Chemistries
The maleimide (B117702) group of this compound reacts with free thiols on cysteine residues. The stability of the resulting thioether bond is a key consideration, especially for in-vivo applications. The following tables compare the performance of maleimide chemistry with common alternatives.
Table 1: Reaction Kinetics of Thiol-Reactive Chemistries
| Reactive Group | Typical Reaction Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| Maleimide | pH 6.5-7.5, Room Temperature | ~1000 | Fast and highly selective for thiols at neutral pH.[1] |
| Haloacetamide (e.g., Iodoacetamide) | pH 7.0-8.5, Room Temperature | 1-10 | Forms a very stable thioether bond; slower reaction rate compared to maleimides. |
| Pyridyl Disulfide | pH 5.0-7.0, Room Temperature | ~10 | Forms a reversible disulfide bond, useful for cleavable conjugates. |
| Vinyl Sulfone | pH 8.0-9.0, Room Temperature | 10-100 | Forms a stable, irreversible thioether bond; reaction rate is pH-dependent.[2] |
Table 2: Stability of Thiol-Maleimide Conjugates vs. Alternatives in Human Plasma
| Linkage Type | Half-life in Human Plasma (t½) | Stability Profile |
| Maleimide-Thiol Adduct | Variable (hours to days) | Susceptible to retro-Michael reaction and exchange with other thiols (e.g., albumin), leading to potential payload loss.[3][4] Stability is influenced by the local microenvironment of the conjugation site. |
| Haloacetamide-Thiol Adduct | Very High | Forms a highly stable and irreversible thioether bond, resistant to thiol exchange. |
| Pyridyl Disulfide Adduct | Low (minutes to hours) | Designed to be cleaved by endogenous thiols, leading to rapid payload release. |
| Vinyl Sulfone-Thiol Adduct | High | Forms a stable thioether bond with improved stability over maleimides in some contexts.[2][5] |
Experimental Protocol: Validation of Conjugation Site by Mass Spectrometry
The gold-standard method for identifying the precise amino acid residue of conjugation is peptide mapping via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol outlines the key steps for validating the conjugation of this compound to a therapeutic protein, such as a monoclonal antibody (mAb).
Materials
-
PEGylated protein conjugate
-
Urea (B33335) or Guanidine (B92328) Hydrochloride
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Tris-HCl buffer
-
Sequencing-grade trypsin
-
Formic acid
-
Water, LC-MS grade
-
Reversed-phase C18 column
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure
-
Denaturation, Reduction, and Alkylation:
-
Solubilize the PEGylated protein in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0).
-
Add DTT to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide scrambling and to differentiate native free thiols from those that were conjugated.
-
-
Buffer Exchange and Digestion:
-
Remove the denaturant and excess reagents by buffer exchange into a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0) using a desalting column or dialysis.
-
Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:20 (w/w).[6]
-
Incubate at 37°C for 4-18 hours. Optimization of digestion time may be required.[7]
-
-
Sample Preparation for LC-MS/MS:
-
Quench the digestion by adding formic acid to a final concentration of 0.1%.
-
Centrifuge the sample to pellet any undigested protein.
-
Transfer the supernatant containing the peptide mixture to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reversed-phase C18 column.
-
Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
The mass spectrometer should be operated in data-dependent acquisition mode, where the most abundant ions in each MS1 scan are selected for fragmentation (MS2).
-
Key Instrument Parameters:
-
MS1 Resolution: >60,000
-
MS2 Resolution: >15,000
-
Collision Energy: Use a stepped collision energy to ensure fragmentation of both the peptide backbone and the PEG linker.
-
Activation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Mascot, Sequest, Byonic).
-
Search the MS/MS spectra against the protein sequence database.
-
Specify the mass of the this compound moiety as a variable modification on cysteine and lysine residues. The TFP ester will have reacted, so the mass of the Mal-amido-PEG24-amide portion should be used for lysine modifications.
-
Manually inspect the MS/MS spectra of identified PEGylated peptides to confirm the fragmentation pattern and pinpoint the modified residue. The presence of fragment ions containing the PEG moiety confirms the conjugation site.
-
Visualizing the Workflow
References
- 1. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Impact of PEGylation on Biomolecule Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the decision to PEGylate a biomolecule is a critical step, balancing the promise of improved pharmacokinetics against the potential for diminished biological activity. This guide provides an objective comparison of the performance of PEGylated biomolecules versus their non-PEGylated counterparts, supported by experimental data and detailed methodologies, to aid in making informed decisions in therapeutic development.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic value of proteins, peptides, and other biomolecules. The primary benefits of PEGylation include increased drug stability, prolonged circulation half-life, and reduced immunogenicity.[1][2] However, the addition of PEG moieties can also sterically hinder the interaction of the biomolecule with its target, leading to a partial or significant loss of biological activity.[3] The extent of this activity reduction is influenced by factors such as the size and structure of the PEG molecule, the site of attachment, and the number of PEG chains conjugated to the biomolecule.[4]
Quantitative Comparison of Biological Activity
The impact of PEGylation on the biological activity of various biomolecules is summarized in the table below. The data highlights the common trade-off between enhanced stability and reduced in vitro potency.
| Biomolecule | PEG Size (kDa) | Assay Type | Key Finding | Reference |
| Interferon-α2a | 40 (branched) | Antiviral CPE Assay | The specific antiviral activity of branched PEG-IFN was 7% of that of linear 12 kDa PEG-IFN. | [5] |
| HER2-targeted Drug Conjugate | 4 | Cytotoxicity Assay | 4.5-fold reduction in cytotoxic activity compared to non-PEGylated conjugate. | [6] |
| HER2-targeted Drug Conjugate | 10 | Cytotoxicity Assay | 22-fold reduction in cytotoxic activity compared to non-PEGylated conjugate. | [6] |
| Pertuzumab (anti-HER2 mAb) | 2 | Binding Affinity & Cytotoxicity | Reduction in HER2 binding affinity and cytotoxic efficacy. | [6] |
| Single-chain Trastuzumab Fragment | 10 | Antigen-binding Assay | Progressive loss in antigen-binding capacity. | [6] |
| Single-chain Trastuzumab Fragment | 20 | Antigen-binding Assay | Most severe impairment of antigen-binding capacity. | [6] |
| HER2-specific scFv 4D5 | Not specified | Binding Affinity Assay | ~5-fold reduction in binding affinity. | [6] |
| Human Basic Fibroblast Growth Factor (hBFGF) | 10 | MTT Cell Proliferation Assay | 30% reduction in biological activity. | [7] |
Visualizing the PEGylation Workflow and its Consequences
To better understand the process and its implications, the following diagrams illustrate the general experimental workflow for PEGylation and bioactivity assessment, and a common signaling pathway affected by a PEGylated therapeutic.
Figure 1: General experimental workflow for PEGylation and bioactivity assessment.
Figure 2: Impact of PEGylation on a typical growth factor signaling pathway.
Detailed Experimental Protocols
Accurate assessment of biological activity is paramount. The following are detailed protocols for key experiments commonly used to compare PEGylated and non-PEGylated biomolecules.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity
This protocol outlines a competitive ELISA to quantify the binding capability of a PEGylated protein to its target.[8]
Materials:
-
96-well microplate pre-coated with the target protein.
-
PEGylated protein standard and samples.
-
Biotinylated anti-PEG antibody.
-
Streptavidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Preparation: Equilibrate all reagents to room temperature. Prepare serial dilutions of the PEGylated protein standard and test samples in assay buffer.
-
Competitive Binding: Add 50 µL of the standard or sample to the appropriate wells. Immediately add 50 µL of biotinylated anti-PEG antibody to each well. Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer.
-
Enzyme Conjugation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 3.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of PEGylated protein in the sample.
Cell Proliferation (MTT) Assay for Functional Activity
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, in response to a bioactive molecule like a growth factor.[7]
Materials:
-
Target cell line (e.g., 3T3 fibroblasts for hBFGF).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
PEGylated and native biomolecule samples.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the PEGylated or native biomolecule. Include a negative control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Reporter Gene Assay for Signaling Pathway Activation
This assay quantifies the activation of a specific signaling pathway downstream of receptor binding.[9][10]
Materials:
-
A stable cell line expressing the target receptor and a reporter gene (e.g., luciferase) under the control of a response element specific to the signaling pathway.
-
PEGylated and native biomolecule samples.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line into a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the PEGylated or native biomolecule. Incubate for a predetermined time (e.g., 6-24 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate.
-
Data Acquisition: Measure the luminescence using a luminometer. The light output is proportional to the activation of the signaling pathway.
Conclusion
The assessment of biological activity post-PEGylation is a multifaceted process that requires careful consideration of various factors. While PEGylation offers significant advantages in improving the pharmacokinetic profile of therapeutic biomolecules, it often comes at the cost of reduced in vitro activity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers to objectively evaluate the impact of PEGylation on their specific biomolecule of interest. By employing rigorous and standardized assays, drug developers can better predict the in vivo performance of PEGylated therapeutics and optimize their design for maximal therapeutic benefit.
References
- 1. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Site-Specific PEGylation of Fibroblast Growth Factor 2 Facilitates Rational Selection of Conjugate Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase PEGylation of recombinant interferon alpha-2a for site-specific modification: process performance, characterization, and in vitro bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pegylation of IFN-alpha and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability and biological activity evaluations of PEGylated human basic fibroblast growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. A Reporter Gene Assay for Measuring the Biological Activity of PEGylated Recombinant Human Growth Hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PEGylation Alternatives for Enhancing Protein Pharmacokinetics
For decades, PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein therapeutic—has been the gold standard for extending the in-vivo half-life and improving the pharmacokinetic (PK) profile of biopharmaceuticals. By increasing the hydrodynamic size of the protein, PEGylation reduces renal clearance and shields it from proteolytic degradation. However, concerns regarding the immunogenicity of PEG, the non-biodegradable nature of the polymer, and potential loss of protein activity have driven the development of numerous alternative strategies. This guide provides a comprehensive comparison of prominent and emerging alternatives to PEGylation, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, performance data, and underlying experimental methodologies.
Performance Comparison of Half-Life Extension Technologies
The following table summarizes the quantitative impact of various half-life extension technologies on the pharmacokinetic parameters of different therapeutic proteins, as reported in preclinical studies. It is important to note that direct head-to-head comparisons across all technologies using the same protein are limited in the literature. The presented data is collated from various studies and should be interpreted as indicative of the potential of each technology.
| Technology | Protein | Animal Model | Native Half-Life | Modified Half-Life | Fold Increase in Half-Life | Reference |
| PEGylation | Interferon-α2a | Human | ~2 h | 61-110 h | ~30-55 | [1] |
| Crisantaspase | - | 9.79 min (at 50°C) | 87.74 min (at 50°C) | 8.96 | [2] | |
| Cocaine Esterase (E196-301) | Rat | 0.4 ± 0.1 h | Significantly prolonged | - | [3] | |
| HESylation | Anakinra | Rat | - | - | 6.5 | [4] |
| PASylation | Human Growth Hormone (hGH) | Mouse | 0.047 h | 4.42 h | 94 | [5] |
| Interferon | Mouse | - | - | - | [6] | |
| XTENylation | Exenatide | - | - | - | - | [7] |
| Human Growth Hormone (GH) | - | 20 h | 70 h | 3.5 | [7] | |
| Glycosylation | Erythropoietin (EPO) | - | 8.5 h | 25.3 h | 2.98 | [7] |
| Albumin Fusion | HM-3 | - | - | Longer than HSA-HM-3 | - | [8] |
| Interferon-β | Rhesus Monkey | 8 h | 36-40 h | 4.5-5 | [9] | |
| VEGF165b | Mouse | - | ~20 times longer | 20 | [10] | |
| Fc Fusion | Cocaine Esterase (E196–301) | Rat | 0.4 ± 0.1 h | 0.4 ± 0.1 h | 1 | [3] |
In-Depth Look at PEGylation Alternatives
This section details the mechanisms of action, advantages, and disadvantages of key alternatives to PEGylation, supplemented with experimental workflows and diagrams.
HESylation: Conjugation with Hydroxyethyl (B10761427) Starch
HESylation involves the covalent attachment of hydroxyethyl starch (HES), a biodegradable and hydrophilic polymer derived from amylopectin. Similar to PEGylation, HESylation increases the hydrodynamic volume of the protein, thereby reducing renal clearance.
Mechanism of Action:
References
- 1. Improved procedure for direct coupling of carbohydrates to proteins via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein Glycoengineering: An Approach for Improving Protein Properties [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Current Approaches to Engineering N-Linked Protein Glycosylation in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical approaches for investigating site-specific protein S-fatty acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Expression and purification of recombinant human serum albumin fusion protein with VEGF165b in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Heterobifunctional Crosslinkers: A Performance Comparison
For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional crosslinker is a critical step in the design and synthesis of bioconjugates, particularly antibody-drug conjugates (ADCs). The performance of these crosslinkers directly impacts the stability, efficacy, and safety of the final product. This guide provides an objective comparison of the performance of common commercial heterobifunctional crosslinkers, supported by experimental data and detailed methodologies.
Overview of Common Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers possess two different reactive groups, allowing for a controlled, sequential conjugation of two different molecules.[1][2] The most widely used class of heterobifunctional crosslinkers for ADC development combines an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues on an antibody), and a maleimide (B117702) group, which reacts with sulfhydryl (thiol) groups.[3][4]
This guide will focus on the comparative performance of the following widely used crosslinkers:
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A popular, non-cleavable crosslinker with a cyclohexane (B81311) bridge that enhances the stability of the maleimide group.[3][5]
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): The sulfonated, water-soluble analog of SMCC, which allows for conjugation reactions in entirely aqueous buffers without the need for organic solvents.[3][4]
-
LC-SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxy-(6-amidocaproate)): A long-chain analog of SMCC, featuring an extended spacer arm to potentially reduce steric hindrance.[6]
-
PEGylated Crosslinkers (e.g., Mal-PEGn-NHS): These crosslinkers incorporate polyethylene (B3416737) glycol (PEG) spacers of varying lengths, which can improve the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[7][8]
Performance Comparison: Quantitative Data
The selection of a crosslinker is often a trade-off between reactivity, stability, solubility, and the desired physicochemical properties of the final conjugate. The following tables summarize key quantitative performance parameters for the discussed crosslinkers.
Table 1: Physicochemical Properties and Reactivity
| Property | SMCC | Sulfo-SMCC | LC-SMCC | Mal-PEGn-NHS |
| Molecular Weight | 334.32 g/mol [4] | 436.37 g/mol [3] | 447.48 g/mol [6] | Varies with n |
| Spacer Arm Length | 8.3 Å[6] | 8.3 Å[3] | 16.2 Å[6] | Varies with n |
| Water Solubility | Insoluble; requires organic co-solvent (e.g., DMSO, DMF)[4][9] | Soluble in water up to ~10 mM[4] | Insoluble; requires organic co-solvent[6] | Generally water-soluble |
| NHS Ester Hydrolysis Half-life (pH 7) | ~4-5 hours[10][11] | ~4-5 hours | ~4-5 hours | ~4-5 hours |
| NHS Ester Hydrolysis Half-life (pH 8.6) | ~10 minutes[10][11] | ~10 minutes | ~10 minutes | ~10 minutes |
| Optimal pH for Amine Reaction | 7.0 - 9.0[9] | 7.0 - 9.0[9] | 7-9[6] | 7-9 |
| Optimal pH for Thiol Reaction | 6.5 - 7.5[9] | 6.5 - 7.5[9] | 6.5-7.5[6] | 6.5-7.5 |
Table 2: Stability of Maleimide-Thiol Conjugate
The stability of the thioether bond formed between the maleimide and a thiol is a critical parameter, as its cleavage can lead to premature drug release.[12]
| Linker Type | Conjugate | Condition | % Intact Conjugate Remaining | Reference |
| N-alkyl maleimide (SMCC-like) | Cysteine-linked ADC | Mouse Serum, 37°C, 7 days | ~30% | [13] |
| N-aryl maleimide | Cysteine-linked ADC | Human Plasma, 37°C, 72 hours | ~80% | [14] |
| Phenyloxadiazole sulfone | THIOMAB | Human Plasma, 37°C, 72 hours | >95% | [14] |
Note: The data in Table 2 is compiled from different studies and serves to illustrate the relative stability of different linkage chemistries. Direct head-to-head comparisons under identical conditions are limited in the literature.
Table 3: Impact of PEG Spacer Length on ADC Performance
PEGylation can significantly influence the drug-to-antibody ratio (DAR) and in vitro potency (IC50) of ADCs.
| PEG Spacer Length | Average DAR | In Vitro Potency (IC50) | Reference |
| PEG4 | 2.5 | Not specified | [15] |
| PEG8 | 4.8 | Not specified | [15] |
| PEG12 | 3.7 | Not specified | [15] |
| PEG24 | 3.0 | Not specified | [15] |
| 10 kDa PEG | Not specified | 22-fold reduction vs. non-PEGylated | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments in ADC development.
Two-Step Antibody Conjugation using Sulfo-SMCC
This protocol describes the conjugation of a thiol-containing payload to an antibody using the water-soluble crosslinker Sulfo-SMCC.[3][5]
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Sulfo-SMCC
-
Thiol-containing payload
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody in Conjugation Buffer.
-
Sulfo-SMCC Solution Preparation: Immediately before use, dissolve Sulfo-SMCC in water or Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Antibody Activation: Add a 5- to 20-fold molar excess of the Sulfo-SMCC solution to the antibody solution. The molar excess depends on the antibody concentration.[9]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation to Thiol-Payload: Immediately add the thiol-containing payload to the maleimide-activated antibody. The molar ratio of payload to antibody should be optimized for the desired DAR.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a final concentration of 1-10 mM cysteine to cap any unreacted maleimide groups.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or dialysis to remove excess payload and other reagents.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[17][18]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = (Σ [Peak Area of DARn * n]) / (Σ [Peak Area of all DAR species]) where 'n' is the number of drugs conjugated to the antibody for a given peak.
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.[19]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
96-well plates
-
ADC and control antibody
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control solutions to the wells. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).
Visualization of Key Processes
Experimental Workflow for ADC Preparation
The following diagram illustrates a typical workflow for the preparation of an antibody-drug conjugate using a heterobifunctional crosslinker.
HER2 Signaling Pathway and ADC Mechanism of Action
Antibody-drug conjugates targeting the HER2 receptor are a cornerstone of therapy for HER2-positive cancers. The following diagram illustrates the HER2 signaling pathway and the mechanism of action of an anti-HER2 ADC.[20][21]
Conclusion
The choice of a heterobifunctional crosslinker is a critical decision in the development of bioconjugates. While SMCC and its derivatives are widely used due to their reliability, the specific choice between the standard, sulfonated, or long-chain versions depends on the solubility requirements and steric considerations of the molecules to be conjugated. PEGylated crosslinkers offer an additional layer of customization to improve the pharmacokinetic and biophysical properties of the final product. Careful consideration of the quantitative data and adherence to detailed experimental protocols are paramount for the successful development of stable and effective bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 3. benchchem.com [benchchem.com]
- 4. proteochem.com [proteochem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Battle of Amine-Reactive Crosslinkers: A Kinetic Analysis of TFP Esters versus NHS Esters
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of an amine-reactive crosslinker is a critical decision that can significantly impact the efficiency, reproducibility, and success of their experiments. Among the arsenal (B13267) of available reagents, tetrafluorophenyl (TFP) esters and N-hydroxysuccinimide (NHS) esters are two of the most prominent players. This guide provides an objective, data-driven comparison of their kinetic performance in reactions with primary amines, offering insights to inform the selection of the optimal reagent for specific applications.
The primary function of both TFP and NHS esters is to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form stable amide bonds.[1][2] However, the efficiency of this desired "aminolysis" reaction is often compromised by a competing and undesirable side reaction: hydrolysis, where the ester reacts with water and becomes non-reactive. The kinetic balance between these two reactions is a key determinant of the overall success of a conjugation experiment.
The Critical Role of Hydrolytic Stability: TFP Esters Exhibit Superior Performance
In aqueous environments, particularly at the neutral to basic pH required for efficient amine coupling, NHS esters are notoriously susceptible to hydrolysis.[2][3] This instability necessitates the use of a larger excess of the NHS reagent and can lead to lower and less reproducible conjugation yields. In contrast, TFP esters demonstrate significantly greater resistance to hydrolysis, a key advantage that translates to more efficient and reliable bioconjugation.[1][3][4][5][6]
A study on self-assembled monolayers (SAMs) terminated with TFP and NHS esters provides compelling quantitative evidence of this difference in hydrolytic stability. The pseudo-first-order rate constants (k') and half-lives (t₁/₂) for the hydrolysis of these surfaces were determined at various pH levels.
| pH | Ester Type | Hydrolysis Rate Constant (k') (min⁻¹) | Half-life (t₁/₂) (min) |
| 7.0 | TFP Ester | 1.8 (± 0.1) x 10⁻⁴ | 3850 (± 210) |
| NHS Ester | 3.4 (± 0.2) x 10⁻⁴ | 2040 (± 120) | |
| 8.0 | TFP Ester | 5.1 (± 0.3) x 10⁻⁴ | 1360 (± 80) |
| NHS Ester | 1.5 (± 0.1) x 10⁻³ | 460 (± 30) | |
| 10.0 | TFP Ester | 8.2 (± 0.5) x 10⁻⁴ | 845 (± 50) |
| NHS Ester | 1.8 (± 0.1) x 10⁻² | 39 (± 2) | |
| Data summarized from a study on TFP- and NHS-terminated self-assembled monolayers.[3] |
As the data clearly indicates, the rate of hydrolysis for both esters increases with pH.[3] However, the TFP ester is consistently more stable than the NHS ester across the entire pH range tested. This difference is particularly dramatic at pH 10, where the half-life of the TFP ester is more than 20 times longer than that of the NHS ester.[3] This enhanced stability at basic pH is a significant advantage, as the aminolysis reaction is more efficient when the amine is deprotonated, a condition favored at higher pH.[3]
The practical implications of this superior hydrolytic stability are significant. For instance, in the fabrication of DNA microarrays, the use of TFP-terminated surfaces at pH 10 resulted in a five-fold greater density of immobilized DNA molecules compared to NHS-terminated surfaces.[3][5][6] This is a direct consequence of the TFP ester remaining active for a longer period, allowing for more efficient coupling with the amine-modified oligonucleotides.
The Aminolysis Reaction: A Qualitative Comparison
While comprehensive, directly comparable kinetic data for the aminolysis of TFP and NHS esters with primary amines in solution is not as readily available in the literature, the general understanding is that both esters react efficiently to form stable amide bonds.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[7]
Figure 1. General reaction mechanism for the aminolysis of TFP or NHS esters with a primary amine.
The key takeaway for researchers is that the superior stability of TFP esters towards hydrolysis allows the desired aminolysis reaction to proceed more efficiently, especially under conditions that favor the deprotonation of the amine (i.e., neutral to basic pH).[3][8]
Experimental Protocols
Monitoring Ester Hydrolysis via PM-FTIRRAS (Polarization Modulation Fourier Transform Infrared Reflection-Absorption Spectroscopy)
This protocol is adapted from a study on self-assembled monolayers and is suitable for surface-based kinetic analysis.
Materials:
-
TFP- or NHS-terminated surfaces (e.g., gold-coated silicon wafers with a self-assembled monolayer)
-
Phosphate buffer (for pH 7.0 and 8.0)
-
Sodium bicarbonate buffer (for pH 10.0)
-
Ethanol
-
Deionized water
-
Nitrogen gas
-
PM-FTIRRAS instrument
Procedure:
-
Incubate the ester-terminated surface in the desired pH buffer.
-
At predetermined time points, remove the surface from the buffer.
-
Rinse the surface with ethanol, followed by deionized water.
-
Dry the surface under a stream of nitrogen gas.
-
Acquire an IR spectrum of the surface using PM-FTIRRAS.
-
Monitor the decrease in the carbonyl stretch of the ester (around 1739 cm⁻¹ for TFP and 1750 cm⁻¹ for NHS) over time.[3]
-
Plot the natural logarithm of the fraction of remaining ester versus time to determine the pseudo-first-order rate constant (k').
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k'.[3]
General Protocol for Protein Labeling with TFP Esters
This protocol provides a general guideline for labeling proteins or other amine-containing biomolecules in solution.
Materials:
-
TFP ester of the molecule to be conjugated (e.g., a fluorescent dye or biotin)
-
Protein or other amine-containing biomolecule in an amine-free buffer (e.g., PBS, HEPES, or borate (B1201080) buffer)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)[9]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis equipment for purification
Procedure:
-
Prepare a stock solution of the TFP ester in anhydrous DMSO or DMF immediately before use. TFP esters are moisture-sensitive.[8]
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the TFP ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes.
-
Purify the conjugated protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.
Figure 2. A generalized workflow for the comparative kinetic analysis of TFP and NHS esters.
Conclusion and Recommendations
The available kinetic data, particularly concerning hydrolysis, unequivocally demonstrates the superior stability of TFP esters compared to NHS esters in aqueous solutions. This enhanced stability is a significant advantage in bioconjugation, as it minimizes the wasteful and complicating side reaction of hydrolysis, leading to more efficient and reproducible coupling with primary amines.
For researchers and drug development professionals, TFP esters represent a more robust and reliable choice for amine-reactive conjugation, especially when working with precious samples, at higher pH, or when reproducibility is paramount. While NHS esters can still be effective, particularly at lower pH and with less sensitive applications, the inherent instability of the NHS ester necessitates more careful control of reaction conditions and may lead to lower overall yields. The adoption of TFP esters can, therefore, streamline workflows, improve conjugation efficiency, and ultimately contribute to more reliable and successful outcomes in a wide range of research and development applications.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
The Hydrophobicity Hurdle: A Comparative Guide to Linker-Induced Conjugate Aggregation
For Researchers, Scientists, and Drug Development Professionals
The aggregation of bioconjugates, particularly antibody-drug conjugates (ADCs), is a critical quality attribute that can significantly impact their therapeutic efficacy, safety, and manufacturability. A primary driver of this aggregation is the hydrophobicity of the linker and payload. This guide provides an objective comparison of the impact of linker hydrophobicity on conjugate aggregation, supported by experimental data and detailed methodologies.
The Vicious Cycle of Hydrophobicity and Aggregation
Attaching hydrophobic payloads and linkers to a monoclonal antibody can initiate a cascade of events leading to aggregation.[1][2] These hydrophobic moieties tend to minimize their interaction with the aqueous environment, leading to self-association and the formation of aggregate nuclei.[1] These nuclei can then grow into larger, insoluble aggregates, which may reduce the product's shelf-life and compromise its therapeutic effect.[1][3] Furthermore, aggregation can expose new epitopes, potentially triggering an immunogenic response in patients.[4]
A higher drug-to-antibody ratio (DAR) often correlates with increased aggregation, as it introduces more hydrophobic molecules onto the antibody scaffold.[3][5] This presents a significant challenge in ADC development, as a higher DAR is often desirable for enhanced potency.[6]
Tipping the Scales: The Role of Hydrophilic Linkers
To counteract the aggregation propensity of hydrophobic payloads, hydrophilic linkers have emerged as a key strategy in ADC design.[3][7] These linkers, often incorporating moieties like polyethylene (B3416737) glycol (PEG), cyclodextrins, or charged groups such as sulfonates, create a hydration shell around the conjugate.[3][5] This shield enhances solubility, reduces non-specific interactions, and ultimately minimizes aggregation.[8] The inclusion of hydrophilic linkers can enable the development of ADCs with higher DARs without the concomitant increase in aggregation, thus widening the therapeutic window.[3][6]
Quantitative Comparison: Hydrophobic vs. Hydrophilic Linkers
The following table summarizes experimental data comparing the aggregation of ADCs with linkers of varying hydrophobicity. The data is derived from a study analyzing trastuzumab conjugated with either a hydrophobic MMAE payload or a more hydrophilic MMAU (a glucuronide of MMAE) payload, both at a DAR of 8. Aggregation was assessed by size-exclusion chromatography (SEC) after storage under normal and stressed temperature conditions.
| Linker-Payload | Storage Condition | Monomer (%) | High Molecular Weight Components (Aggregates) (%) |
| Hydrophobic (vc-MMAE) | 2 days at +4 °C | Moderately Aggregated | Moderately Aggregated |
| 2 days at +40 °C | <5% | >95% | |
| Hydrophilic (MMAU) | 2 days at +4 °C | >98% | <2% |
| 2 days at +40 °C | 98% | 2% |
Data adapted from a study evaluating trastuzumab-MMAE and trastuzumab-MMAU ADCs at a DAR of 8.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify monomers, aggregates, and fragments of ADCs based on their hydrodynamic radius.
Instrumentation:
-
Agilent 1260 Infinity II Bio-inert LC system or equivalent
-
Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm column or equivalent
-
Diode Array Detector (DAD)
Materials:
-
ADC sample
-
Mobile Phase: 100 mM Sodium Phosphate, 100 mM NaCl, pH 7.0
-
1 M HCl and 1 M NaOH for stress studies
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1-2 mg/mL in the mobile phase.
-
For stress studies, induce aggregation by adjusting the pH of the sample solution to 1.0 with 1 M HCl, then to 10.0 with 1 M NaOH, and finally back to 6.0 with 1 M HCl. Incubate the stressed sample at 60°C for 60 minutes.[9]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min[10]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 280 nm
-
-
Data Analysis:
-
Integrate the peak areas for the monomer, high molecular weight components (aggregates), and low molecular weight components (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of particles in a solution and detect the presence of aggregates.
Instrumentation:
-
DynaPro-801 TC molecular sizing instrument or equivalent
Materials:
-
ADC sample
-
Syringe filter (0.2 µm or smaller) or spin-filter
-
DLS cuvette
Procedure:
-
Sample Preparation:
-
Filter the ADC sample using a 0.2 µm syringe filter or a spin-filter to remove large particulates.[11] A sample volume of at least 100 µL for syringe filtering or 60 µL for spin-filtering is recommended.[11]
-
Ensure the final sample concentration is appropriate for DLS measurement (typically 0.1-1.0 mg/mL).
-
-
Cuvette Preparation:
-
Thoroughly clean the cuvette by rinsing with filtered water, then ethanol, and finally filtered water again.[11] Dry with filtered, compressed air.
-
-
Measurement:
-
Data Analysis:
-
Analyze the autocorrelation function to determine the translational diffusion coefficient.
-
Calculate the hydrodynamic radius (Rh) and the polydispersity index (%Pd). A higher %Pd indicates a greater degree of heterogeneity and the likely presence of aggregates.
-
Analytical Ultracentrifugation (AUC) for Aggregate Characterization
Objective: To provide high-resolution quantitative size distributions of macromolecules in solution.
Instrumentation:
-
Beckman Coulter ProteomeLab XL-A/I or equivalent analytical ultracentrifuge
Materials:
-
ADC sample
-
Formulation buffer
-
AUC cells with quartz windows and double-sector Epon centerpieces
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to two different concentrations (e.g., 0.2 mg/mL and 0.8 mg/mL) in the desired formulation buffer.[2]
-
-
Cell Assembly:
-
Sedimentation Velocity Run:
-
Centrifuge the samples at a high speed (e.g., 45,000 rpm) at a controlled temperature (e.g., 20°C).[2]
-
Collect radial scans of absorbance at 280 nm at regular intervals until sedimentation is complete.
-
-
Data Analysis:
-
Analyze the sedimentation profiles using software such as SEDFIT to obtain a distribution of sedimentation coefficients (c(s)).
-
The c(s) distribution will show peaks corresponding to the monomer and any higher molecular weight species (aggregates).
-
Visualizing the Impact of Linker Hydrophobicity
The following diagrams illustrate the conceptual workflow for assessing conjugate aggregation and the logical relationship between linker hydrophobicity and the propensity for aggregation.
Caption: Workflow for assessing ADC aggregation.
Caption: Impact of linker hydrophobicity on aggregation.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Mal-amido-PEG24-TFP Ester
For researchers and scientists engaged in cutting-edge drug development, the responsible management of chemical reagents is paramount. This guide provides essential safety information and a detailed protocol for the proper disposal of Mal-amido-PEG24-TFP ester, a bifunctional linker critical in the synthesis of antibody-drug conjugates and other targeted therapeutics. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to handle this compound with appropriate care in a designated laboratory area.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust or aerosols. Direct contact with skin and eyes should be avoided.[1][2]
-
Storage: Store this compound at -20°C in a dry, well-ventilated area, away from incompatible materials.[1][3][4] Keep the container tightly sealed when not in use.[1]
In case of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.[1]
-
Skin Contact: Immediately flush the affected area with plenty of water and remove contaminated clothing.[1]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Chemical and Physical Properties
While a comprehensive safety data sheet for this compound is not publicly available, the table below summarizes known properties based on information for the compound and its constituent reactive groups.
| Property | Value |
| Molecular Formula | C₆₄H₁₀₈F₄N₂O₂₉ (for a similar compound) |
| Molecular Weight | ~1445.6 g/mol (for a similar compound) |
| Form | Solid or viscous liquid.[3] |
| Storage Temperature | -20°C.[1][3][4] |
| Reactivity | The maleimide (B117702) group reacts with thiols, while the TFP ester reacts with primary amines.[4] TFP esters are less susceptible to hydrolysis compared to NHS esters.[4] |
| Hazard Classification | Should be treated as hazardous waste. The maleimide component is classified as corrosive and toxic.[5][6] |
Step-by-Step Disposal Protocol
Due to its reactive nature, this compound and all associated waste must be treated as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following protocol provides a general framework for safe disposal.
1. Waste Segregation and Collection
Proper segregation is the first and most critical step.
-
Solid Waste:
-
Unused or expired solid this compound should be placed in its original container or a clearly labeled, sealed, and chemical-resistant container.
-
Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper must be collected in a designated, sealed plastic bag or container. This container should be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name.
-
-
Liquid Waste:
-
Stock Solutions: Unused stock solutions (e.g., dissolved in DMSO or DMF) must be collected as hazardous liquid chemical waste.
-
Aqueous Solutions: All aqueous solutions containing the compound, including reaction buffers and washes, should be collected in a dedicated, leak-proof, and chemical-resistant container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration.
-
2. Quenching of Reactive Moieties (Optional but Recommended)
Before collection for final disposal, it is good laboratory practice to quench the reactivity of the maleimide and TFP ester groups in liquid waste streams. This converts the reactive compound into a more stable form.
-
Quenching the Maleimide Group: Add a slight excess of a thiol-containing compound, such as N-acetylcysteine, dithiothreitol (B142953) (DTT), or β-mercaptoethanol, to the liquid waste. Allow the mixture to stand for at least one hour at room temperature to ensure the complete reaction of the maleimide.
-
Quenching the TFP Ester Group: Add an excess of a primary amine, such as Tris buffer or glycine, to the liquid waste. This will react with the TFP ester.
Note: Even after quenching, the resulting solution is still considered hazardous chemical waste and must be disposed of through your institution's EHS program.
3. Storage and Disposal
-
Storage: Store all waste containers in a designated and well-ventilated hazardous waste accumulation area within the laboratory. Ensure containers are tightly sealed to prevent leaks and spills.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. Do not mix this waste with incompatible chemicals. Never dispose of this compound or its waste down the drain or in the regular trash.[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. targetmol.com [targetmol.com]
- 3. MAL-dPEG ®24-amido-dPEG ®24-TFP ester [sigmaaldrich.com]
- 4. This compound, 1431295-77-0 | BroadPharm [broadpharm.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
Personal protective equipment for handling Mal-amido-PEG24-TFP ester
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Mal-amido-PEG24-TFP ester. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields | Must comply with an approved standard to prevent exposure to liquid splashes, mists, gases, or dusts.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate material. Inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory Coat | Long-sleeved to protect skin from potential contact. |
| Respiratory Protection | Not typically required with adequate ventilation | Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities that may generate dust or aerosols. |
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended for all handling procedures.
-
Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
II. Step-by-Step Handling and Operational Plan
Storage and Preparation:
-
Storage: Store the container of this compound at -20°C in a dry, well-ventilated area, away from incompatible materials.[1][2] Keep the container tightly sealed until use.[1]
-
Equilibration: Before opening, allow the container to come to room temperature to prevent condensation of moisture, as the compound can be hygroscopic.[3]
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.[3]
-
Weighing: If weighing is required, perform this in a chemical fume hood. The compound may be a solid or a viscous liquid.[4]
-
Solution Preparation: Prepare stock solutions using a dry solvent.[3]
Safe Handling Workflow:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
